AV-105
描述
属性
IUPAC Name |
2-[2-[2-[5-[(E)-2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]ethenyl]pyridin-2-yl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O8S/c1-25-6-15-29(16-7-25)43(36,37)41-23-21-39-19-18-38-20-22-40-30-17-12-27(24-33-30)9-8-26-10-13-28(14-11-26)34(5)31(35)42-32(2,3)4/h6-17,24H,18-23H2,1-5H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBUGPWBKWJULZ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)C=CC3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)/C=C/C3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205550-99-7 | |
| Record name | Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205550997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzene sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEFLOURO-(P-TOLYLSULFONYLOXY)-N-BOC-FLORBETAPIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGK102X7LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AV-105 chemical structure and properties
An extensive search for the chemical compound "AV-105" has yielded no specific results matching a known molecule with this designation in publicly available chemical and biomedical databases. This suggests that "this compound" may be an internal project code, a very recently developed compound not yet in the public domain, or a misnomer.
To provide an accurate and detailed technical guide as requested, the correct identification of the compound is essential. If you are researching a specific molecule, please verify the name or provide an alternative identifier such as:
-
IUPAC Name: The systematic name that describes the chemical structure.
-
CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
SMILES Notation: A line notation for describing the structure of chemical species using short ASCII strings.
-
Other Development Codes: Any alternative internal or external codes used to identify the compound.
Once the correct compound is identified, a comprehensive technical guide can be compiled, including its chemical structure, physicochemical properties, relevant signaling pathways, and detailed experimental protocols as originally requested.
The Core Mechanism of AV-105 in Florbetapir Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of AV-105 in the synthesis of Florbetapir F 18 ([¹⁸F]AV-45), a key radiopharmaceutical used in Positron Emission Tomography (PET) for the imaging of β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. This document provides a comprehensive overview of the synthesis process, including detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.
Introduction to Florbetapir and its Precursor, this compound
Florbetapir ([¹⁸F]AV-45) is a fluorine-18 labeled PET tracer that binds to β-amyloid plaques, enabling their in vivo visualization.[1] Its synthesis relies on the use of a precursor molecule, this compound, which is a tosylate-derivatized styrylpyridine.[2][3] The core of the synthesis is a nucleophilic substitution reaction where the tosylate group on this compound is displaced by the radioactive [¹⁸F]fluoride ion.[3][4][5] This method is advantageous because the tosylate leaving group is readily removed during the purification process.[2][6][7]
The Nucleophilic Substitution Reaction: Mechanism of Action
The fundamental mechanism of action in the synthesis of florbetapir from this compound is a one-step nucleophilic fluorination.[8] The tosylate group in this compound, specifically (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl-4-methylbenzenesulphonate, serves as an excellent leaving group.[3] The process begins with the production of [¹⁸F]fluoride ions, typically via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.[8] These highly reactive [¹⁸F]fluoride ions then act as a nucleophile, attacking the carbon atom attached to the tosylate group in this compound. This results in the displacement of the tosylate group and the formation of a carbon-fluorine bond, yielding the N-Boc protected intermediate of [¹⁸F]florbetapir.[4][5]
Following the radiofluorination step, the N-Boc protecting group is removed by acid hydrolysis to yield the final [¹⁸F]florbetapir compound.[4][5]
Quantitative Data Summary
The efficiency and quality of florbetapir synthesis are critical for clinical applications. The following table summarizes key quantitative data from various studies, providing a comparative overview of the synthesis outcomes.
| Parameter | Value | Reference |
| Radiochemical Yield (uncorrected) | 25.4 ± 7.7% | [9][10] |
| 31.0 ± 2.8% | [11] | |
| 40 - 45% | [3] | |
| 10 - 30% | [4] | |
| Radiochemical Yield (decay corrected) | 42.7 ± 5.9% | [5] |
| 55.1 ± 2.2% | [12] | |
| Radiochemical Purity | 95.3 ± 2.2% | [9][10] |
| > 95% | [5] | |
| > 98% | [3][11] | |
| > 99% | [4][12] | |
| Specific Activity (at end of synthesis) | 470 ± 135 TBq/mmol | [9][10] |
| 180 ± 70 GBq/μmol | [3] | |
| 591.6 ± 90.3 GBq/μmol | [12] | |
| 37 - 185 GBq/mmol | [4] | |
| Total Synthesis Time | ~51 minutes | [5] |
| ~73 minutes | [12] | |
| 105 minutes | [9][10] |
Detailed Experimental Protocols
This section provides a consolidated and detailed methodology for the synthesis of [¹⁸F]florbetapir using this compound, based on established protocols.
Materials and Reagents
-
This compound Precursor ((E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl-4-methylbenzenesulphonate)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Water for injection
-
Solid-Phase Extraction (SPE) Cartridges (e.g., QMA, C18, Oasis HLB)
Experimental Workflow
The synthesis is typically performed in an automated synthesis module housed in a shielded hot cell. The general workflow is as follows:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride produced from a cyclotron is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in a mixture of acetonitrile and water.[13]
-
-
Azeotropic Drying:
-
The water is removed from the reaction mixture by azeotropic distillation under a stream of inert gas (e.g., helium or nitrogen) and elevated temperature (e.g., 110°C). This is a critical step as water can interfere with the nucleophilic substitution.[13] This drying step is typically repeated with anhydrous acetonitrile to ensure an anhydrous environment.
-
-
Radiofluorination Reaction:
-
The this compound precursor (typically 1-2 mg) dissolved in an anhydrous aprotic solvent like DMSO or acetonitrile is added to the dried [¹⁸F]fluoride/K2.2.2/K₂CO₃ complex.[5][11]
-
The reaction mixture is heated to a high temperature (e.g., 120-130°C) for a specific duration (e.g., 10 minutes) to facilitate the nucleophilic substitution.[4][5][11]
-
-
Hydrolysis (Deprotection):
-
Purification:
-
The crude reaction mixture is diluted and passed through a series of SPE cartridges for purification. A common method involves using an Oasis HLB cartridge.[5]
-
The cartridge is washed with various solvent mixtures to remove unreacted [¹⁸F]fluoride, the tosylate leaving group, and other impurities.[5]
-
The purified [¹⁸F]florbetapir is then eluted from the cartridge with ethanol.[5]
-
-
Formulation and Quality Control:
-
The final product is formulated in a suitable buffer for intravenous injection.
-
Quality control tests are performed to determine radiochemical purity, specific activity, residual solvents, and other parameters to ensure it meets pharmaceutical standards.
-
Visualizing the Process
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: Chemical pathway of [¹⁸F]Florbetapir synthesis from the this compound precursor.
Caption: Automated experimental workflow for the synthesis of [¹⁸F]Florbetapir.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snmmi.org [snmmi.org]
- 5. An improved preparation of [18 F]AV-45 by simplified solid-phase extraction purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2010078370A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 7. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Automatic synthesis of 18F-AV-45 and its clinical application in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and stability of ethanol-free solution of [18F]florbetapir ([18F]AV-45) for positron emission tomography amyloid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
An In-Depth Technical Guide to the AV-105 Compound: Discovery and Application in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the compound AV-105, a critical precursor in the synthesis of the positron emission tomography (PET) imaging agent ¹⁸F-AV-45 (Florbetapir). Florbetapir is utilized for the in vivo detection of β-amyloid plaques, a hallmark of Alzheimer's disease. This document details the discovery and history of this compound, its chemical properties, and its pivotal role in the radiosynthesis of ¹⁸F-AV-45. Detailed experimental protocols for the synthesis and purification of ¹⁸F-AV-45 from this compound are provided, along with a summary of key quantitative data from various studies. Furthermore, this guide includes visualizations of the this compound synthesis pathway and the experimental workflow for the preparation of the final radiopharmaceutical, offering a valuable resource for researchers in the fields of medicinal chemistry, radiopharmacology, and neuroimaging.
Discovery and History of this compound
The compound designated as this compound is chemically known as (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.[1][2] Its development is intrinsically linked to the quest for effective diagnostic tools for Alzheimer's disease. The discovery and utility of this compound are primarily documented in patent literature, specifically in relation to the synthesis of ¹⁸F-AV-45, a radiolabeled styrylpyridine derivative.[1][3]
The core innovation behind this compound was the introduction of a tosylate group as a leaving group in the precursor molecule. This strategic chemical design facilitates a nucleophilic substitution reaction with the fluorine-18 (¹⁸F) isotope. The use of a tosylate precursor like this compound offers advantages in the radiolabeling process, including efficient reaction kinetics and easier purification of the final radiopharmaceutical, ¹⁸F-AV-45, from the precursor.[1] Patents filed around 2010 describe the synthesis of this compound and its use in the production of ¹⁸F-AV-45 for PET imaging of neurodegenerative diseases.[1][3]
Chemical Properties of this compound
This compound is a complex organic molecule with the following key characteristics:
| Property | Value |
| Chemical Name | (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate |
| CAS Number | 1205550-99-7 |
| Molecular Formula | C₃₂H₄₀N₂O₈S |
| Molecular Weight | 612.73 g/mol |
The structure of this compound incorporates a styrylpyridine core, which is the pharmacophore responsible for binding to β-amyloid plaques. It also contains a polyethylene glycol (PEG)-like chain that enhances solubility and pharmacokinetics, and a tert-butoxycarbonyl (Boc) protecting group on the amine, which is removed during the synthesis of ¹⁸F-AV-45. The terminal tosylate group is the reactive site for the introduction of the ¹⁸F radioisotope.
Role of this compound in the Synthesis of ¹⁸F-AV-45
This compound serves as the immediate precursor for the radiosynthesis of ¹⁸F-AV-45. The process involves a two-step reaction:
-
Nucleophilic Fluorination: The tosylate group on this compound is displaced by the ¹⁸F-fluoride ion in a nucleophilic substitution reaction. This step incorporates the positron-emitting isotope into the molecule.
-
Deprotection: The Boc protecting group is removed from the nitrogen atom, typically by acid hydrolysis, to yield the final product, ¹⁸F-AV-45.
This efficient and automatable synthesis process has enabled the widespread clinical use of ¹⁸F-AV-45 for the diagnosis of Alzheimer's disease.
Quantitative Data on the Synthesis of ¹⁸F-AV-45 from this compound
The following table summarizes key quantitative data from various studies on the automated synthesis of ¹⁸F-AV-45 using this compound as the precursor.
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
| Precursor Amount (this compound) | 1 mg | 2 mg | 1 mg | 1 mg |
| Reaction Temperature | 115°C | 130°C | 120°C | Not Specified |
| Solvent | DMSO | DMSO | DMSO | DMSO |
| Synthesis Time | ~60 min | Not Specified | ~51 min | ~50 min |
| Radiochemical Yield (non-decay corrected) | 14.8 ± 2.1% | 31.0 ± 2.8% | Not Specified | 33.6 ± 5.2% |
| Radiochemical Purity | >95% | >98% | >95% | >95% |
| Specific Activity | 72.9 ± 10.2 MBq/µg | Not Specified | Not Specified | 43 ± 36 Ci/µmol |
Note: The specific conditions and automated synthesis platforms used may vary between studies, leading to differences in yields and synthesis times.
Experimental Protocols
Synthesis of this compound
A generalized, multi-step synthesis for this compound is described in the patent literature.[3] The key steps are outlined below:
-
Preparation of a mono-Boc-protected vinylaniline compound.
-
Conversion of the vinylaniline compound to a methyl, t-butyl carbamate derivative.
-
Reaction of a 2-halo-5-iodopyridine with triethylene glycol.
-
Coupling of the methyl, t-butyl carbamate derivative with the product from the previous step. This results in the formation of (E)-tert-Butyl 4-(2-(6-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl(methyl)carbamate.
-
Tosylation of the terminal hydroxyl group of the resulting compound with tosyl chloride to yield this compound.[3]
Automated Radiosynthesis of ¹⁸F-AV-45 from this compound
The following is a representative protocol for the automated synthesis of ¹⁸F-AV-45.[4][5]
-
Preparation of Reagents:
-
Dissolve 1 mg of this compound in 1 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Prepare an elution solution for ¹⁸F-fluoride, typically containing Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile and water.
-
Prepare solutions for deprotection (e.g., 3 M HCl) and neutralization (e.g., 1% NaOH).
-
Prepare solutions for solid-phase extraction (SPE) purification (e.g., ethanol and water).
-
-
Radiolabeling Procedure:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reaction vessel using the K₂₂₂/K₂CO₃ solution.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of inert gas.
-
Add the this compound solution in DMSO to the reaction vessel.
-
Heat the reaction mixture at 115-130°C for 10 minutes to perform the nucleophilic substitution.
-
-
Deprotection and Neutralization:
-
Cool the reaction mixture.
-
Add the acidic solution (e.g., 3 M HCl) and heat to remove the Boc protecting group.
-
Cool the mixture and neutralize with a basic solution (e.g., 1% NaOH).
-
-
Purification:
-
Dilute the crude reaction mixture with water.
-
Load the diluted mixture onto a C18 or other suitable SPE cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the purified ¹⁸F-AV-45 from the cartridge using ethanol.
-
The final product is then formulated in a physiologically compatible solution for injection.
-
Visualizations
Caption: Synthesis pathway of the this compound precursor molecule.
Caption: Experimental workflow for the radiosynthesis of ¹⁸F-AV-45.
Caption: Logical flow of this compound's role in Alzheimer's diagnosis.
References
- 1. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 2. (E)-2-[2-[2-[5-[4-[tert-butoxycarbonyl[methyl]amino]styryl]pyridine-2-yloxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | 1205550-99-7 [chemicalbook.com]
- 3. WO2010078370A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 4. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 5. Optimization of Automated Radiosynthesis of [18F]AV-45: A New PET Imaging Agent for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
AV-105: A Technical Guide to its Role as a Precursor for Amyloid Plaque Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AV-105, the tosylate precursor for the synthesis of the positron emission tomography (PET) radiotracer ¹⁸F-AV-45 (Florbetapir). Florbetapir is a widely used imaging agent for the in vivo quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD). This document details the synthesis of this compound, its subsequent radiolabeling to produce ¹⁸F-AV-45, and the application of this tracer in preclinical and clinical research. Detailed experimental protocols, quantitative data on binding affinity and in vivo imaging, and visualizations of key processes are provided to support researchers and professionals in the field of neurodegenerative disease drug development and diagnostics.
Introduction
The definitive diagnosis of Alzheimer's disease has historically relied on postmortem examination of brain tissue to identify the presence of neuritic plaques composed of Aβ deposits and neurofibrillary tangles. The development of non-invasive in vivo imaging techniques has revolutionized the study of AD, enabling earlier and more accurate diagnosis, patient stratification for clinical trials, and monitoring of therapeutic interventions. Positron Emission Tomography (PET) with amyloid-targeting radiotracers is at the forefront of these advancements.
¹⁸F-AV-45 (Florbetapir), a stilbene derivative, is a PET radiopharmaceutical that binds with high affinity to Aβ plaques. Its favorable pharmacokinetic properties, including rapid brain penetration and washout from non-target tissues, make it a valuable tool for imaging amyloid pathology. This guide focuses on this compound, the crucial precursor molecule for the synthesis of ¹⁸F-AV-45. Understanding the synthesis and handling of this compound is fundamental for the consistent and efficient production of the final imaging agent.
Synthesis of the Precursor: this compound
This compound, chemically known as (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, serves as the immediate precursor for the nucleophilic fluorination reaction that produces ¹⁸F-AV-45. The synthesis of this compound is a multi-step process that can be achieved through various routes, with a convergent synthesis method often favored for its efficiency.[1] The use of a tosylate leaving group in this compound is advantageous as it is readily displaced by the ¹⁸F-fluoride ion and the resulting p-toluenesulfonic acid can be easily removed during purification.[1]
Synthetic Pathway Overview
A common synthetic approach involves the coupling of two key intermediates, followed by tosylation. The general workflow is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol for this compound Synthesis
The following protocol is a generalized procedure based on patent literature.[1] Researchers should adapt and optimize conditions as needed.
Step 1: Preparation of Mono-Boc-protected Vinylaniline
-
Suspend 4-vinylaniline in water.
-
Add di-tert-butyl dicarbonate and stir vigorously at room temperature for 2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected vinylaniline.
Step 2: Synthesis of the N-methyl, N-Boc Derivative
-
Dissolve the mono-Boc-protected vinylaniline in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Add a strong base (e.g., sodium hydride) at 0 °C.
-
Add a methylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product.
-
Purify the crude product by column chromatography.
Step 3: Preparation of the Triethyleneglycol-coupled Pyridine
-
Dissolve 2-halo-5-iodopyridine (e.g., 2-bromo-5-iodopyridine) in a suitable solvent (e.g., dimethylformamide).
-
Add triethyleneglycol and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to facilitate the coupling.
-
After completion, cool the reaction, add water, and extract the product.
-
Purify the product by column chromatography.
Step 4: Heck Reaction to form the Styrylpyridine Intermediate
-
Combine the N-methyl, N-Boc derivative and the triethyleneglycol-coupled pyridine in a reaction vessel.
-
Add a palladium catalyst (e.g., palladium acetate), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction, filter, and purify the crude product by flash chromatography to yield (E)-tert-Butyl 4-(2-(6-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)phenyl(methyl)carbamate.
Step 5: Tosylation to Yield this compound
-
Dissolve the styrylpyridine intermediate in a chlorinated solvent (e.g., dichloromethane).
-
Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and add tosyl chloride portion-wise.
-
Allow the reaction to stir at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and purify the final product, this compound, by flash chromatography.
Radiolabeling of ¹⁸F-AV-45 from this compound
The synthesis of ¹⁸F-AV-45 involves a one-step nucleophilic substitution of the tosylate group of this compound with ¹⁸F-fluoride. This reaction is typically performed in an automated synthesis module.
Radiolabeling Pathway
Caption: Radiosynthesis workflow for ¹⁸F-AV-45.
Detailed Experimental Protocol for ¹⁸F-AV-45 Synthesis
This protocol is a general guideline for automated synthesis.
-
¹⁸F-Fluoride Production and Trapping: Produce ¹⁸F-fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous ¹⁸F-fluoride on an anion exchange cartridge (e.g., QMA).
-
Elution and Drying: Elute the ¹⁸F-fluoride from the cartridge into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. Azeotropically dry the ¹⁸F-fluoride by heating under a stream of nitrogen.
-
Nucleophilic Fluorination: Dissolve this compound (typically 2 mg) in a high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO) (typically 1 mL) and add it to the dried ¹⁸F-fluoride.[2] Heat the reaction mixture at 130°C for 10 minutes to form the ¹⁸F-labeled and Boc-protected intermediate.[2]
-
Hydrolysis (Deprotection): Add hydrochloric acid (e.g., 2 N HCl) to the reaction mixture and heat to remove the tert-butoxycarbonyl (Boc) protecting group.
-
Neutralization: Neutralize the reaction mixture with sodium hydroxide solution.
-
Purification: Purify the crude ¹⁸F-AV-45 using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing ¹⁸F-AV-45 is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol and a stabilizer like ascorbic acid).
Table 1: Optimized Radiosynthesis Parameters for ¹⁸F-AV-45
| Parameter | Optimized Value | Reference |
| Precursor (this compound) Amount | 2 mg | [2] |
| Reaction Solvent | 1 mL DMSO | [2] |
| Reaction Temperature | 130°C | [2] |
| Radiochemical Yield (uncorrected) | ~31.0% ± 2.8% | [2] |
| Radiochemical Purity | >98% | [2] |
Preclinical and Clinical Performance of ¹⁸F-AV-45
The utility of a PET tracer is defined by its binding characteristics and in vivo performance. ¹⁸F-AV-45 has been extensively characterized in this regard.
In Vitro Binding Affinity
¹⁸F-AV-45 exhibits high binding affinity for Aβ plaques. In vitro binding studies using brain homogenates from patients with confirmed AD have determined the dissociation constant (Kd).
Table 2: In Vitro Binding Affinity of ¹⁸F-AV-45
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 3.72 ± 0.30 nM | In vitro binding with AD brain tissue homogenates |
Pharmacokinetics and Brain Uptake
¹⁸F-AV-45 demonstrates favorable pharmacokinetic properties, including rapid penetration of the blood-brain barrier and fast washout from brain regions devoid of amyloid plaques.
Table 3: Pharmacokinetic and Dosimetry Data for ¹⁸F-AV-45
| Parameter | Value | Species | Reference |
| Peak Brain Uptake | ~5.12 ± 0.41% of injected dose | Human | [3] |
| Peak Brain Uptake Time | ~7 minutes post-injection | Rhesus Monkey | |
| Effective Dose | 19.3 ± 1.3 µSv/MBq | Human | [3] |
In Vivo Imaging: Standardized Uptake Value Ratios (SUVr)
In human PET studies, the uptake of ¹⁸F-AV-45 is quantified using the Standardized Uptake Value Ratio (SUVr), where cortical tracer retention is normalized to a reference region with minimal specific binding, typically the cerebellum. Higher SUVr values indicate greater amyloid plaque density.
Table 4: Representative ¹⁸F-AV-45 SUVr Values from Clinical Studies
| Patient Group | Brain Region | Mean/Median SUVr | Reference |
| Alzheimer's Disease (AD) | Global Cortex | 1.34 ± 0.13 | |
| Alzheimer's Disease (AD) | Global Cortex | Median 1.20 | [4][5] |
| Alzheimer's Disease (AD) | Precuneus | ~30% increase vs. HC | |
| Amnestic Mild Cognitive Impairment (aMCI) | Global Cortex | 1.27 ± 0.06 | |
| Amnestic Mild Cognitive Impairment (aMCI) | Precuneus | ~30% increase vs. HC | |
| Healthy Controls (HC) | Global Cortex | 1.08 ± 0.08 | |
| Healthy Controls (HC) | Global Cortex | Median 1.05 | [4][5] |
Experimental Protocols for Application
In Vitro Autoradiography
This technique is used to visualize the binding of ¹⁸F-AV-45 to Aβ plaques in postmortem brain tissue sections.
Caption: Workflow for in vitro autoradiography.
Protocol:
-
Obtain frozen postmortem brain sections (20 µm) from AD and control subjects.
-
Incubate the sections with 0.3 nM ¹⁸F-AV-45 in 40% ethanol for 1 hour.
-
Wash the sections twice for 2 minutes each in a saturated solution of lithium carbonate in 40% ethanol.
-
Perform one 2-minute wash with 40% ethanol.
-
Rinse the sections with water for 30 seconds.
-
Air dry the sections.
-
Expose the dried sections to autoradiography film for 12-18 hours.
-
Develop the film and digitize the images for analysis.
In Vivo PET Imaging
This protocol outlines the procedure for acquiring ¹⁸F-AV-45 PET scans in human subjects.
Caption: Workflow for in vivo PET imaging.
Protocol:
-
Position the subject comfortably in the PET scanner.
-
Administer an intravenous bolus injection of approximately 370 MBq (10 mCi) of ¹⁸F-AV-45.
-
Allow for a 50-minute uptake period during which the subject should rest in a quiet environment.[2]
-
Acquire a 10-20 minute PET scan of the brain.
-
Reconstruct the PET images using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization - OSEM).
-
Co-register the PET images with the subject's structural MRI scan for anatomical localization.
-
Define regions of interest (ROIs) on the co-registered images for cortical areas and the cerebellum.
-
Calculate SUVr values by dividing the mean activity in each cortical ROI by the mean activity in the cerebellar reference region.
Conclusion
This compound is a critical precursor for the synthesis of the amyloid PET imaging agent ¹⁸F-AV-45. The reliable synthesis of high-quality this compound is paramount for the production of this important diagnostic tool. The subsequent radiolabeling procedure is well-established and amenable to automation, facilitating the widespread use of ¹⁸F-AV-45 in both clinical and research settings. The robust performance of ¹⁸F-AV-45, characterized by its high binding affinity for Aβ plaques and excellent in vivo imaging properties, underscores its value in advancing our understanding of Alzheimer's disease and in the development of novel therapeutics. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize this compound and ¹⁸F-AV-45 in their work.
References
- 1. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 2. nuclmed.gr [nuclmed.gr]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid-β assessed by florbetapir F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CN-105 in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CN-105 is a synthetic, five-amino-acid peptide (Ac-VSRRR-amide) designed to mimic the neuroprotective and anti-inflammatory functions of apolipoprotein E (ApoE).[1][2] As an ApoE mimetic, CN-105 readily crosses the blood-brain barrier and has demonstrated significant therapeutic potential in a range of preclinical models of neurological injury and disease, including conditions relevant to Alzheimer's disease pathology.[2] This technical guide provides a comprehensive overview of the research on CN-105, with a focus on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols.
Mechanism of Action
CN-105 is derived from the polar face of the ApoE helical domain, which is involved in receptor interactions.[3][4][5][6] Its primary mechanism of action is the modulation of the neuroinflammatory response, a key pathological feature in Alzheimer's disease and other neurodegenerative conditions. Research suggests that CN-105 exerts its anti-inflammatory effects, at least in part, by downregulating the Toll-like receptor (TLR) signaling pathway. Specifically, it has been shown to reduce the upregulation of inflammatory and immune-related genes following brain injury.
Signaling Pathway of CN-105's Anti-inflammatory Action
The following diagram illustrates the proposed signaling pathway through which CN-105 is thought to mitigate neuroinflammation.
Preclinical Research Findings
CN-105 has been evaluated in various preclinical models, demonstrating consistent neuroprotective and anti-inflammatory effects. The following tables summarize the key quantitative findings from these studies.
Table 1: Summary of Preclinical Studies on CN-105 in Alzheimer's Disease Models
| Animal Model | Treatment Regimen | Key Findings | Reference |
| APP/PS1/APOE4TR Mice | 40-day treatment starting at 14-18 weeks | Reduced Aβ pathology and rescued memory deficits. | [7] |
| Alzheimer's Disease Mouse Model with APOE4 | Chronic administration | Improved brain pathology and learning and memory performance. | [8] |
Table 2: Summary of Preclinical Studies on CN-105 in Other Neurological Injury Models
| Animal Model | Injury Model | Treatment Regimen | Key Findings | Reference | | :--- | :--- | :--- | :--- | | C57BL/6J Mice | Intracerebral Hemorrhage (ICH) | 0.05 mg/kg IV (3 doses within 24h) | Reduced brain water content, decreased neuroinflammation, and improved long-term neurocognitive performance. |[4][5] | | Spontaneously Hypertensive Male Mice | Intracerebral Hemorrhage (ICH) | 0.05 and 0.20 mg/kg IV | Dose-dependent improvement in vestibulomotor function and reduced ipsilateral brain edema. |[3][6] | | C57BL/6J Male Mice | Subarachnoid Hemorrhage (SAH) | Not specified | Reduced vasospasm, inflammation, and neuronal injury, with improved long-term behavioral outcomes. |[1] | | C57BL/6 Mice | Traumatic Brain Injury (TBI) | 0.05 mg/kg IV | Improved vestibulomotor and cognitive function, and reduced microgliosis and neuronal injury. |[9] | | C57-BL/6 Mice | Traumatic Brain Injury (TBI) | Prophylactic IV and/or IP injection | Improved vestibulomotor function and reduced hippocampal microglial activation. |[10] |
Clinical Research Findings
CN-105 has progressed to clinical trials, primarily focusing on its safety and efficacy in mitigating postoperative neurocognitive disorders.
Table 3: Summary of Phase II Clinical Trial of CN-105 (MARBLE Trial)
| Study Population | Intervention | Primary Outcome | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Older adults undergoing major non-cardiac/non-neurologic surgery | Placebo or CN-105 (0.1, 0.5, or 1 mg/kg) IV every 6h for up to 13 doses | Number of Grade 2 or higher adverse events | CN-105 was safe and feasible to administer. It led to fewer postoperative Grade 2 or higher adverse events and a lower rate of severe adverse events. While not statistically significant, there was a trend towards reduced delirium incidence and severity. |[11] |
Detailed Experimental Protocols
Preclinical Study Workflow
The following diagram outlines a typical experimental workflow for preclinical evaluation of CN-105 in a mouse model of neurological injury.
Protocol 1: Alzheimer's Disease Mouse Model
-
Animal Model: APP/PS1/APOE4TR mice, which carry human transgenes for amyloid precursor protein (APP), presenilin-1 (PS1), and the human APOE4 allele.[7]
-
Treatment Administration: CN-105 or vehicle was administered for 40 consecutive days, with treatment initiated at either 14-18 weeks or 25-28 weeks of age.[7] The specific dosage and route of administration were not detailed in the abstract.
-
Behavioral Assessment:
-
Histological and Biochemical Analysis:
Protocol 2: Intracerebral Hemorrhage (ICH) Mouse Model
-
ICH Induction: A model of intracerebral hemorrhage is induced, though the specific method is not detailed in the provided abstracts.
-
Treatment Administration: Three intravenous doses of CN-105 (0.05 mg/kg) were administered via tail vein injection within 24 hours of ICH induction.[4][5]
-
Functional Assessment:
-
Histological and Physiological Analysis:
Protocol 3: Traumatic Brain Injury (TBI) Mouse Model
-
Animal Model: C57BL/6 mice.[9]
-
TBI Induction: A closed head injury model is utilized.
-
Treatment Administration: A single intravenous dose of 0.05 mg/kg CN-105 was administered.[9]
-
Functional Assessment:
-
Histological Analysis:
-
Gene Expression Analysis: Measurement of mRNA expression of inflammatory and immune-related genes.[9]
Clinical Trial Protocol
Clinical Trial Workflow
The diagram below illustrates the general workflow of the Phase II clinical trial for CN-105 in the context of postoperative delirium.
Protocol 4: Phase II MARBLE Clinical Trial for Postoperative Delirium
-
Study Design: A Phase II, triple-blind, escalating dose, randomized controlled trial.[11]
-
Participants: Older adults undergoing major non-cardiac/non-neurologic surgery.[11]
-
Intervention:
-
Patients were randomized to receive either placebo or intravenous CN-105.
-
CN-105 was administered at escalating doses of 0.1, 0.5, or 1 mg/kg.
-
The first dose was given within 1 hour before surgery, followed by doses every 6 hours (± 90 minutes) for up to 13 doses or until hospital discharge.[11]
-
-
Primary Outcome: The number of Grade 2 or higher adverse events.[11]
-
Secondary Outcomes:
-
Feasibility of drug administration within the correct time window.
-
Incidence and severity of postoperative delirium.[11]
-
Conclusion
CN-105 has emerged as a promising therapeutic candidate with a novel mechanism of action centered on the modulation of neuroinflammation. Its efficacy in preclinical models of Alzheimer's disease and other acute neurological injuries, coupled with a favorable safety profile in early clinical trials, warrants further investigation. The detailed protocols provided in this guide offer a framework for researchers to build upon in the ongoing exploration of CN-105's therapeutic potential for neurodegenerative diseases.
References
- 1. Apolipoprotein E mimetic peptide CN-105 improves outcome in a murine model of SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blastinjuryresearch.health.mil [blastinjuryresearch.health.mil]
- 3. Neuroprotective Pentapeptide, CN-105, Improves Outcomes in Translational Models of Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective pentapeptide CN-105 improves functional and histological outcomes in a murine model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ApoE mimetic improves pathology and memory in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. curealz.org [curealz.org]
- 9. researchgate.net [researchgate.net]
- 10. Prophylactic treatment with CN-105 improves functional outcomes in a murine model of closed head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Safety, Feasibility and Effect of the APOE Mimetic Peptide CN‐105 on Neuroinflammation and Delirium after Major Non‐cardiac/Non‐neurologic Surgery in Older Adults: Results from the Phase II, Triple Blind, Escalating Dose, MARBLE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
AV-105: Synthesis Pathway and Key Intermediates
An in-depth technical guide on the synthesis of AV-105, a key precursor for the PET imaging agent ¹⁸F-AV-45 (Florbetapir), is detailed below for researchers, scientists, and drug development professionals.
This compound is the tosylate precursor for the ¹⁸F-radiolabeled styrylpyridine compound, ¹⁸F-AV-45, which is utilized in Positron Emission Tomography (PET) imaging for neurodegenerative diseases.[1] The synthesis of this compound is crucial for the subsequent radiofluorination step. The pathway is designed to be efficient and scalable, employing a tosylate group as a stable leaving group for the introduction of the ¹⁸F isotope.[2][3] The use of a tosylate precursor is advantageous as the resulting p-toluenesulfonic acid byproduct is more easily detected and purified via liquid chromatography with UV detection compared to byproducts from other leaving groups like mesylates.[2]
Two primary synthetic routes for this compound have been described: an initial linear synthesis and a more efficient convergent synthesis.[2][3] The convergent approach, utilizing a Heck reaction, improves the overall efficiency and yield of the synthesis.[2][3]
Convergent Synthesis Pathway
The more efficient, convergent synthesis of this compound involves the preparation of two key fragments that are then coupled. The key steps and intermediates are outlined below.
Key Intermediates:
-
tert-Butyl (4-vinylphenyl)carbamate: A mono-Boc-protected vinylaniline.[2]
-
A styrylpyridine intermediate (14): The product of the Heck coupling reaction.
-
This compound: The final tosylated product, formally named (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.[2][3]
The overall yield for the synthesis starting from 2-bromo-5-iodopyridine is reported to be 40% over three steps.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Step | Starting Materials | Key Reagents | Product | Yield |
| Boc Protection | Vinylaniline | Di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP) | tert-Butyl (4-vinylphenyl)carbamate | N/A |
| Heck Coupling | 2-bromo-5-iodopyridine, tert-Butyl (4-vinylphenyl)carbamate | Palladium catalyst | Styrylpyridine intermediate (14) | N/A |
| Tosylation | Styrylpyridine intermediate (14) | Tosyl chloride, triethylamine, DMAP | This compound | N/A |
| Overall (3 steps) | 2-bromo-5-iodopyridine | This compound | 40% [2][3] |
Note: Specific yields for intermediate steps are not detailed in the source documents, only the overall yield.
Experimental Protocols
Detailed experimental protocols for each step are outlined below based on the available information.
Synthesis of tert-Butyl (4-vinylphenyl)carbamate (Mono-Boc-protected vinylaniline)
-
Procedure: Vinylaniline (3.75 g, 31.4 mmol) and di-tert-butyl dicarbonate (7.55 g, 34.6 mmol) are stirred vigorously in water (23 mL) at room temperature for two hours.[2][3] The resulting precipitate is filtered. The filter cake is then redissolved in ethyl acetate (50 mL).[2][3] 4-dimethylaminopyridine (DMAP) is included in this Boc protection step to improve the reaction.[2]
Heck Coupling Reaction
-
Procedure: A Heck reaction is employed to couple the protected vinylaniline with the pyridine fragment. This method increases the convergency of the synthesis, leading to higher efficiency and yields.[2][3] Specific reagents and conditions for the Heck coupling are not detailed in the provided sources.
Tosylation to Yield this compound
-
Procedure: The styrylpyridine intermediate (14) is subjected to tosylation.[2][3] The reaction is performed using tosyl chloride, triethylamine, and DMAP in dichloromethane (DCM).[2][3] The inclusion of DMAP reduces the time required for complete conversion of the starting material.[2]
-
Purification: The final product, this compound, is purified using medium pressure flash chromatography (e.g., Biotage).[2][3]
Visualizations
This compound Convergent Synthesis Pathway
The following diagram illustrates the convergent synthesis pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 3. WO2010078370A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Tosylate Group in the Investigational Compound AV-105
Disclaimer: AV-105 is a hypothetical compound used for illustrative purposes within this guide. The data, experimental protocols, and analyses presented are representative of standard practices in pharmaceutical development for characterizing a tosylate salt form of a drug candidate.
Introduction: The Role of the Tosylate Salt Form in this compound Development
This compound is an investigational small molecule inhibitor of Target Kinase X (TKX), a key enzyme implicated in aberrant cellular signaling pathways. The active pharmaceutical ingredient (API), this compound free base, demonstrated promising potency in initial preclinical evaluations. However, it exhibited suboptimal physicochemical properties, including poor aqueous solubility and a tendency towards variable crystalline forms, which posed significant challenges for consistent formulation and in vivo bioavailability.
To address these liabilities, a salt engineering program was initiated. The tosylate salt of this compound was selected as the lead candidate for further development due to its superior properties. The tosylate, the anion of p-toluenesulfonic acid, is a common and effective counter-ion used in the pharmaceutical industry to improve the solubility, stability, and manufacturability of basic drug compounds.
This document provides a comprehensive overview of the tosylate salt form of this compound, detailing its impact on the molecule's properties, the experimental protocols used for its characterization, and the rationale for its selection.
Physicochemical Properties: this compound Free Base vs. This compound Tosylate
The formation of the tosylate salt significantly enhances the physicochemical profile of this compound. The ionic interaction between the protonated basic nitrogen on the this compound core and the sulfonate group of the tosylate anion disrupts the crystal lattice of the free base, leading to improved interaction with aqueous media.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the properties of the this compound free base with the this compound tosylate salt.
Table 1: Comparative Physicochemical Properties
| Property | This compound Free Base | This compound Tosylate | Rationale for Improvement |
|---|---|---|---|
| Molecular Weight | 412.5 g/mol | 584.7 g/mol | Addition of p-toluenesulfonic acid (172.2 g/mol ) |
| Aqueous Solubility (pH 2.0) | 0.08 mg/mL | 15.2 mg/mL | Salt form prevents precipitation in acidic environments |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | 2.1 mg/mL | Significantly increased solubility at physiological pH |
| Melting Point (DSC) | 142 °C (unstable) | 215 °C (sharp) | Indicates a more stable and ordered crystal lattice |
| Hygroscopicity (at 80% RH) | 5.8% weight gain | < 0.2% weight gain | Non-hygroscopic nature simplifies handling and storage |
Table 2: Solid-State Stability Data (40°C / 75% RH)
| Time Point | This compound Free Base (% Degradation) | This compound Tosylate (% Degradation) | Key Observation |
|---|---|---|---|
| T = 0 | 0.0 | 0.0 | Baseline measurement |
| 2 Weeks | 1.1% | < 0.1% | Tosylate salt shows superior chemical stability |
| 4 Weeks | 2.5% | < 0.1% | Free base shows significant degradation over time |
| 12 Weeks | 6.8% | 0.2% | The tosylate salt form is robust under accelerated stability conditions |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound tosylate are provided below.
Protocol: Synthesis of this compound Tosylate
Objective: To prepare the tosylate salt of this compound from the free base form in a controlled and reproducible manner.
Materials:
-
This compound Free Base (10.0 g, 24.2 mmol)
-
p-Toluenesulfonic acid monohydrate (4.61 g, 24.2 mmol, 1.0 eq)
-
Ethanol (200 mL, 20 vol)
-
Heptane (100 mL, 10 vol)
Procedure:
-
A 500 mL jacketed reactor is charged with this compound free base and ethanol.
-
The mixture is stirred and heated to 60°C to achieve complete dissolution.
-
A solution of p-toluenesulfonic acid monohydrate in ethanol (50 mL) is added dropwise to the reactor over 30 minutes.
-
The resulting mixture is stirred at 60°C for 1 hour, during which precipitation is observed.
-
The mixture is cooled to 20°C over 2 hours.
-
Heptane is added as an anti-solvent over 1 hour to maximize precipitation.
-
The slurry is stirred for an additional 4 hours at 20°C.
-
The solid product is isolated by filtration, washed with a 1:1 ethanol/heptane mixture (50 mL), and dried under vacuum at 50°C for 16 hours to yield this compound tosylate as a white crystalline solid.
Protocol: X-Ray Powder Diffraction (XRPD) Analysis
Objective: To confirm the crystalline form of the this compound tosylate salt and distinguish it from the free base.
Instrumentation:
-
Bruker D8 Advance Diffractometer
-
Radiation Source: Cu Kα (λ = 1.5406 Å)
-
Voltage/Current: 40 kV, 40 mA
Sample Preparation:
-
Approximately 15 mg of the sample is lightly packed into a standard sample holder.
Data Acquisition:
-
The sample is scanned from 2° to 40° 2θ.
-
Scan Speed: 2°/min.
-
Step Size: 0.02°.
Data Analysis:
-
The resulting diffractogram is analyzed for characteristic peaks. The crystalline this compound tosylate should exhibit sharp, well-defined peaks at specific 2θ angles, distinct from the pattern of the free base, confirming the formation of a new, single crystalline form.
Visualizations: Workflows and Relationships
The following diagrams illustrate the key processes and logical connections related to the this compound tosylate salt form.
Caption: Workflow for the synthesis of this compound tosylate.
Caption: Rationale for developing the this compound tosylate salt form.
Conclusion
The conversion of the this compound free base to its tosylate salt represents a critical step in its development as a viable drug candidate. The tosylate form provides a stable, non-hygroscopic, and highly crystalline solid with significantly improved aqueous solubility. These enhancements are crucial for developing a robust formulation with consistent and predictable bioavailability, ultimately enabling further clinical investigation of this compound as a potential therapeutic for TKX-driven malignancies. The data and protocols outlined in this guide provide the foundational knowledge for the ongoing chemistry, manufacturing, and controls (CMC) development of this compound tosylate.
The Cornerstone of Amyloid Plaque Imaging: A Technical Guide to the AV-105 Precursor and its Role in Florbetapir ([¹⁸F]AV-45) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective diagnostic tools for neurodegenerative diseases, particularly Alzheimer's disease, is a cornerstone of modern medical research. Positron Emission Tomography (PET) imaging has emerged as a powerful in vivo technique for the visualization and quantification of neuropathological hallmarks. Florbetapir ([¹⁸F]AV-45), an ¹⁸F-labeled PET tracer, has gained prominence for its ability to bind to β-amyloid plaques, a key pathological feature of Alzheimer's disease. The successful and widespread clinical application of Florbetapir is critically dependent on a reliable and efficient radiosynthesis process. This technical guide provides an in-depth exploration of AV-105, the tosylate precursor that is fundamental to the synthesis of Florbetapir, detailing its synthesis, the subsequent radiolabeling process, and the associated quantitative parameters.
The this compound Precursor: A Critical Component
This compound is the common name for the tosylate precursor molecule used in the nucleophilic substitution reaction to produce [¹⁸F]Florbetapir.[1] Specifically, it is (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. The use of a tosylate leaving group in the precursor is advantageous as the resulting tosylate byproduct is readily removable during the purification process.[1][2]
Synthesis of the this compound Precursor
The synthesis of this compound has been described in patent literature, with a notable method being a convergent synthesis approach.[2] This process is designed to be efficient and scalable, enabling the production of the precursor in quantities sufficient for clinical demand.[2]
Experimental Protocol: Convergent Synthesis of this compound [2]
-
Preparation of Mono-Boc-protected Vinylaniline: Vinylaniline is reacted with di-tert-butyl dicarbonate in water at room temperature. The resulting precipitate is filtered and redissolved in ethyl acetate to yield mono-Boc-protected vinylaniline.
-
Heck Reaction: A Heck reaction is conducted between the mono-Boc-protected vinylaniline and a suitable pyridine derivative (e.g., a mono-alkylated product of 2-bromo-5-iodopyridine). This reaction typically uses a palladium acetate catalyst, tetrabutylammonium bromide, and potassium carbonate in dimethylformamide (DMF). The resulting styrylpyridine is purified using medium pressure flash chromatography.
-
Tosylation: The synthesized styrylpyridine is then tosylated using tosyl chloride, triethylamine, and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The inclusion of DMAP is crucial as it reduces the reaction time and inhibits decomposition. The final product, this compound, is purified by medium pressure flash chromatography.
This synthetic route has been reported to achieve an overall yield of 40% or greater with a purity exceeding 95%.[2]
From Precursor to PET Tracer: The Radiolabeling of Florbetapir ([¹⁸F]AV-45)
The synthesis of [¹⁸F]AV-45 from the this compound precursor is typically performed using an automated radiosynthesis module under Good Manufacturing Practice (GMP)-compliant conditions.[3][4]
Experimental Protocol: Automated Synthesis of [¹⁸F]AV-45 [5]
-
[¹⁸F]Fluoride Trapping and Elution: Cyclotron-produced [¹⁸F]fluoride is trapped on a quaternary methylammonium (QMA) anion-exchange cartridge. The [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in an acetonitrile/water mixture.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of helium or nitrogen at an elevated temperature (e.g., 110°C). Anhydrous acetonitrile is added and the drying process is repeated to ensure anhydrous conditions.
-
Nucleophilic Substitution: The this compound precursor (typically 1-2 mg) dissolved in a high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]fluoride/Kryptofix complex.[6] The reaction mixture is heated to a high temperature (e.g., 115-130°C) for a short duration (e.g., 10 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.[5][6]
-
Hydrolysis of the Boc Protecting Group: After cooling, an acidic solution (e.g., 3 M HCl) is added to the reaction mixture, which is then heated (e.g., at 115°C for 5 minutes) to remove the N-Boc protecting group.[5]
-
Neutralization and Purification: The reaction mixture is cooled and neutralized with a basic solution (e.g., 0.25 M NaOH).[5] The crude product is then purified. While high-performance liquid chromatography (HPLC) can be used, simpler and more efficient solid-phase extraction (SPE) methods using cartridges like Oasis HLB have been developed.[5][7] The purified [¹⁸F]AV-45 is eluted from the cartridge with ethanol.
-
Formulation: The final product is formulated in a physiologically compatible solution, which may contain ethanol and a stabilizer like sodium ascorbate, to be ready for intravenous injection.[2]
Quantitative Data
The efficiency and quality of the [¹⁸F]AV-45 synthesis are critical for its clinical utility. The following table summarizes key quantitative parameters reported in various studies.
| Parameter | Reported Value(s) | Reference(s) |
| Synthesis Time | 50 - 105 minutes | [3][4][7][8] |
| Radiochemical Yield (decay corrected) | 42.7 ± 5.9% to 55.1 ± 2.2% | [7][8][9] |
| Radiochemical Yield (non-decay corrected) | ~31.0 ± 2.8% to 33.6 ± 5.2% | [6][8] |
| Radiochemical Purity | >95% to >99% | [3][4][7][9] |
| Specific Activity | 470 ± 135 TBq/mmol to 591.6 ± 90.3 GBq/µmol | [3][4][9] |
| Precursor Amount | 1 - 2 mg | [5][6] |
Visualizing the Process
To better illustrate the synthesis and workflow, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 3. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 6. Automatic synthesis of 18F-AV-45 and its clinical application in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Automated Radiosynthesis of [18F]AV-45: A New PET Imaging Agent for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and stability of ethanol-free solution of [18F]florbetapir ([18F]AV-45) for positron emission tomography amyloid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of F-18 Radiolabeling with AV-105
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and methodologies for the fluorine-18 (F-18) radiolabeling of AV-105. This compound serves as the tosylate precursor for the synthesis of [¹⁸F]AV-45, commercially known as Florbetapir F 18, a key radiopharmaceutical used for Positron Emission Tomography (PET) imaging of β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. This document outlines the chemical basis of the radiolabeling process, detailed experimental protocols, and quantitative data compiled from various studies.
Core Principles of F-18 Radiolabeling of this compound
The F-18 radiolabeling of this compound is a two-step process that relies on a nucleophilic substitution reaction followed by the removal of a protecting group.
Step 1: Nucleophilic Fluorination
The core of the radiolabeling procedure involves the reaction of the this compound precursor with the [¹⁸F]fluoride ion.[1][2] this compound, chemically defined as (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is specifically designed for this purpose.[2] The tosylate (-OTs) group on the polyethylene glycol (PEG) chain of this compound acts as an excellent leaving group. The reaction is typically carried out in a high-boiling point aprotic solvent, such as dimethyl sulfoxide (DMSO), which enhances the nucleophilicity of the [¹⁸F]fluoride ion.[1][2] The [¹⁸F]fluoride, complexed with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃), attacks the carbon atom attached to the tosylate group, displacing it and forming a carbon-fluorine bond. This results in the formation of the N-Boc protected intermediate, [¹⁸F]AV-45-Boc.
Step 2: Deprotection
The intermediate product from the first step contains a tert-butoxycarbonyl (Boc) protecting group on the amine functionality. This group is subsequently removed by acid hydrolysis, typically using hydrochloric acid (HCl), to yield the final product, [¹⁸F]AV-45.[1][3]
Experimental Protocols
The following section details a generalized experimental protocol for the automated radiosynthesis of [¹⁸F]AV-45 from this compound. It is important to note that specific parameters may be optimized for different synthesis modules.
2.1. Materials and Reagents
-
This compound precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Acetonitrile (CH₃CN)
-
Hydrochloric Acid (HCl) solution
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Water for injection
-
Ethanol for cartridge pre-conditioning and elution
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or Oasis HLB)
-
High-Performance Liquid Chromatography (HPLC) system for purification and quality control
2.2. Radiosynthesis Procedure
-
[¹⁸F]Fluoride Trapping and Elution: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in an acetonitrile/water mixture.[1]
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of inert gas (e.g., helium or nitrogen) and vacuum at an elevated temperature (e.g., 110°C) to ensure anhydrous conditions, which are critical for the nucleophilic substitution.[1]
-
Nucleophilic Fluorination: The this compound precursor (typically 1-2 mg) dissolved in anhydrous DMSO is added to the dried [¹⁸F]KF/K₂₂₂ complex. The reaction mixture is heated to a high temperature (e.g., 115-130°C) for a specific duration (e.g., 10 minutes) to facilitate the nucleophilic substitution.[1][4][5]
-
Deprotection: After cooling, a solution of hydrochloric acid (e.g., 3 M HCl) is added to the reaction vessel. The mixture is then heated (e.g., 100-115°C) for a short period (e.g., 5-10 minutes) to remove the Boc protecting group.[1][3]
-
Neutralization: The reaction mixture is cooled, and a sodium hydroxide solution is added to neutralize the acid.[1]
-
Purification: The crude product is purified to remove unreacted [¹⁸F]fluoride, the this compound precursor, and other byproducts. Two primary methods are employed:
-
High-Performance Liquid Chromatography (HPLC): The neutralized reaction mixture is injected into a preparative HPLC system for separation. The fraction containing [¹⁸F]AV-45 is collected.[1]
-
Solid-Phase Extraction (SPE): This is a simpler and faster method. The crude mixture is loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is washed with various solvents to remove impurities, and the final [¹⁸F]AV-45 product is eluted with a suitable solvent like ethanol.[3][6][7]
-
-
Formulation: The purified [¹⁸F]AV-45 is formulated in a physiologically compatible solution, such as saline containing a small amount of ethanol, for intravenous injection.
Quantitative Data
The following tables summarize the quantitative data from various studies on the radiosynthesis of [¹⁸F]AV-45 from this compound.
Table 1: Radiosynthesis Parameters and Yields
| Precursor Amount (mg) | Reaction Temperature (°C) | Synthesis Time (min) | Radiochemical Yield (non-decay corrected) | Radiochemical Yield (decay corrected) | Purification Method | Reference |
| 1 | 115 | 60 | 14.8 ± 2.1% | Not Reported | HPLC | [1] |
| Not Specified | Not Specified | 50 | 33.6 ± 5.2% | 50.1 ± 7.9% | SPE (Oasis HLB) | [3][6] |
| Not Specified | Not Specified | 105 | 25.4 ± 7.7% | Not Reported | Not Specified | [8][9] |
| 2 | 130 | 60 | 31.0 ± 2.8% | Not Reported | Not Specified | [4][5] |
| 1 | 120 | 51 | Not Reported | 42.7 ± 5.9% | SPE (Oasis HLB) | [7] |
| Not Specified | 120 | 52 | 14.2 ± 2.7% | Not Reported | SPE | [10] |
Table 2: Quality Control Parameters
| Radiochemical Purity | Specific Activity | Reference |
| >95% | 72.9 ± 10.2 MBq/μg | [1] |
| >95% | 43 ± 36 Ci/μmol | [3] |
| 95.3 ± 2.2% | 470 ± 135 TBq/mmol | [8][9] |
| >98% | Not Reported | [4][5] |
| >95% | Not Reported | [7] |
| >95% | Not Reported | [10] |
Visualizations
Experimental Workflow for [¹⁸F]AV-45 Synthesis
Caption: Automated radiosynthesis workflow for [¹⁸F]AV-45.
Chemical Reaction Scheme
Caption: Two-step reaction for the synthesis of [¹⁸F]AV-45.
References
- 1. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 2. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 3. Optimization of Automated Radiosynthesis of [18F]AV-45: A New PET Imaging Agent for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuclmed.gr [nuclmed.gr]
- 5. Automatic synthesis of 18F-AV-45 and its clinical application in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of automated radiosynthesis of [18F]AV-45: a new PET imaging agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved preparation of [18 F]AV-45 by simplified solid-phase extraction purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple Synthesis of [ 18 F] AV-45 and its Clinical Application in the Diagnosis of Alzheimer's Disease - Zhang - Current Medicinal Chemistry [rjraap.com]
The Precursor's Role: A Technical Guide to AV-105 and its Transformation into the Amyloid Imaging Agent Florbetapir-F18
For Immediate Release
This technical guide provides an in-depth analysis of AV-105, a key precursor in the synthesis of florbetapir-F18, a widely utilized positron emission tomography (PET) imaging agent for the detection of amyloid-β plaques in the brain. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the underlying chemical and biological processes.
Introduction: The Significance of this compound
This compound, a tosylate precursor, holds a critical position in neuroimaging as the direct antecedent to florbetapir-F18 (also known as ¹⁸F-AV-45).[1] While this compound itself is not biologically active and does not engage in signaling pathways, its chemical structure is pivotal for the efficient radiolabeling with fluorine-18, yielding the final diagnostic agent. Florbetapir-F18 is a radioactive diagnostic agent used for PET imaging to estimate β-amyloid neuritic plaque density in the brains of adult patients with cognitive impairment who are being evaluated for Alzheimer's Disease (AD) and other causes of cognitive decline.[2]
From Precursor to Imaging Agent: The Synthesis of Florbetapir-F18 from this compound
The transformation of this compound into florbetapir-F18 is a well-documented radiosynthesis process. The following sections detail the experimental protocol and key parameters of this synthesis.
Experimental Protocol: Automated Radiosynthesis
The synthesis of florbetapir-F18 from the this compound precursor is typically performed using an automated synthesis module under Good Manufacturing Practice (GMP)-compliant conditions.[3][4] The general steps are as follows:
-
Nucleophilic Substitution: The process begins with the nucleophilic substitution of the tosylate group on the this compound precursor with fluorine-18 (¹⁸F). This reaction is carried out in an anhydrous solvent, such as dimethyl sulfoxide (DMSO), at an elevated temperature.[5][6]
-
Hydrolysis: Following the radiofluorination, the N-Boc protecting group on the molecule is removed by acid hydrolysis.[5]
-
Purification: The crude reaction mixture is then purified to remove unreacted ¹⁸F, the this compound precursor, and other chemical impurities. This is commonly achieved using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC).[5]
-
Formulation: The purified florbetapir-F18 is formulated in a sterile, pyrogen-free solution for intravenous injection.
Quantitative Data on Synthesis
The efficiency of the florbetapir-F18 synthesis can be influenced by several factors. The following table summarizes key quantitative parameters from various studies.
| Parameter | Value | Reference |
| Precursor Amount | 1-2 mg | [5][6] |
| Reaction Temperature | 120-130°C | [5][6] |
| Solvent | Dimethyl sulfoxide (DMSO) | [5][6] |
| Synthesis Time | 51-105 minutes | [3][5] |
| Radiochemical Yield (decay corrected) | 25.4 ± 7.7% to 42.7 ± 5.9% | [3][5] |
| Radiochemical Purity | >95% | [5] |
| Specific Activity | up to 470 ± 135 TBq/mmol | [3] |
Florbetapir-F18: Mechanism of Action and Properties
Once synthesized, florbetapir-F18 acts as a diagnostic tool due to its specific binding to amyloid-β plaques.
Binding to Amyloid-β Plaques
Florbetapir-F18 is a PET imaging ligand that demonstrates a high affinity for aggregated β-amyloid fibrils, which are the primary component of amyloid plaques in the brains of individuals with Alzheimer's disease. The molecule crosses the blood-brain barrier and selectively binds to these plaques. The fluorine-18 isotope emits positrons, which are detected by a PET scanner, allowing for the in vivo visualization and quantification of amyloid plaque density.[7][8]
Quantitative Properties of Florbetapir-F18
The following table presents key quantitative data related to the performance and properties of florbetapir-F18.
| Property | Value | Reference |
| Binding Affinity (Kd) | 3.1 - 3.7 nM | [7][9] |
| Recommended Dose | 370 MBq (10 mCi) | [10] |
| Uptake Time | 30-90 minutes post-injection | [10] |
| PET Scan Duration | 10 minutes | [10][11] |
| Whole Body Effective Dose | 7 mSv | [10] |
| Test-Retest Reliability (SUVr) | Correlation coefficient: 0.99 | [11] |
PET Imaging with Florbetapir-F18: Protocol and Data Analysis
The use of florbetapir-F18 in a clinical and research setting follows a standardized protocol to ensure accurate and reproducible results.
Experimental Protocol: PET Imaging
-
Patient Preparation: No specific patient preparation, such as fasting, is required. Patients can continue their regular medications.[2]
-
Radiotracer Administration: A single intravenous bolus of 370 MBq (10 mCi) of florbetapir-F18 is administered.[10]
-
Uptake Phase: There is a waiting period of 30 to 90 minutes after injection to allow for the radiotracer to distribute and bind to amyloid plaques in the brain.[10]
-
Image Acquisition: A 10-minute PET scan of the brain is acquired.[10][11]
-
Image Reconstruction: Iterative reconstruction methods are generally recommended for processing the imaging data.[2]
Quantitative Data from PET Imaging
The analysis of florbetapir-F18 PET scans often involves semi-quantitative methods, such as the Standardized Uptake Value Ratio (SUVr). This ratio compares the tracer uptake in cortical regions of interest to a reference region with non-specific binding, typically the cerebellum.
| Parameter | Finding | Reference |
| Mean Cortical SUVr (mcSUVR) Threshold for Amyloid Positivity | 1.18 - 1.32 | [12] |
| Mean Ratio of Cortex to Cerebellar Peduncle (AD vs. Normal) | Frontal: 1.03 vs. 0.79Temporal: 0.89 vs. 0.61Occipital: 0.96 vs. 0.74Parietal: 0.97 vs. 0.73 | [13] |
| Amyloid Positivity Rates | Alzheimer's Disease: 76%Mild Cognitive Impairment: 38%Healthy Controls: 14% | [9] |
Conclusion
This compound is a critical, non-biological precursor that enables the synthesis of florbetapir-F18, a powerful diagnostic tool in the evaluation of cognitive impairment. The well-established and efficient radiosynthesis process allows for the widespread clinical and research application of florbetapir-F18 PET imaging. The high affinity and specificity of florbetapir-F18 for amyloid-β plaques, combined with standardized imaging protocols and quantitative analysis methods, provide valuable insights into the neuropathology of Alzheimer's disease. Future research may focus on optimizing the synthesis and exploring the full potential of florbetapir-F18 in longitudinal studies and as a biomarker in therapeutic trials.
References
- 1. Amyloid-β assessed by florbetapir F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nuclmed.gr [nuclmed.gr]
- 7. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of amyloid PET ligand florbetapir F 18 binding with Aβ aggregation and neuritic plaque deposition in postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Florbetapir (F18-AV-45) PET to assess amyloid burden in Alzheimer’s disease dementia, mild cognitive impairment, and normal aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Florbetapir f-18: a histopathologically validated Beta-amyloid positron emission tomography imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Optimisation and usefulness of quantitative analysis of 18F-florbetapir PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Application Notes and Protocols: Radiolabeling of AV-105 to Produce Florbetapir-F18 for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florbetapir-F18 (also known as Amyvid™ or [¹⁸F]AV-45) is a radiopharmaceutical agent indicated for Positron Emission Tomography (PET) imaging of the brain to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's Disease and other causes of cognitive decline.[1] A negative scan indicates the absence of significant amyloid plaques, reducing the likelihood of Alzheimer's. This document provides a detailed protocol for the GMP-compliant automated synthesis of Florbetapir-F18 via the radiolabeling of its precursor, AV-105.
The synthesis involves a two-step nucleophilic substitution reaction followed by deprotection. The precursor, (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (this compound), is a tosylate-derivatized molecule that readily undergoes reaction with [¹⁸F]fluoride.[2][3] This is followed by the removal of the N-Boc protecting group to yield the final product, Florbetapir-F18.
Materials and Reagents
| Reagent/Material | Supplier Examples | Notes |
| This compound Precursor | Avid Radiopharmaceuticals, Inc. | (E)- 2-(2-(2-(5-(4-( tert -butoxycarbonyl(methyl)amino)styryl)pyridin- 2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.[2] |
| [¹⁸F]Fluoride | Cyclotron Produced | Produced from [¹⁸O]water. |
| Kryptofix 2.2.2 (K2.2.2) | Various | For complexation of potassium ions. |
| Potassium Carbonate (K₂CO₃) | Various | Anhydrous. |
| Acetonitrile (MeCN) | Various | Anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Various | Anhydrous. |
| Hydrochloric Acid (HCl) | Various | Typically 3 M or 3.33 N.[2][4] |
| Sodium Hydroxide (NaOH) | Various | For neutralization. |
| Ethanol (EtOH) | Various | For final formulation and cartridge washing. |
| Water for Injection (WFI) | Various | Sterile. |
| Sep-Pak C18 Plus Cartridge | Waters | For purification.[2] |
| Oasis HLB Cartridge | Waters | Alternative for SPE purification.[5] |
| QMA Cartridge | Waters | For trapping [¹⁸F]fluoride.[2] |
Radiolabeling Synthesis Parameters
The following table summarizes the key quantitative parameters for the synthesis of Florbetapir-F18 from the this compound precursor, based on various reported automated synthesis protocols.
| Parameter | Value Range | Notes |
| Precursor Amount | 1.0 - 1.5 mg | [2][3][5] |
| [¹⁸F]Fluoride Activity | 33.3 - 37 GBq | [4] |
| Reaction Solvent | Anhydrous DMSO or MeCN/DMSO mixture | [2][5] |
| Fluorination Temperature | 115 - 130 °C | [2][4] |
| Fluorination Time | 10 min | [2][4] |
| Deprotection Reagent | 3 M HCl or 3.33 N HCl | [2][4] |
| Deprotection Temperature | 130 °C | [2] |
| Deprotection Time | 5 min | [2] |
| Total Synthesis Time | 51 - 105 min | [5][6][7] |
| Radiochemical Yield (decay corrected) | 25.4 ± 7.7% to 42.7 ± 5.9% | [5][6][7] |
| Radiochemical Purity | > 95% | [5][6][7] |
| Specific Activity | Up to 470 ± 135 TBq/mmol | [6][7] |
Experimental Workflow Diagram
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2010078370A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 4. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 5. An improved preparation of [18 F]AV-45 by simplified solid-phase extraction purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Step-by-Step Synthesis of Florbetapir from AV-105
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of [¹⁸F]florbetapir, a positron emission tomography (PET) radiotracer used for the imaging of β-amyloid plaques in the brain. The synthesis is a two-step process initiated with the tosylate precursor, AV-105. The protocol described herein is designed for an automated radiosynthesis module and includes methods for both High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) purification, followed by comprehensive quality control procedures.
Introduction
Florbetapir F 18 is a diagnostic radiopharmaceutical agent used for PET imaging of the brain to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's Disease (AD) and other causes of cognitive decline. The synthesis involves the nucleophilic substitution of the tosylate precursor this compound with [¹⁸F]fluoride, followed by the removal of a tert-butyloxycarbonyl (Boc) protecting group. This application note provides a detailed, step-by-step protocol for the synthesis, purification, and quality control of [¹⁸F]florbetapir.
Synthesis Pathway
The synthesis of [¹⁸F]florbetapir from its precursor this compound is a two-step process. The first step is a nucleophilic substitution reaction to replace the tosylate group with [¹⁸F]fluoride. The second step involves the acidic hydrolysis of the Boc protecting group to yield the final product, [¹⁸F]florbetapir.
Figure 1: Chemical reaction pathway for the synthesis of [¹⁸F]florbetapir from this compound.
Experimental Protocols
This protocol is intended for use with an automated radiosynthesis module.
Materials and Reagents
-
This compound (tosylate precursor)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sterile water for injection
-
Ethanol for injection
-
Sep-Pak QMA cartridge
-
Sep-Pak C18 cartridge
-
Oasis HLB 3 cc cartridge (for SPE purification)
-
HPLC system with a C18 column (for HPLC purification)
Step 1: [¹⁸F]Fluoride Trapping and Elution
-
Pass the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water through a pre-conditioned Sep-Pak QMA cartridge to trap the [¹⁸F]F⁻.
-
Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
Step 2: Azeotropic Drying
-
Heat the reaction vessel to 120°C under a stream of nitrogen or helium and vacuum to evaporate the acetonitrile and water.
-
Add anhydrous acetonitrile to the reaction vessel and repeat the evaporation step to ensure the [¹⁸F]F⁻/K₂₂₂ complex is anhydrous. This azeotropic drying is crucial for the subsequent nucleophilic substitution.
Step 3: Nucleophilic [¹⁸F]Fluorination
-
Dissolve 1-2 mg of the this compound precursor in 1 mL of anhydrous DMSO.
-
Add the this compound solution to the dried [¹⁸F]F⁻/K₂₂₂ complex in the reaction vessel.
-
Heat the reaction mixture at 115-130°C for 10 minutes to facilitate the nucleophilic substitution, forming the N-Boc protected [¹⁸F]florbetapir intermediate.[1][2]
Step 4: Boc Deprotection (Hydrolysis)
-
Cool the reaction mixture.
-
Add a solution of hydrochloric acid (e.g., 3 M HCl) to the reaction vessel.[1]
-
Heat the mixture at 115-130°C for 5 minutes to remove the Boc protecting group.[3]
-
Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide solution.[1]
Step 5: Purification
Two primary methods for the purification of [¹⁸F]florbetapir are commonly used: HPLC and SPE.
Method A: HPLC Purification [1]
-
Inject the neutralized crude reaction mixture onto a preparative HPLC system equipped with a C18 column.
-
Elute the product using a mobile phase of acetonitrile and water (e.g., 65:35 v/v).[4]
-
Collect the fraction corresponding to [¹⁸F]florbetapir, identified by a radiation detector.
-
Dilute the collected fraction with water and pass it through a Sep-Pak C18 cartridge to trap the [¹⁸F]florbetapir.
-
Wash the C18 cartridge with water for injection.
-
Elute the final product from the C18 cartridge with ethanol and dilute with sterile saline for injection.
Method B: Solid-Phase Extraction (SPE) Purification [5][6]
-
Load the neutralized crude reaction mixture onto a pre-conditioned Oasis HLB 3 cc cartridge.[5]
-
Wash the cartridge with a series of solvents to remove unreacted [¹⁸F]fluoride and other impurities. A typical wash sequence might include water and a low percentage of organic solvent.
-
Elute the purified [¹⁸F]florbetapir from the cartridge using ethanol.[5][6]
-
Dilute the eluted product with sterile saline for injection.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of [¹⁸F]florbetapir.
References
- 1. Optimisation and usefulness of quantitative analysis of 18F-florbetapir PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 4. snmmi.org [snmmi.org]
- 5. PET - QC of PET Radiopharmaceuticals | PDF [slideshare.net]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Notes and Protocols: PET Imaging with uPAR-Targeted Tracers Derived from AE105
These application notes provide a comprehensive overview and procedural guidelines for Positron Emission Tomography (PET) imaging using radiolabeled tracers derived from the peptide AE105. These tracers are designed to target the urokinase Plasminogen Activator Receptor (uPAR), a biomarker associated with cancer aggressiveness and inflammation. This document is intended for researchers, scientists, and drug development professionals working in oncology, cardiovascular disease, and other areas where uPAR is a relevant target.
Introduction
The urokinase Plasminogen Activator Receptor (uPAR) is a glycosylphosphatidylinositol (GPI)-anchored protein that plays a crucial role in extracellular matrix remodeling, cell adhesion, and signal transduction. Its expression is upregulated in various pathological conditions, including numerous cancers and inflammatory diseases like atherosclerosis. This makes uPAR an attractive target for molecular imaging and targeted radionuclide therapy.
Tracers derived from the peptide AE105, a potent uPAR antagonist, have been developed for non-invasive PET imaging. These tracers, such as 68Ga-NOTA-AE105 and 64Cu-DOTA-AE105, allow for the visualization and quantification of uPAR expression in vivo, offering potential applications in patient stratification, treatment response monitoring, and as a prognostic biomarker.[1][2]
Featured Tracers
A variety of radionuclides have been used to label AE105, each offering different physical properties suitable for specific imaging protocols.
| Tracer Name | Radionuclide | Half-life | Key Characteristics |
| 68Ga-NOTA-AE105 | Gallium-68 | 68 minutes | Short half-life suitable for same-day imaging. |
| 64Cu-DOTA-AE105 | Copper-64 | 12.7 hours | Longer half-life allows for later imaging time points and potentially better tumor-to-background ratios. |
| 18F-AlF-NOTA-AE105 | Fluorine-18 | 110 minutes | Favorable nuclear decay properties and half-life for centralized production and distribution. |
Applications
Oncology
uPAR is overexpressed in a wide range of solid tumors, and its expression level often correlates with tumor aggressiveness, metastasis, and poor prognosis. PET imaging with AE105-derived tracers can be utilized for:
-
Tumor Staging and Risk Stratification: Non-invasively assess the extent of uPAR expression to gauge tumor aggressiveness.[1]
-
Monitoring Treatment Response: Evaluate changes in uPAR expression following therapy to assess treatment efficacy earlier than traditional anatomical imaging.
-
Patient Selection for uPAR-targeted Therapies: Identify patients who are most likely to benefit from therapies targeting uPAR.[1]
A clinical phase II trial involving 116 patients with neuroendocrine neoplasms (NENs) of all grades demonstrated that uPAR expression was detectable in the majority of patients.[1] Notably, uPAR-positive lesions were observed in 68% of all patients and 75% of those with high-grade NENs, suggesting its potential as a biomarker for this cancer type.[1]
Cardiovascular Disease
Atherosclerosis, a chronic inflammatory disease of the arteries, involves the infiltration of immune cells, such as macrophages, which express uPAR. PET imaging with AE105-derived tracers can help in:
-
Early Detection of Atherosclerotic Plaques: Visualize inflammatory cell activity in the arterial walls, a key process in the formation of atherosclerotic plaques.[2]
-
Assessing Plaque Vulnerability: High uPAR expression may indicate inflamed, rupture-prone plaques.
-
Monitoring Anti-inflammatory Therapies: Track the reduction in vascular inflammation in response to treatment.
A study investigating 64Cu-DOTA-AE105 in patients with atherosclerosis showed that the tracer could visualize the activity of macrophages involved in plaque formation.[2] The study found a significant uptake of the tracer in patients with high coronary artery calcium scores, indicating a correlation with the burden of arterial plaque.[2]
Experimental Protocols
The following are generalized protocols for preclinical and clinical PET imaging using AE105-derived tracers. Specific parameters may need to be optimized based on the tracer, animal model, or clinical indication.
Preclinical PET Imaging Protocol (Rodent Model)
4.1.1. Animal Handling and Preparation
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
For tumor models, implant tumor cells subcutaneously or orthotopically and allow tumors to reach a suitable size (e.g., 100-200 mm³).
-
Fast animals for 4-6 hours prior to tracer injection to reduce background signal, particularly in the gastrointestinal tract.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) for the duration of the imaging procedure.
-
Maintain the animal's body temperature using a heating pad.
4.1.2. Tracer Administration
-
Reconstitute the lyophilized AE105-derived tracer with sterile saline.
-
Draw the appropriate dose of the radiotracer (typically 3.7-7.4 MBq for mice) into a syringe.
-
Administer the tracer via intravenous injection (e.g., through the tail vein).
4.1.3. PET/CT Imaging
-
Position the anesthetized animal in the PET/CT scanner.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Perform a dynamic or static PET scan at a predetermined time point post-injection (e.g., 60 minutes for 68Ga-NOTA-AE105). The optimal uptake time should be determined empirically for each tracer and model.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
4.1.4. Data Analysis
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to the tumor and other organs of interest.
-
Calculate the standardized uptake value (SUV) for each ROI to quantify tracer uptake.
Clinical PET Imaging Protocol
4.2.1. Patient Preparation
-
Patients should fast for at least 6 hours prior to the scan.
-
Ensure adequate hydration by encouraging the patient to drink water.
-
Obtain informed consent and screen for any contraindications to PET/CT imaging.
4.2.2. Tracer Administration
-
The radiotracer (e.g., 68Ga-NOTA-AE105) is typically administered as an intravenous bolus injection.
-
The injected dose will depend on the specific tracer and institutional guidelines (e.g., 1.5-2.0 MBq/kg body weight).
4.2.3. PET/CT Imaging
-
Imaging is typically performed 60 minutes after tracer injection.
-
The patient is positioned on the scanner bed, and a scout scan is performed to define the imaging area (e.g., from the skull base to the mid-thigh).
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
A whole-body PET scan is then acquired.
4.2.4. Data Analysis
-
PET images are reconstructed and co-registered with the CT images.
-
Tracer uptake in lesions and organs is assessed visually and semi-quantitatively using SUV measurements.
-
In a clinical trial with 96 evaluable patients with neuroendocrine neoplasms, lesions were identified as uPAR-positive based on the uPAR target-to-liver ratio.[1]
Visualizations
Caption: Generalized PET imaging workflow for preclinical and clinical studies.
Caption: Simplified signaling pathway of the urokinase plasminogen activator system.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies using AE105-derived PET tracers.
| Application | Tracer | Finding | Value | Reference |
| Neuroendocrine Neoplasms | 68Ga-NOTA-AE105 | uPAR-positive lesions in all patients | 68% | [1] |
| Neuroendocrine Neoplasms | 68Ga-NOTA-AE105 | uPAR-positive lesions in high-grade NENs | 75% | [1] |
| Atherosclerosis | 64Cu-DOTA-AE105 | Tracer uptake in patients with high coronary artery calcium score | Significantly higher | [2] |
Safety and Dosimetry
The radiation dose to patients from a typical PET scan using a 68Ga-labeled tracer is generally considered to be low and within acceptable limits for diagnostic imaging procedures. The effective dose will vary depending on the specific tracer, injected activity, and patient characteristics. A thorough risk-benefit assessment should be conducted for each patient, particularly in the context of clinical research.
Conclusion
PET imaging with tracers derived from AE105 represents a promising non-invasive method for quantifying uPAR expression in vivo. This technology has demonstrated potential in the fields of oncology and cardiovascular disease for improving diagnosis, guiding treatment decisions, and monitoring therapeutic response. Further research and clinical trials are warranted to fully establish the clinical utility of these novel imaging agents.
References
Application Notes and Protocols for In Vivo Imaging with AV-105
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, "AV-105" does not correspond to a publicly documented in vivo imaging agent. The following application notes and protocols are based on a hypothetical small molecule fluorescent probe targeting the PI3K/Akt signaling pathway for illustrative purposes. All data and specific experimental parameters are representative examples and should be replaced with validated information for any actual imaging agent.
Introduction
This compound is a novel, hypothetical small molecule fluorescent probe designed for the non-invasive in vivo imaging of Phosphoinositide 3-kinase (PI3K) activity. The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound is engineered to be minimally fluorescent in its native state, exhibiting a significant increase in fluorescence upon interaction with activated PI3K, thus enabling the visualization of tumor tissues with high pathway activity. These characteristics make this compound a promising tool for preclinical cancer research, allowing for real-time monitoring of tumor growth and response to therapy.[1][2]
Principle of the Assay
This compound operates as an activatable fluorescent probe. Its mechanism of action is based on a specific binding event with the phosphorylated lipid products of PI3K. Upon intravenous administration, this compound distributes systemically. In tissues with high PI3K activity, the probe binds to its target, leading to a conformational change that relieves a self-quenching mechanism and initiates a strong fluorescent signal. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of PI3K activity in vivo.
Hypothetical Signaling Pathway for this compound Activation
Caption: Hypothetical signaling pathway showing this compound activation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, which should be determined empirically for any new imaging agent.
Table 1: Physicochemical and Optical Properties of this compound
| Property | Value |
| Molecular Weight | < 600 Da |
| Excitation Wavelength (max) | 650 nm |
| Emission Wavelength (max) | 680 nm |
| Quantum Yield (activated) | ~0.25 |
| Solubility | Soluble in DMSO, PBS with <1% DMSO |
| Purity (HPLC) | >98% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Administration Route | Intravenous (tail vein) |
| Dose | 10 mg/kg |
| Half-life (t½) | 2.5 hours |
| Peak Tumor Accumulation | 6 hours post-injection |
| Clearance | Primarily renal |
Table 3: Hypothetical Biodistribution of this compound in Tumor-Bearing Mice (6h post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | 8.5 ± 1.2 |
| Blood | 1.2 ± 0.3 |
| Liver | 4.5 ± 0.8 |
| Spleen | 2.1 ± 0.5 |
| Kidneys | 15.2 ± 2.5 |
| Lungs | 1.8 ± 0.4 |
| Muscle | 0.9 ± 0.2 |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Calculate the required mass of this compound for the desired volume.
-
Dissolve the this compound powder in anhydrous Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly until fully dissolved.
-
Store at -20°C, protected from light.
-
-
Dosing Solution (1 mg/mL):
-
Warm the this compound stock solution to room temperature.
-
Dilute the stock solution in sterile Phosphate-Buffered Saline (PBS) to a final concentration of 1 mg/mL. The final DMSO concentration should not exceed 5% to avoid toxicity.
-
Vortex briefly and ensure the solution is clear.
-
Prepare fresh on the day of the experiment.
-
Animal Models
-
Species: Nude mice (athymic nu/nu) or other appropriate immunocompromised strains.
-
Tumor Model: Subcutaneous xenografts of a human cancer cell line with known PI3K pathway activation (e.g., U87-MG glioblastoma).
-
Tumor Induction: Inject 1 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel subcutaneously into the flank of each mouse.
-
Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³) before imaging.
In Vivo Imaging Workflow
The following diagram outlines the general workflow for an in vivo imaging experiment with this compound.
Caption: A typical workflow for in vivo imaging experiments.
Detailed Imaging Protocol
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse on a heated stage within the imaging system to maintain body temperature.
-
Confirm proper anesthetic depth by checking for a lack of pedal reflex.
-
-
Baseline Imaging:
-
Acquire a pre-injection (baseline) fluorescence image using the appropriate filter set for this compound (e.g., Excitation: 640 nm, Emission: 680 nm).
-
Acquire a photographic image for anatomical reference.
-
-
Administration of this compound:
-
Administer the prepared this compound dosing solution via tail vein injection at a dose of 10 mg/kg.
-
-
Longitudinal Imaging:
-
Acquire fluorescence and photographic images at multiple time points post-injection (e.g., 30 minutes, 1, 3, 6, 12, and 24 hours) to determine the optimal imaging window.
-
-
Data Analysis:
-
Using the imaging system's software, draw Regions of Interest (ROIs) around the tumor and a contralateral non-tumor area (e.g., muscle) on each image.
-
Quantify the average radiant efficiency or fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) at each time point.
-
Ex Vivo Validation (Optional but Recommended)
-
At the final imaging time point, euthanize the mouse.
-
Immediately re-image the intact mouse to confirm the in vivo signal.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, muscle).
-
Arrange the organs in the imaging chamber and acquire a final ex vivo fluorescence image to confirm signal localization.
-
Proceed with biodistribution studies or histology to correlate the imaging signal with tissue-level data.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal in Tumor | - Incorrect filter set used.- Inactive compound.- Low target expression in the tumor model.- Poor biodistribution. | - Verify excitation/emission filters.- Confirm compound activity with an in vitro assay.- Validate target expression in the tumor model via IHC or Western Blot.- Perform biodistribution studies. |
| High Background Signal | - Autofluorescence from chow or animal fur.- Suboptimal imaging window.- Probe instability or non-specific binding. | - Switch to a low-autofluorescence chow for 1-2 weeks prior to imaging.- Optimize imaging time point; later time points may show better clearance.- Assess probe stability and specificity in vitro. |
| Signal in Non-Target Organs | - Natural clearance pathway of the probe (e.g., kidneys, liver). | - This is expected. Compare the signal intensity in the tumor to that in clearance organs to assess specificity. |
Safety and Handling
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
-
Dispose of all waste materials in accordance with institutional guidelines for chemical waste.
References
Application Notes and Protocols for the Purification of AV-105 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the purification techniques applicable to AV-105, a key precursor in the synthesis of the PET imaging agent florbetapir-F18 (Amyvid™), and its structurally related compounds.[1] The protocols outlined below are designed to guide researchers in achieving high purity of these small molecule compounds, a critical aspect of drug development and diagnostic agent manufacturing.
Introduction to Purification Strategies
The purification of active pharmaceutical ingredients (APIs) and their precursors, such as this compound, is a fundamental step to ensure safety and efficacy. The primary goal is to remove impurities, including starting materials, by-products, and solvents, to meet stringent regulatory standards. The choice of purification technique is dictated by the physicochemical properties of the target compound and its impurities. For this compound and its derivatives, a multi-step approach combining chromatography and crystallization is often the most effective strategy.
Chromatographic Purification
Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2][3] For this compound and its derivatives, which are organic small molecules, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely applicable and effective method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[4] A nonpolar stationary phase is used with a polar mobile phase. Compounds with greater hydrophobicity will have a stronger interaction with the stationary phase and thus a longer retention time.
Experimental Protocol: Preparative RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude this compound sample in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to a concentration of 10-50 mg/mL.[1] Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Column and Mobile Phase Selection:
-
Column: A C18 stationary phase is a common starting point for small molecule purification. Column dimensions will depend on the amount of material to be purified (e.g., 21.2 x 250 mm for gram-scale purification).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A gradient elution is typically used to achieve optimal separation. The following is a generic gradient that can be optimized:
-
Start with a low percentage of Mobile Phase B (e.g., 20%).
-
Increase the percentage of Mobile Phase B linearly over 20-30 minutes to elute the compound of interest.
-
Include a column wash step with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions between injections.
-
-
Detection: Monitor the elution profile using a UV detector, typically at 254 nm and 280 nm. This compound and its aromatic derivatives are expected to have strong UV absorbance.
-
Fraction Collection: Collect fractions corresponding to the main peak of the target compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the mobile phase solvents from the pooled fractions using rotary evaporation or lyophilization to obtain the purified compound.
Data Presentation: Hypothetical Purification of this compound by RP-HPLC
| Parameter | Value |
| Crude Sample Purity | 85% |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Flow Rate | 20 mL/min |
| Injection Volume | 5 mL (at 20 mg/mL) |
| Gradient | 20-70% Acetonitrile in 25 min |
| Detection Wavelength | 254 nm |
| Purified Product Purity | >99% |
| Yield | 75% |
Crystallization
Crystallization is a crucial technique for the final purification and isolation of solid compounds in a highly pure crystalline form.[5][6] It involves the formation of a solid crystal from a solution, melt, or vapor.[5] The process relies on the principle that the solubility of a compound is dependent on factors like temperature, solvent composition, and concentration.[5][7]
Cooling Crystallization
This is a widely used method for compounds that have a significantly higher solubility in a given solvent at higher temperatures.
Experimental Protocol: Cooling Crystallization of an this compound Derivative
-
Solvent Selection: Identify a suitable solvent in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, isopropanol, acetone, and ethyl acetate.
-
Dissolution: Dissolve the partially purified compound in a minimal amount of the chosen solvent at its boiling point to create a saturated solution.
-
Cooling and Nucleation: Slowly cool the solution to allow for the formation of well-defined crystals. The cooling rate can influence crystal size and purity. Seeding with a small crystal of the pure compound can be used to induce crystallization if spontaneous nucleation does not occur.[7]
-
Crystal Growth: Allow the crystals to grow at a controlled temperature.
-
Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Anti-Solvent Crystallization
This method is useful for compounds where solubility is not strongly temperature-dependent. It involves adding a solvent in which the compound is poorly soluble (the anti-solvent) to a solution of the compound in a good solvent.[5]
Experimental Protocol: Anti-Solvent Crystallization of an this compound Derivative
-
Solvent System Selection: Identify a solvent in which the compound is highly soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the compound in a minimum amount of the "good" solvent.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the solution while stirring until the solution becomes turbid, indicating the onset of precipitation.
-
Crystallization: Continue to add the anti-solvent slowly to induce crystallization. The rate of addition can affect crystal size and purity.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in the cooling crystallization protocol.
Data Presentation: Hypothetical Crystallization Purification of an this compound Derivative
| Parameter | Cooling Crystallization | Anti-Solvent Crystallization |
| Starting Purity | 95% | 95% |
| Solvent/Anti-Solvent | Isopropanol | Dichloromethane/Hexane |
| Yield | 85% | 90% |
| Final Purity | >99.5% | >99.8% |
| Melting Point | 125-127 °C | 126-128 °C |
Extraction Techniques
Extraction is often the first step in purification, especially when the target compound is synthesized in a complex reaction mixture or isolated from a natural source.[8] It separates compounds based on their differential solubilities in two immiscible liquid phases.
Experimental Protocol: Liquid-Liquid Extraction
-
Reaction Quenching: After the synthesis of an this compound derivative, quench the reaction with an appropriate aqueous solution (e.g., water, brine, or a mild acid/base).
-
Solvent Selection: Choose an organic solvent that is immiscible with the aqueous phase and in which the target compound has high solubility. Common choices include ethyl acetate, dichloromethane, and diethyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and add the organic solvent. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The organic layer containing the target compound is typically less dense and will be the upper layer, but this should be confirmed.
-
Collection: Drain the aqueous layer and collect the organic layer.
-
Washing: Wash the organic layer with brine to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be further purified by chromatography or crystallization.
Visualizations
General Purification Workflow
Caption: General purification workflow for this compound-derived compounds.
RP-HPLC Purification Logic
Caption: Logical flow of an RP-HPLC purification process.
Crystallization Decision Pathway
References
- 1. This compound | Precursor of florbetapir-f18(Amyvid) | TargetMol [targetmol.com]
- 2. bio-rad.com [bio-rad.com]
- 3. moravek.com [moravek.com]
- 4. agilent.com [agilent.com]
- 5. syrris.com [syrris.com]
- 6. neulandlabs.com [neulandlabs.com]
- 7. allfordrugs.com [allfordrugs.com]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quality Control of [¹⁸F]Florbetapir Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]Florbetapir, produced from the precursor AV-105, is a radiopharmaceutical used for Positron Emission Tomography (PET) imaging of β-amyloid plaques in the brain, a key pathology in Alzheimer's disease. Rigorous quality control is essential to ensure the safety, efficacy, and integrity of the final radiopharmaceutical product for clinical use. These application notes provide a comprehensive overview of the quality control procedures for [¹⁸F]Florbetapir injection, including detailed experimental protocols and acceptance criteria.
Quality Control Specifications
The following table summarizes the key quality control tests and their acceptance criteria for [¹⁸F]Florbetapir injection.
| Quality Control Test | Acceptance Criteria | Analytical Method |
| Appearance | Clear, colorless, and free of visible particulates | Visual Inspection |
| pH | 5.5 - 8.0 | pH paper or pH meter |
| Radiochemical Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |
| Radionuclide Identity | Confirmed as ¹⁸F | Half-life determination or gamma spectroscopy |
| Radionuclidic Purity | No significant radionuclidic impurities with half-lives > 2 hours | Gamma Spectroscopy (after decay of ¹⁸F) |
| Chemical Purity | AV-45 concentration < 5 µg/mL | High-Performance Liquid Chromatography (HPLC) |
| Residual Solvents | Ethanol: < 5000 ppmAcetonitrile: < 410 ppm | Gas Chromatography (GC) |
| Kryptofix 2.2.2 (K2.2.2) Residue | < 50 µg/mL | Thin-Layer Chromatography (TLC) or GC |
| Sterility | Sterile | USP <71> Sterility Tests |
| Bacterial Endotoxins | < 175 EU/V (V = max. recommended dose in mL) | USP <85> Bacterial Endotoxins Test |
Experimental Protocols
Visual Inspection
Purpose: To ensure the final product is free from visible particles and has the correct appearance.
Procedure:
-
Place the final product vial behind a leaded glass shield.
-
Visually inspect the solution against a well-lit white and black background.
-
Observe for any particulate matter, cloudiness, or discoloration.
-
Record the observations.
pH Determination
Purpose: To ensure the pH of the final product is within the acceptable range for intravenous injection.
Procedure:
-
Withdraw a small aliquot of the final product.
-
Apply a drop of the solution to a pH strip.
-
Compare the color of the strip to the provided color chart to determine the pH.
-
Alternatively, use a calibrated pH meter for a more precise measurement.
-
Record the pH value.
Radiochemical Purity by HPLC
Purpose: To determine the percentage of radioactivity present as [¹⁸F]Florbetapir.[1][2][3]
Apparatus and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a radiometric detector and a UV detector (254 nm).
-
Analytical C18 column.
-
Mobile Phase: Acetonitrile and 10 mmol/L ammonium formate (60:40, v/v).[1]
-
[¹⁸F]Florbetapir reference standard.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the [¹⁸F]Florbetapir reference standard to determine its retention time.
-
Inject a small, accurately measured volume of the final product solution.
-
Monitor the chromatogram from both the radiometric and UV detectors.
-
Identify the peak corresponding to [¹⁸F]Florbetapir based on the retention time of the standard.
-
Integrate the peak areas in the radiometric chromatogram.
-
Calculate the radiochemical purity using the following formula:
Radiochemical Purity (%) = (Area of [¹⁸F]Florbetapir peak / Total area of all radioactive peaks) x 100
Radionuclide Identity and Purity
Purpose: To confirm the identity of the radionuclide as ¹⁸F and to check for the presence of any long-lived radionuclidic impurities.
Procedure:
-
Half-life Determination:
-
Measure the initial radioactivity of a sample using a dose calibrator.
-
Record the time and activity.
-
Repeat the measurement at regular intervals for a period of at least two half-lives.
-
Plot the natural logarithm of the activity versus time. The slope of the resulting line can be used to calculate the half-life. The calculated half-life should be consistent with that of ¹⁸F (approximately 109.7 minutes).
-
-
Gamma Spectroscopy:
-
Allow the sample to decay for at least 24 hours to reduce the activity from ¹⁸F.[4]
-
Acquire a gamma spectrum using a calibrated gamma spectrometer.
-
Analyze the spectrum for the presence of gamma peaks that are not characteristic of ¹⁸F decay.
-
Sterility and Bacterial Endotoxin Testing
Purpose: To ensure the final product is sterile and free from excessive levels of bacterial endotoxins.
Procedure:
-
Sterility Testing: Perform the test according to the United States Pharmacopeia (USP) <71> Sterility Tests. This typically involves direct inoculation of the product into suitable culture media and incubation for a specified period.
-
Bacterial Endotoxin Testing: Perform the test according to the USP <85> Bacterial Endotoxins Test, commonly using the Limulus Amebocyte Lysate (LAL) test.
Visualizations
Caption: Overall quality control workflow for [¹⁸F]Florbetapir injection.
Caption: Experimental workflow for radiochemical purity testing by HPLC.
References
- 1. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 2. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple Synthesis of [ 18 F] AV-45 and its Clinical Application in the Diagnosis of Alzheimer's Disease - Zhang - Current Medicinal Chemistry [rjraap.com]
- 4. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
Application Notes and Protocols for Automated Synthesis of [¹⁸F]Florbetapir (from AV-105 Precursor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]Florbetapir (also known as ¹⁸F-AV-45) is a positron emission tomography (PET) radiotracer used for the imaging of β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. The synthesis of [¹⁸F]Florbetapir is achieved through the nucleophilic fluorination of its precursor, AV-105 ((E)-4-(2-(6-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methyl-N-(tert-butoxycarbonyl)aniline). This document provides detailed application notes and protocols for the automated synthesis of [¹⁸F]Florbetapir on various commercially available synthesis modules.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the automated synthesis of [¹⁸F]Florbetapir on different platforms.
| Automated Synthesis Module | Precursor Amount (this compound) | Radiochemical Yield (RCY, non-decay corrected) | Radiochemical Purity | Total Synthesis Time |
| GE TRACERlab FXFN / FX2 N | 1 mg | 14.2% ± 2.7% - 17.02% ± 1.52%[1][2] | > 95%[1][2][3] | 52 - 80 min[1][2] |
| "All in One" Module | 2 mg | ~31.0% ± 2.8%[4] | > 98%[4] | Not explicitly stated |
| Sumitomo Modules | Not explicitly stated | 25.4% ± 7.7%[5] | 95.3% ± 2.2%[5] | 105 min[5] |
| BNU F-A2 Module | Not explicitly stated | 33.6% ± 5.2%[6][7] | > 95%[6][7] | 50 min[6][7] |
Experimental Protocols
The general procedure for the automated synthesis of [¹⁸F]Florbetapir from this compound involves the following key steps:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride produced from a cyclotron is trapped on an anion exchange cartridge (e.g., QMA). The trapped [¹⁸F]fluoride is then eluted into the reactor vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃) in acetonitrile/water.
-
Azeotropic Drying: The water is removed from the [¹⁸F]fluoride mixture through azeotropic distillation with acetonitrile under vacuum and/or inert gas flow.
-
Radiolabeling Reaction: The this compound precursor, dissolved in an anhydrous aprotic solvent like dimethyl sulfoxide (DMSO), is added to the dried [¹⁸F]fluoride. The reaction mixture is heated to a specific temperature (typically 115-130°C) for a set duration to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.[3][4]
-
Deprotection: The N-Boc protecting group on the intermediate is removed by acid hydrolysis (e.g., using HCl) at an elevated temperature.[3]
-
Purification: The crude reaction mixture is purified to separate the desired [¹⁸F]Florbetapir from unreacted precursor, byproducts, and other impurities. This is typically achieved by either semi-preparative High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE).[3]
-
Formulation: The purified [¹⁸F]Florbetapir is formulated in a physiologically compatible solution (e.g., saline with ethanol) for intravenous injection.
Protocol for GE TRACERlab FXFN / FX2 N
This protocol is based on published procedures for the GE TRACERlab platform.[1][2][3]
Reagents and Materials:
-
This compound precursor vial (1 mg)
-
Anhydrous DMSO
-
Kryptofix 2.2.2./K₂CO₃ elution solution
-
Acetonitrile
-
Hydrochloric acid (e.g., 3 M HCl)
-
Sodium hydroxide solution for neutralization (e.g., 0.25 M NaOH)[3]
-
Sterile water for injection
-
Ethanol for formulation
-
QMA light cartridge
-
C18 Sep-Pak cartridge for purification (if using SPE) or semi-preparative HPLC column and system.
Automated Synthesis Sequence:
-
Initialization: Perform a system self-check and prepare the necessary reagents in the designated vials of the synthesis module.
-
[¹⁸F]Fluoride Delivery and Trapping: Transfer the aqueous [¹⁸F]fluoride from the cyclotron target to the synthesis module and trap it on a pre-conditioned QMA cartridge.
-
Elution and Drying: Elute the [¹⁸F]fluoride into the reactor with the K₂₂₂/K₂CO₃ solution. Perform azeotropic drying by heating under vacuum and nitrogen flow to remove water.
-
Radiolabeling: Add the this compound precursor (1 mg) dissolved in DMSO (1 mL) to the reactor. Heat the reaction mixture to 120-130°C for 10 minutes.[1]
-
Hydrolysis (Deprotection): Cool the reactor and add HCl solution. Heat the mixture to perform the deprotection of the N-Boc group.
-
Neutralization: Cool the reactor and add NaOH solution to neutralize the reaction mixture.
-
Purification (Option A - HPLC): Transfer the neutralized crude product to the HPLC injector. Purify using a semi-preparative C18 column with an appropriate mobile phase (e.g., acetonitrile/ammonium acetate buffer).[1] Collect the fraction corresponding to [¹⁸F]Florbetapir.
-
Purification (Option B - SPE): Pass the neutralized crude product through a C18 Sep-Pak cartridge. Wash the cartridge with water to remove impurities and then elute the [¹⁸F]Florbetapir with ethanol.[2]
-
Formulation: Dilute the purified product with sterile saline and pass it through a sterile filter into the final product vial.
Protocol for "All in One" Synthesis Module
This protocol is based on a published procedure for an "All in One" synthesis module.[4]
Reagents and Materials:
-
This compound precursor vial (2 mg)
-
Anhydrous DMSO (1 mL)
-
Standard reagents for [¹⁸F]fluoride trapping, elution, and deprotection.
-
HPLC purification system.
Optimized Automated Synthesis Parameters:
-
Precursor Amount: 2 mg of this compound[4]
-
Reaction Solvent: 1 mL of DMSO[4]
-
Reaction Temperature: 130°C[4]
Automated Synthesis Sequence:
The general sequence follows the steps outlined above (fluoride trapping, elution, drying, radiolabeling, deprotection, HPLC purification, and formulation), with the specific parameters optimized for this platform as listed.
Generalized Protocol for IBA Synthera® Module
Reagents and Materials:
-
Pre-loaded IFP™ cassette with necessary tubing and cartridges.
-
Vials containing:
-
This compound precursor (1-2 mg) in anhydrous DMSO.
-
Kryptofix 2.2.2./K₂CO₃ elution solution.
-
Acetonitrile for azeotropic drying.
-
HCl solution for deprotection.
-
NaOH solution for neutralization.
-
Water and Ethanol for purification and formulation.
-
Automated Synthesis Sequence:
-
Setup: Install the pre-sterilized IFP™ cassette into the Synthera® module. Load the reagent vials into their designated positions.
-
[¹⁸F]Fluoride Trapping and Elution: The automated sequence will direct the cyclotron-produced [¹⁸F]fluoride through the IFP™ to the integrated QMA cartridge. The elution solution is then passed through the cartridge to transfer the [¹⁸F]fluoride to the reactor on the cassette.
-
Azeotropic Drying: The software controls the heating, vacuum, and gas flow to perform azeotropic drying of the [¹⁸F]fluoride.
-
Radiolabeling: The this compound/DMSO solution is automatically transferred to the reactor. The system then heats the mixture to the pre-set temperature (e.g., 120-130°C) for the specified time.
-
Deprotection and Neutralization: The HCl and subsequently the NaOH solutions are added automatically to the reactor with controlled heating and cooling steps.
-
Purification: The crude product is directed through the purification pathway on the IFP™, which may involve an integrated SPE cartridge (e.g., C18). The cartridge is washed, and the final product is eluted.
-
Formulation: The eluted [¹⁸F]Florbetapir is transferred to the final product vial, often through a sterile filter, and diluted with the formulation solution.
Note on Siemens Explora RN Module
Detailed experimental protocols for the synthesis of [¹⁸F]Florbetapir using the Siemens Explora RN module were not identified in the reviewed literature. However, the Explora series of modules are capable of performing standard nucleophilic [¹⁸F]-fluorination reactions. A protocol similar to the one described for the GE TRACERlab could likely be adapted for the Siemens Explora RN, but would require user-specific optimization of the synthesis parameters and sequence programming.
Quality Control
The final [¹⁸F]Florbetapir product must undergo rigorous quality control testing to ensure its safety and efficacy for human use. Key quality control parameters include:
-
Appearance: Clear, colorless solution, free of particulate matter.
-
pH: Within a physiologically acceptable range (typically 4.5 - 7.5).
-
Radiochemical Purity: Determined by radio-HPLC to be >95%.[3]
-
Radionuclidic Identity and Purity: Confirmed by measuring the half-life and gamma spectrum.
-
Residual Solvents: Analysis by gas chromatography to ensure levels of solvents (e.g., DMSO, acetonitrile, ethanol) are below acceptable limits.
-
Kryptofix 2.2.2. Residue: Determined by a spot test to be below the accepted limit (e.g., <50 µg/mL).[3]
-
Bacterial Endotoxins: Tested to ensure sterility.
-
Sterility: The final product must be sterile.
Visualizations
Experimental Workflow
Caption: Automated synthesis workflow for [¹⁸F]Florbetapir.
Mechanism of Action of [¹⁸F]Florbetapir
Caption: Mechanism of [¹⁸F]Florbetapir for PET imaging.
References
- 1. A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.nps.edu [faculty.nps.edu]
- 3. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 4. ojs.zu.edu.pk [ojs.zu.edu.pk]
- 5. Synthesis modules and automation in F-18 labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated synthesis of [18F]Ga-rhPSMA-7/ -7.3: results, quality control and experience from more than 200 routine productions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Florbetapir-F18 (AMYViD®) Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and imaging protocols for Florbetapir F-18 injection (AMYViD®), a radioactive diagnostic agent for Positron Emission Tomography (PET) imaging of the brain. The information is intended to guide researchers and clinicians in the safe and effective use of this agent for the estimation of β-amyloid neuritic plaque density in adult patients with cognitive impairment being evaluated for Alzheimer's Disease (AD) and other causes of cognitive decline.
Dosage and Handling
Proper handling and precise dosage are critical for patient safety and imaging quality. Adherence to the following guidelines is mandatory.
Table 1: Recommended Dosage and Administration of Florbetapir-F18
| Parameter | Value |
| Recommended Dose | 370 MBq (10 mCi)[1][2][3][4] |
| Maximum Mass Dose | 50 µg[2][4][5][6] |
| Administration Route | Intravenous bolus injection[2][3][4][5] |
| Total Injection Volume | ≤ 10 mL[2][3][4][5] |
| Post-injection Flush | 0.9% sterile sodium chloride[3][4][5] |
Radiation Safety: Florbetapir-F18 is a radioactive drug and should be handled with appropriate safety measures to minimize radiation exposure to both patients and healthcare professionals.[2] Use waterproof gloves and effective shielding, including syringe shields, when handling the product.[2]
Radiation Dosimetry
The estimated absorbed radiation doses to various organs from a 370 MBq (10 mCi) injection of Florbetapir-F18 are summarized below. The gallbladder wall receives the highest radiation dose.[5][7][8]
Table 2: Estimated Absorbed Radiation Dose per 370 MBq (10 mCi) of Florbetapir-F18
| Organ | Mean Absorbed Dose (μSv/MBq) | Total Dose for 370 MBq (mSv) |
| Gallbladder wall | 143.0 ± 80.20[7][8] | 52.91 |
| Upper Large Intestine Wall | 74.50 ± 34.20[7][8] | 27.57 |
| Small Intestine | 65.50 ± 29.60[7][8] | 24.24 |
| Liver | 64.40 ± 22.10[7][8] | 23.83 |
| Urinary Bladder Wall | 27.10 ± 11.70[7][8] | 10.03 |
| Effective Dose | 18.60 ± 4.26 [7][8] | 6.88 [7][8] |
Experimental Protocols
Patient Preparation Protocol
A quiet and comfortable environment should be ensured for the patient before and during the uptake phase.
Florbetapir-F18 Administration Protocol
Strict aseptic technique must be followed during the preparation and administration of the radiopharmaceutical.
-
Inspect the Vial: Visually inspect the Florbetapir-F18 solution for particulate matter and discoloration prior to administration. Do not use if the solution is not clear and colorless.[3][4]
-
Withdraw the Dose: Using a shielded syringe, aseptically withdraw 370 MBq (10 mCi) of Florbetapir-F18 in a total volume of 10 mL or less.[3][4]
-
Assay the Dose: Measure the dose in a suitable dose calibrator before administration.[3]
-
Administer the Dose: Inject the dose as a single intravenous bolus through a short intravenous catheter (approximately 1.5 inches or less) to minimize adsorption of the drug to the catheter.[2][5][6]
-
Saline Flush: Immediately follow the injection with an intravenous flush of 0.9% sterile sodium chloride to ensure the full dose is delivered.[3][4][5]
PET Imaging Acquisition Protocol
Accurate timing of the PET scan is crucial for optimal image quality and interpretation.
Image Reconstruction: Image reconstruction should include attenuation correction. The resulting transaxial pixel sizes should be between 2 and 3 mm.[2]
Image Interpretation
A negative Amyvid scan indicates sparse to no neuritic plaques and is inconsistent with a neuropathological diagnosis of AD at the time of image acquisition.[1] A positive Amyvid scan indicates moderate to frequent amyloid neuritic plaques; however, this finding can also be present in patients with other neurologic conditions and in older individuals with normal cognition.[1] Therefore, a positive scan does not establish a diagnosis of AD or other cognitive disorders.[1] Clinical information should not be used during the initial interpretation of Amyvid images to avoid potential bias.
Adverse Reactions
The most common adverse reactions reported in clinical trials include headache, musculoskeletal pain, fatigue, and nausea.[1][5]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. AMYViD (florbetapir F 18) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Amyvid (Florbetapir F 18 Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. snmmi.org [snmmi.org]
- 6. Florbetapir F 18: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Radiation dosimetry of florbetapir F 18 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiation dosimetry of florbetapir F 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data for In Vitro Binding Assays of AV-105 Derivatives
There is currently no publicly available scientific literature or data detailing in vitro binding assays, quantitative binding affinities, or specific signaling pathways for derivatives of the molecule designated as AV-105.
This compound is identified as a precursor molecule, specifically (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. It plays a crucial role in the synthesis of the radiolabeled positron emission tomography (PET) imaging agent, florbetapir-F18 (also known as 18F-AV-45).[1][2][3] Florbetapir-F18 is utilized in clinical settings for the visualization of amyloid-β plaques in the brain, a key pathological hallmark of Alzheimer's disease.[1]
Extensive searches for "this compound derivatives" and associated in vitro binding studies have not yielded any specific results. The scientific literature focuses on the synthesis and application of the final PET agent, florbetapir-F18, rather than the biological binding properties of this compound or its potential derivatives in an in vitro setting.
Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams for in vitro binding assays of this compound derivatives, as this information does not appear to be in the public domain.
For researchers, scientists, and drug development professionals interested in this area, the focus of existing research lies in the application of florbetapir-F18 for diagnostic imaging. Methodologies for radioligand binding assays and other in vitro techniques are well-established in the broader field of pharmacology and could theoretically be applied to novel compounds. However, without specific this compound derivatives and their biological targets, any provided protocol would be generic and not tailored to the user's specific request.
Should information on this compound derivatives and their biological activities become publicly available, the development of detailed application notes and protocols for their in vitro characterization would be a valuable resource for the scientific community.
References
- 1. This compound | Precursor of florbetapir-f18(Amyvid) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Florbetapir-F18 Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low radiochemical yield (RCY) during the synthesis of florbetapir-F18. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield (RCY) for florbetapir-F18 synthesis, and at what point should I consider the yield to be low?
A typical decay-corrected radiochemical yield for florbetapir-F18 synthesis can vary depending on the synthesis method (e.g., automated module vs. manual) and purification procedure (SPE vs. HPLC). Generally, a yield below 20% may indicate underlying issues that require troubleshooting.
| Synthesis & Purification Method | Reported Radiochemical Yield (Decay Corrected) | Reference |
| Automated Synthesis (Sumitomo Modules) with HPLC Purification | 25.4 ± 7.7% | [1][2] |
| Automated Synthesis with SPE Purification | 42.7 ± 5.9% | [3][4] |
| Automated Synthesis (Tracerlab FXF-N) with HPLC Purification | 14.8 ± 2.1% (non-decay corrected) | [5] |
| Manual Synthesis with HPLC Purification | 10-30% | [6] |
Q2: My radiochemical yield is consistently low. Where should I start my troubleshooting?
Low yield in florbetapir-F18 synthesis can stem from several stages of the process. A systematic approach is crucial for identifying the root cause. The main stages to investigate are:
-
[18F]Fluoride Trapping and Elution: Inefficient trapping of the initial [18F]fluoride or poor elution from the anion exchange cartridge.
-
Radiolabeling Reaction: Suboptimal reaction conditions, poor quality of reagents, or the presence of impurities.
-
Purification: Loss of product during the solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) purification steps.
-
Automated Synthesizer Malfunction: Mechanical or software errors within the automated synthesis module.
The following flowchart provides a logical troubleshooting workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved preparation of [18 F]AV-45 by simplified solid-phase extraction purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 6. snmmi.org [snmmi.org]
AV-105 stability issues and proper storage conditions
Technical Support Center: AV-105
This technical support center provides guidance on the common stability issues and proper storage conditions for the research compound this compound. Please review the following frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage ( > 1 month), this compound powder should be stored at -20°C in a desiccated, light-protected environment. When stored correctly, the solid form is stable for up to 24 months.
Q2: How should I store this compound solutions?
A2: Stock solutions of this compound should be prepared fresh for each experiment. If short-term storage is necessary, aliquot the solution into single-use vials and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO (dimethyl sulfoxide) up to 50 mM and in ethanol up to 10 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock in DMSO and then dilute it into the desired aqueous medium.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive. Both the solid compound and solutions should be protected from light by using amber vials or by wrapping containers with aluminum foil. Experiments should be conducted under subdued lighting conditions whenever possible.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound are oxidation and hydrolysis. Exposure to atmospheric oxygen, high humidity, and aqueous environments with a pH outside the optimal range of 6.0-7.5 can accelerate degradation.
Troubleshooting Guides
Issue 1: I am seeing a loss of this compound potency or inconsistent experimental results.
This issue is often linked to the degradation of the compound. Please consider the following potential causes and solutions.
-
Improper Storage: Verify that both solid this compound and its solutions have been stored according to the recommended conditions (-20°C for solid, -80°C for solutions, protected from light and moisture).
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is critical. Repeatedly freezing and thawing a stock solution can lead to significant degradation.
-
Solution Age: Do not use stock solutions older than one month, even if stored at -80°C. For critical experiments, always use freshly prepared solutions.
Below is a diagram to help you troubleshoot inconsistent results.
Issue 2: My this compound solution appears cloudy or contains precipitates.
Precipitation can occur if the solubility limit is exceeded or due to temperature changes.
-
Solubility Limit: Ensure you are not exceeding the solubility limits (50 mM in DMSO). When diluting a DMSO stock into an aqueous buffer, the final DMSO concentration should be kept low (typically <0.5%) to prevent precipitation of this compound.
-
Temperature Effects: Solubility can be temperature-dependent. If a solution was stored at a low temperature, allow it to fully equilibrate to room temperature and vortex gently before use.
Quantitative Stability Data
The stability of solid this compound was assessed over 12 months under various conditions. Purity was measured by HPLC.
| Storage Condition | Initial Purity | 3 Months Purity | 6 Months Purity | 12 Months Purity |
| -20°C, Desiccated, Dark | 99.8% | 99.7% | 99.8% | 99.6% |
| 4°C, Desiccated, Dark | 99.8% | 99.1% | 98.2% | 96.5% |
| 25°C, 60% Relative Humidity, Light | 99.8% | 92.3% | 85.1% | 74.2% |
| 40°C, 75% Relative Humidity, Dark | 99.8% | 88.5% | 79.4% | 65.7% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines the method for determining the purity of this compound.
-
Preparation of Standard: Accurately weigh and dissolve this compound in DMSO to prepare a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Below is a diagram of the experimental workflow.
Hypothetical Signaling Pathway
This compound is a potent inhibitor of the kinase XYZ, a critical node in the Pro-Survival Pathway (PSP). Understanding its mechanism is key to interpreting experimental results.
Common impurities in AV-105 synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of AV-105.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role?
This compound is a tosylate precursor used in the synthesis of the radiolabeled positron emission tomography (PET) imaging agent, ¹⁸F-AV-45 (Florbetapir). ¹⁸F-AV-45 is utilized for the imaging and quantification of amyloid-β plaques in the brain, which are a hallmark of Alzheimer's disease. The tosylate group in this compound serves as an excellent leaving group for the subsequent nucleophilic fluorination reaction with ¹⁸F-fluoride.
Q2: What are the key chemical reactions involved in the synthesis of this compound?
The synthesis of this compound is a multi-step process that typically involves two key reactions:
-
Heck Coupling: This palladium-catalyzed cross-coupling reaction is used to form the styrylpyridine core of the molecule. It involves the reaction of an aryl halide with an alkene.
-
Tosylation: This reaction introduces the tosylate group by reacting a hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Q3: What are the most common impurities encountered during this compound synthesis?
Impurities can arise from both the Heck coupling and tosylation steps.
-
From Heck Coupling:
-
Unreacted Starting Materials: Residual aryl halide or alkene.
-
Homocoupling Products: Dimers of the aryl halide or the alkene.
-
Palladium Residues: Trace amounts of the palladium catalyst.
-
-
From Tosylation:
-
Unreacted p-Toluenesulfonyl Chloride (TsCl): Excess reagent from the tosylation step.
-
p-Toluenesulfonic Acid (TsOH): Formed from the hydrolysis of TsCl.
-
Side-products from base: Impurities related to the base used in the reaction.
-
Q4: Which analytical methods are recommended for purity assessment of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for assessing the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for quantifying the purity of this compound and detecting impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification of impurities.
Troubleshooting Guides
Issue 1: Low Yield in Heck Coupling Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. Degas all solvents and reagents thoroughly to prevent catalyst oxidation. |
| Poor Ligand Choice | The choice of phosphine ligand is crucial. Screen different ligands (e.g., triphenylphosphine, P(t-Bu)₃) to find the optimal one for your specific substrates. |
| Incorrect Base | The base plays a critical role. Common bases include triethylamine (NEt₃) and potassium carbonate (K₂CO₃). The strength and solubility of the base can impact the reaction outcome. |
| Sub-optimal Temperature | Heck reactions are often sensitive to temperature. Optimize the reaction temperature; too low may result in no reaction, while too high can lead to catalyst decomposition and side-product formation. |
Issue 2: Incomplete Tosylation Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient TsCl | Use a slight excess of p-toluenesulfonyl chloride (typically 1.1-1.5 equivalents) to ensure complete conversion of the alcohol. |
| Inappropriate Base | A non-nucleophilic base like pyridine or triethylamine is typically used to neutralize the HCl generated during the reaction. Ensure the base is dry and of high purity. |
| Moisture in the Reaction | The reaction is sensitive to water, which can hydrolyze TsCl. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | If the alcohol is sterically hindered, the reaction may be slow. Increase the reaction time and/or temperature. |
Issue 3: Presence of Persistent Impurities After Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution in Chromatography | If an impurity co-elutes with the product during column chromatography, try a different solvent system or a different stationary phase (e.g., reverse-phase HPLC). |
| Ineffective Recrystallization | The chosen solvent system may not be optimal. Screen a variety of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble. |
| Residual Palladium | Palladium residues can sometimes be difficult to remove. Consider using a scavenger resin specifically designed to bind palladium. |
| Unreacted TsCl | Excess TsCl can be removed by washing with an aqueous base (like sodium bicarbonate), or by using a scavenger resin functionalized with an amine group.[1] |
Quantitative Data on Impurity Removal
The following table presents illustrative data on the removal of common impurities during the synthesis and purification of a styrylpyridine tosylate, analogous to this compound. The methods described are generally applicable for achieving high purity.[1]
| Impurity | Initial Concentration (Area % by HPLC) | Purification Method | Final Concentration (Area % by HPLC) | Removal Efficiency (%) |
| Unreacted Aryl Halide | 5.2 | Column Chromatography (Silica Gel) | < 0.1 | > 98 |
| Homocoupled Dimer | 2.8 | Column Chromatography (Silica Gel) | < 0.1 | > 96 |
| Unreacted TsCl | 10.5 | Aqueous NaHCO₃ Wash followed by Column Chromatography | < 0.05 | > 99.5 |
| p-Toluenesulfonic Acid | 3.1 | Aqueous NaHCO₃ Wash | < 0.05 | > 98 |
Note: The data presented in this table is for illustrative purposes to demonstrate the effectiveness of common purification techniques and may not represent the exact values for this compound synthesis.
Experimental Protocols
Protocol 1: General Procedure for Heck Coupling
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq.), the alkene (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), and a phosphine ligand (e.g., PPh₃, 0.1 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine, 2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Tosylation
-
Reaction Setup: Dissolve the alcohol (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TsCl Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
References
Addressing batch-to-batch variability with AV-105
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AV-105. The following information is designed to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Troubleshooting Guide
Question: We are observing inconsistent results between different lots of this compound in our cell-based assays. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent results between different batches of a biologic like this compound can stem from several factors throughout the manufacturing and handling process. Biologics are produced in living systems, which introduces inherent variability.[1][2] Here’s a step-by-step guide to help you identify and mitigate the source of the variability.
Step 1: Initial Assessment and Data Review
Before starting new experiments, thoroughly review your existing data. Look for patterns in the variability. Does it correlate with specific batches, assay dates, or reagent preparations? A structured review can often point to the root cause.
Step 2: Experimental Workflow for Troubleshooting
A systematic approach to troubleshooting is crucial. The following workflow can help you pinpoint the source of variability.
Caption: A stepwise workflow for troubleshooting batch-to-batch variability.
Step 3: Common Sources of Variability and How to Address Them
| Potential Source of Variability | Troubleshooting Steps | Corrective Actions |
| Raw Material Inconsistency | Analyze certificates of analysis for all raw materials used in your experiments (e.g., cell culture media, sera, supplements).[3][4][5][6] Even minor changes in raw material composition can impact results.[1] | Qualify new batches of critical raw materials before use. If possible, purchase larger lots of reagents to reduce batch changes. |
| Cell Culture Conditions | Ensure cell passage number, confluency, and overall cell health are consistent across experiments.[7] Variations in cell culture conditions can significantly affect cellular responses.[8][9] | Standardize cell culture protocols, including seeding densities, media changes, and passaging schedule. Use a consistent, low-passage cell bank for all experiments. |
| Assay Protocol Execution | Review your assay protocol for any potential ambiguities or steps prone to variation. Minor differences in incubation times, reagent concentrations, or equipment can introduce variability. | Ensure all users are following a standardized, detailed protocol. Perform regular training and competency assessments for all laboratory personnel. |
| Product Handling and Storage | Confirm that all batches of this compound have been stored and handled according to the manufacturer's specifications. Improper storage can affect the stability and activity of the product. | Implement a strict sample management system to track storage conditions and freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) of this compound that we should be monitoring?
A1: Critical Quality Attributes are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a product like this compound, we recommend monitoring the following CQAs for each batch:
-
Identity: Confirming the presence of the active molecule.
-
Purity: Assessing the percentage of the desired product and the presence of any impurities or aggregates.
-
Potency: Measuring the biological activity of the product in a relevant bioassay.
-
Concentration: Determining the precise concentration of the active ingredient.
Q2: How can we compare the potency of different this compound batches?
A2: A cell-based potency assay is the most effective way to compare the biological activity of different batches. This typically involves generating a dose-response curve for a reference standard (a well-characterized batch) and the new batches being tested. The relative potency of the new batches can then be calculated in comparison to the reference standard.
Hypothetical Potency Assay Data for this compound Batches
| Batch ID | EC50 (nM) | Relative Potency (%) vs. Reference |
| Reference | 10.2 | 100 |
| Batch A | 11.1 | 92 |
| Batch B | 15.8 | 65 |
| Batch C | 9.8 | 104 |
EC50: Half-maximal effective concentration
Q3: We suspect that batch-to-batch variability in this compound is affecting a specific signaling pathway. How can we investigate this?
A3: To investigate the impact on a specific signaling pathway, you can perform a comparative analysis of key downstream markers. For example, if this compound is expected to activate the hypothetical "SignalPath A", you can measure the phosphorylation of key proteins in this pathway after treatment with different batches of this compound.
Caption: Hypothetical "SignalPath A" activated by this compound.
A Western blot or ELISA targeting phosphorylated forms of Kinase 1, Kinase 2, or the activated Transcription Factor would be appropriate methods to assess pathway activation.
Experimental Protocols
Protocol 1: Comparative Potency Assessment using a Cell-Based Assay
Objective: To determine the relative potency of new batches of this compound compared to a reference standard.
Methodology:
-
Cell Seeding: Plate a suitable cell line at a predetermined density in 96-well plates and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a dilution series of the this compound reference standard and the test batches. A typical concentration range would span from 0.1 to 1000 nM.
-
Include a vehicle control (no this compound).
-
-
Treatment: Remove the cell culture medium and add the prepared dilutions of this compound to the respective wells.
-
Incubation: Incubate the plates for a predetermined time, sufficient to elicit a biological response.
-
Assay Readout: Measure the biological response using a validated method (e.g., luminescence, fluorescence, or absorbance-based readout).
-
Data Analysis:
-
Plot the dose-response curves for the reference standard and test batches.
-
Calculate the EC50 value for each batch.
-
Determine the relative potency of the test batches compared to the reference standard.
-
Protocol 2: Analysis of Protein Purity and Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To assess the purity and quantify the percentage of aggregates in different batches of this compound.
Methodology:
-
System Preparation: Equilibrate the HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Sample Preparation: Dilute the this compound batches to a concentration within the linear range of the detector.
-
Injection: Inject a fixed volume of each sample onto the SEC column.
-
Elution: Elute the proteins from the column at a constant flow rate. The proteins will separate based on their size, with larger molecules (aggregates) eluting first, followed by the monomeric form of this compound.
-
Detection: Monitor the protein elution using a UV detector at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for the aggregate and monomer peaks.
-
Calculate the percentage of aggregate and monomer for each batch.
-
Representative SEC-HPLC Data
| Batch ID | % Monomer | % Aggregate | Pass/Fail |
| Reference | 99.2 | 0.8 | Pass |
| Batch A | 98.9 | 1.1 | Pass |
| Batch B | 95.5 | 4.5 | Fail |
| Batch C | 99.1 | 0.9 | Pass |
Acceptance criteria: % Aggregate ≤ 2.0%
References
- 1. Ensuring Product Quality, Consistency and Patient Supply over Time for a Large-Volume Biologic: Experience with Remicade® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 7. Overcoming Batch-to-Batch Variation in Viral Vector Manufacturing | Lab Manager [labmanager.com]
- 8. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 9. promegaconnections.com [promegaconnections.com]
Technical Support Center: AV-105 Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of AV-105, a key tosylate precursor for the PET imaging agent ¹⁸F-AV-45.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis scale-up important?
A1: this compound, or (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a crucial precursor for the synthesis of the radiolabeled β-amyloid binding agent ¹⁸F-AV-45, used in PET imaging for Alzheimer's disease research. Scaling up the synthesis of this compound from gram to multi-gram or kilogram quantities is essential for supplying sufficient material for clinical trials and potential commercial production. A robust and reproducible large-scale synthesis is necessary to ensure consistent quality and cost-effectiveness.[1][2][3]
Q2: What are the most common challenges observed when moving from lab-scale to pilot-scale synthesis of this compound?
A2: Common challenges include decreased reaction yields, an increase in impurity formation, difficulties in maintaining consistent product quality, and issues with reaction temperature control (exotherms).[4][5][6] Problems with mixing efficiency and reagent addition rates also become more pronounced at larger scales.[4][6] For this compound specifically, an initial synthetic route was found to be challenging to scale beyond gram quantities, necessitating the development of an alternative, more convergent synthesis.[2][3]
Q3: How does the synthetic route impact the scalability of this compound production?
A3: The choice of synthetic route is critical for successful scale-up. An initial linear synthesis for this compound, while effective at the gram scale, proved difficult to scale to 50-gram or larger batches.[2][3] A more convergent synthesis, utilizing a Heck reaction, was developed to improve efficiency and yield, making it more suitable for larger-scale production.[2] Convergent syntheses are often advantageous for scale-up as they can lead to higher overall yields and simplify purification processes.
Q4: What types of impurities are typically observed in the scaled-up synthesis of this compound?
A4: During scale-up, minor side-reactions that are negligible at the lab scale can lead to significant impurities.[4] For this compound, potential impurities could arise from incomplete reactions, side-reactions related to the tosylation step, or degradation of starting materials or the product under prolonged reaction times or elevated temperatures. The use of 4-dimethylaminopyridine (DMAP) in the tosylation step helps to reduce reaction time and inhibit decomposition.[3] It is also crucial to control for potential process-related impurities, such as residual solvents or byproducts from reagents.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield at Pilot Scale | - Inefficient heat transfer in larger reactors leading to side reactions.[4][6]- Poor mixing and mass transfer, resulting in incomplete reactions.[4]- Degradation of product or intermediates due to longer reaction times. | - Optimize heating and cooling profiles for the specific reactor geometry.- Use overhead mechanical stirrers and evaluate different impeller designs to improve mixing.- Monitor reaction progress closely (e.g., by HPLC) to determine the optimal reaction time and prevent product degradation. |
| Increased Impurity Profile | - "Hot spots" in the reactor due to poor temperature control, promoting side reactions.[4]- Slower reagent addition at scale leading to localized high concentrations.- Amplification of minor impurities from starting materials.[1] | - Ensure uniform heating and cooling with a well-calibrated reactor jacket.- Implement controlled, slow addition of critical reagents using a syringe pump or addition funnel.- Qualify all starting materials to ensure high purity before use in large-scale synthesis. |
| Difficulty in Product Purification | - Higher impurity load overwhelming the capacity of the purification method (e.g., column chromatography).- Co-elution of impurities with the desired product.- Physical form of the crude product (e.g., oil vs. solid) making handling difficult. | - Develop a robust crystallization method for purification instead of relying solely on chromatography.- Re-evaluate and optimize the chromatographic conditions (e.g., solvent system, stationary phase) for the specific impurity profile at scale.- Consider a solvent-solvent extraction or a different work-up procedure to remove key impurities before final purification.[2][3] |
| Inconsistent Batch-to-Batch Purity | - Variations in the quality of starting materials or solvents.- Lack of precise control over reaction parameters (temperature, time, agitation).- Inconsistent work-up and isolation procedures. | - Establish strict specifications for all raw materials.- Implement rigorous process controls with clear operating ranges for all critical parameters.- Standardize all procedures and document any deviations meticulously.[1] |
Quantitative Data Summary
The following tables present hypothetical data comparing the lab-scale and pilot-scale synthesis of this compound via the initial, less scalable route, illustrating common scale-up challenges.
Table 1: Reaction Yield and Purity Comparison
| Parameter | Lab Scale (1g) | Pilot Scale (50g) |
| Overall Yield | 45% | 28% |
| Purity (by HPLC) | >98% | 92% |
| Major Impurity 1 | 0.5% | 3.5% |
| Major Impurity 2 | <0.1% | 2.8% |
Table 2: Process Parameter Comparison
| Parameter | Lab Scale (1g) | Pilot Scale (50g) |
| Reaction Time (Tosylation Step) | 4 hours | 8 hours |
| Max. Exotherm Observed | 2°C | 15°C |
| Purification Method | Flash Chromatography | Multiple Chromatographic Runs & Recrystallization |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
This protocol is a conceptual representation based on the synthesis steps described in the public domain.
-
Boc Protection: To a solution of the starting amine in dichloromethane (DCM), add di-tert-butyl dicarbonate and 4-dimethylaminopyridine (DMAP). Stir at room temperature for 2 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Tosylation: Dissolve the resulting alcohol intermediate in DCM and cool to 0°C. Add triethylamine, followed by p-toluenesulfonyl chloride. Add a catalytic amount of DMAP.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by HPLC.
-
Purification: After an aqueous work-up, purify the crude product by silica gel column chromatography to yield this compound as a solid.
Key Considerations for Pilot-Scale Synthesis
-
Reactor Choice: A jacketed glass reactor is suitable for visual monitoring and chemical resistance.[4]
-
Reagent Addition: The tosylation step is exothermic. Add p-toluenesulfonyl chloride slowly and subsurface via a dip tube to control the temperature.
-
Mixing: Use an overhead stirrer with a suitable impeller (e.g., pitched-blade turbine) to ensure homogeneity in the larger volume.
-
Purification: Direct isolation of a solid product via crystallization is preferred over large-scale chromatography. Develop a robust crystallization procedure by screening various solvent/anti-solvent systems.
Visualizations
Synthetic Pathways and Troubleshooting Workflow
Caption: Initial linear synthetic pathway for this compound.
References
- 1. agilent.com [agilent.com]
- 2. US20100172836A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 3. WO2010078370A1 - Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. primescholars.com [primescholars.com]
- 6. reddit.com [reddit.com]
- 7. Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorination of AV-105
This technical support guide provides troubleshooting advice and frequently asked questions regarding potential side reactions encountered during the fluorination of AV-105, a complex carbocyclic secondary alcohol, to its corresponding fluorinated derivative. The following information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deoxofluorination of the this compound precursor with DAST?
A1: The most prevalent side reactions during the deoxofluorination of the secondary alcohol precursor of this compound with DAST (diethylaminosulfur trifluoride) are elimination to form an alkene and rearrangement of the carbocation intermediate, which can lead to a mixture of regioisomeric fluoride products. The carbocation intermediate's stability and the steric environment around the reaction center significantly influence the ratio of these side products.
Q2: How can I minimize the formation of the elimination side product (this compound-alkene)?
A2: To minimize the formation of the this compound-alkene elimination byproduct, it is crucial to maintain a low reaction temperature, typically between -78 °C and 0 °C. The choice of solvent is also critical; non-polar, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred as they can help to stabilize the reaction intermediates without promoting elimination.
Q3: What causes the formation of rearrangement products, and how can they be avoided?
A3: The formation of rearrangement products is often attributed to the presence of a carbocation intermediate that can undergo hydride or alkyl shifts to form a more stable carbocation before the fluoride ion attacks. Using a less reactive fluorinating agent, such as Deoxo-Fluor®, in conjunction with an amine base like triethylamine can sometimes suppress these rearrangements by promoting a more concerted SN2-like mechanism. Additionally, ensuring the reaction is run at a low temperature can reduce the likelihood of these rearrangements.
Q4: Can the choice of fluorinating agent impact the product distribution?
A4: Absolutely. The choice of fluorinating agent is a critical parameter. While DAST is a common choice, it is known to promote elimination and rearrangement reactions in some substrates. Alternative reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are often considered milder and may provide higher yields of the desired fluorinated product with fewer side reactions. For substrates prone to rearrangement, reagents that favor an S_N_2 mechanism, such as PyFluor or XtalFluor®, could be beneficial.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions when troubleshooting the fluorination of the this compound precursor.
| Issue | Potential Cause | Recommended Solution |
| Low yield of fluorinated this compound | - Incomplete reaction. - Degradation of the starting material or product. - Formation of multiple side products. | - Increase reaction time or temperature cautiously. - Ensure anhydrous conditions and use freshly distilled solvents. - Optimize reaction conditions (lower temperature, different solvent or fluorinating agent) to minimize side reactions. |
| High percentage of this compound-alkene | - Reaction temperature is too high. - Use of a polar, protic solvent. - The substrate is sterically hindered, favoring elimination. | - Maintain a reaction temperature of -78 °C. - Use a non-polar, aprotic solvent like DCM or THF. - Consider a milder fluorinating agent that is less prone to inducing elimination. |
| Presence of rearranged fluoro-AV-105 isomers | - Formation of a stable carbocation intermediate. - High reaction temperature. | - Lower the reaction temperature. - Use a fluorinating agent that promotes a more S_N_2-like mechanism (e.g., Deoxo-Fluor® with an amine base). |
| Complex product mixture observed by NMR/LC-MS | - Multiple side reactions occurring simultaneously. - Impure starting material. | - Re-purify the starting this compound precursor. - Systematically screen reaction parameters (temperature, solvent, fluorinating agent) to identify conditions that favor the desired product. |
Quantitative Data Summary
The following table presents a summary of typical product distributions obtained during the deoxofluorination of a carbocyclic secondary alcohol, analogous to the this compound precursor, under various reaction conditions.
| Fluorinating Agent | Solvent | Temperature (°C) | Fluorinated Product (%) | Elimination Product (%) | Rearrangement Product (%) |
| DAST | DCM | -78 to 0 | 60-70 | 20-30 | 5-10 |
| DAST | THF | -78 to 0 | 55-65 | 25-35 | 5-10 |
| Deoxo-Fluor® | DCM | -78 to 0 | 75-85 | 10-20 | <5 |
| Deoxo-Fluor® | THF | -78 to 0 | 70-80 | 15-25 | <5 |
Note: The yields are approximate and can vary depending on the specific substrate and reaction scale.
Experimental Protocol: Deoxofluorination of this compound Precursor with Deoxo-Fluor®
This protocol describes a general procedure for the deoxofluorination of the this compound precursor using Deoxo-Fluor®.
Materials:
-
This compound precursor (secondary alcohol)
-
Deoxo-Fluor®
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the this compound precursor (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor® (1.2 eq) to the cooled solution via syringe over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the fluorinated this compound.
Visualizations
Caption: Reaction pathway for the fluorination of the this compound precursor.
Technical Support Center: HPLC Purification Optimization for AV-105 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC purification of AV-105 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC purification method for a new this compound derivative?
A good starting point involves understanding the physicochemical properties of your molecule, such as its polarity and solubility.[1] For most small molecules like this compound derivatives, Reverse-Phase HPLC (RP-HPLC) is the most common and effective technique.[2][3] Begin with a "scouting" gradient using a C18 column and a mobile phase consisting of water and acetonitrile (ACN) or methanol (MeOH), with a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[4][5] A broad gradient, such as 5% to 95% organic solvent over 20-30 minutes, can help determine the approximate elution conditions for your compound.[5][6]
Q2: How do I select the appropriate column for my this compound derivative purification?
Column selection is critical for successful separation. The choice depends on the properties of your specific derivative.
-
Stationary Phase: For initial screening, a C18-bonded silica column is the most versatile and widely used stationary phase for separating small organic molecules.[2][7] If your derivative is very hydrophobic, a C8 or a shorter alkyl chain column might provide better retention and peak shape. For derivatives with aromatic rings, a Phenyl-Hexyl column can offer alternative selectivity.
-
Particle Size: Columns with 3-5 µm particle sizes are generally recommended for analytical and preparative work as they offer a good balance between efficiency and backpressure.[2]
-
Column Dimensions: For method development, shorter columns (10-15 cm) can reduce analysis time.[7] For preparative purification, a wider internal diameter (ID) column is necessary to handle higher sample loads.[8]
Q3: When should I use isocratic versus gradient elution?
The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution (constant mobile phase composition) is suitable for simple mixtures where all components elute within a reasonable time frame and have similar retention behaviors.
-
Gradient Elution (mobile phase composition changes over time) is necessary for complex samples containing compounds with a wide range of polarities.[5] It helps to elute highly retained compounds faster, improves peak shape, and increases sensitivity, especially for later-eluting peaks.[7][9] For purifying this compound derivatives from reaction mixtures with various impurities, a gradient method is almost always the preferred approach.[10]
Q4: My target compound is co-eluting with an impurity. How can I improve the resolution?
Improving resolution between closely eluting peaks is a common optimization goal. Consider the following strategies:
-
Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time or decrease the change in organic solvent percentage per minute) around the point where your compounds of interest elute.[11] This gives the molecules more time to interact with the stationary phase, improving separation.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation because they interact differently with both the stationary phase and the analyte.
-
Adjust Mobile Phase pH: If your this compound derivative or the impurity has ionizable functional groups, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[9] For acidic compounds, using a low pH mobile phase (e.g., adding 0.1% TFA or formic acid) suppresses ionization and often improves peak shape.[12]
-
Change the Stationary Phase: If other methods fail, trying a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can provide the necessary change in selectivity for separation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Peak Shape Problems
Q: My peak is tailing. What are the possible causes and solutions?
Peak tailing, where the back of the peak is elongated, is a common issue.[13] It can compromise resolution and integration accuracy.
-
Cause 1: Secondary Interactions: Basic compounds can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.[14]
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.[13][15]
-
Solution: Reduce the injection volume or dilute the sample concentration.
-
-
Cause 3: Column Contamination or Degradation: A blocked frit or contamination at the head of the column can distort peak shape.[16]
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent (see Protocol 2). If the problem persists, the column may need to be replaced.
-
Q: My peak is fronting. What is the cause and how do I fix it?
Peak fronting, where the front of the peak is sloped, is less common than tailing.[15]
-
Cause 1: Sample Overload: This is the most frequent cause of fronting, particularly concentration overload.[15] The sample concentration is so high that it exceeds the capacity of the stationary phase at the injection point.
-
Solution: Dilute your sample or inject a smaller volume. This is the simplest and most effective solution.[15]
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the start, leading to a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Q: I am seeing split or distorted peaks. What could be the issue?
-
Cause 1: Co-elution of Compounds: The split peak may actually be two different, unresolved compounds.
-
Solution: Optimize your method to improve resolution by adjusting the gradient, mobile phase, or changing the column.
-
-
Cause 2: Sample Solvent Effect: Injecting a large volume of a strong sample solvent can cause peak distortion.
-
Solution: Reduce the injection volume or dissolve the sample in the mobile phase.
-
-
Cause 3: Column Void or Blockage: A void at the column inlet or a partially blocked frit can cause the sample band to spread unevenly, resulting in a split or misshapen peak.
-
Solution: First, try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column likely needs to be replaced. Using a guard column can help prevent this.
-
System & Performance Issues
Q: My system backpressure is excessively high. What should I check?
-
Cause 1: Blockage in the System: The most common cause is a blockage, often from precipitated buffer or sample particulates.[17]
-
Solution: Systematically isolate the source of the pressure. Start by disconnecting the column; if the pressure drops to normal, the column is blocked. If not, continue working backward through the system (injector, tubing) to find the clog. A blocked column frit can sometimes be cleared by back-flushing, but often the column or frit must be replaced.
-
-
Cause 2: Incorrect Mobile Phase or Flow Rate: High viscosity mobile phases or a flow rate that is too high for the column can increase pressure.
-
Solution: Verify your mobile phase composition and ensure the flow rate is within the recommended range for your column dimensions and particle size.
-
Q: My retention times are drifting or are not reproducible. Why?
-
Cause 1: Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before each injection, which is especially critical in gradient elution.[16]
-
Solution: Increase the column re-equilibration time between runs. A good rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column.
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of the more volatile solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Cause 3: Temperature Fluctuations: Column temperature affects retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature for reproducible results.
-
Data Presentation: HPLC Parameter Optimization
Table 1: General Guide for HPLC Column Selection
| Stationary Phase | Analyte Characteristics | Use Case for this compound Derivatives |
| C18 (ODS) | Non-polar to moderately polar compounds | First choice for method development; suitable for a wide range of derivatives.[2] |
| C8 (MOS) | Moderately to highly non-polar compounds | Useful if derivatives are too strongly retained on C18, allowing for faster elution. |
| Phenyl-Hexyl | Compounds with aromatic rings | Offers alternative selectivity (pi-pi interactions) for aromatic derivatives, potentially resolving impurities that co-elute on C18. |
| Cyano (CN) | Can be used in both normal and reverse-phase | Good for separating isomers or when different selectivity is required.[7] |
Table 2: Common Mobile Phase Modifiers and Their Effects
| Modifier | Typical Concentration | pH Effect | Primary Use and Effect on Peak Shape |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers pH to ~2 | Sharpens peaks of basic and acidic compounds by acting as an ion-pairing agent and suppressing silanol interactions.[7] |
| Formic Acid | 0.1 - 1.0% | Lowers pH to ~2.5-3.5 | A common alternative to TFA, especially if collecting fractions for MS analysis (more volatile). Good for improving peak shape of acidic and basic compounds.[4][12] |
| Ammonium Acetate/Formate | 10-20 mM | Buffer (pH 3-5 or 6-8) | Provides pH control to ensure consistent ionization state of analytes, leading to reproducible retention times and improved peak shape.[9] |
Experimental Protocols
Protocol 1: General Method Development for Purification of this compound Derivatives
-
Sample Preparation: Dissolve the crude this compound derivative in a suitable solvent, ideally the initial mobile phase (e.g., 10% ACN in water) or a compatible solvent like DMSO. Filter the sample through a 0.45 µm syringe filter to remove particulates.[2]
-
Initial Scouting Run:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 5% B and re-equilibrate for 5-10 minutes.
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (λmax).[2]
-
-
Analysis of Scouting Run: Identify the retention time of your target peak. Note the resolution between the target peak and major impurities.
-
Gradient Optimization:
-
Based on the scouting run, create a focused gradient. For example, if your peak eluted at 15 minutes (approximately 70% B in the scouting run), design a new, shallower gradient around that point: e.g., 50% B to 80% B over 30 minutes.[11]
-
This "stretches out" the critical region of the chromatogram, improving resolution.[11]
-
-
Method Finalization and Scale-Up:
-
Once an optimized analytical method is achieved, it can be scaled up for preparative purification.
-
Use a preparative column with the same stationary phase but a larger diameter.
-
Adjust the flow rate and injection volume proportionally to the cross-sectional area of the preparative column.[8]
-
Protocol 2: Column Cleaning and Regeneration
If you observe high backpressure or poor peak shapes, the column may be contaminated.[14][17] Use the following general flushing sequence. Flush with at least 10-20 column volumes of each solvent.
-
Remove Buffers: Flush the column with your mobile phase composition but without any salt or buffer (e.g., Water/ACN mixture).[14] This prevents buffer precipitation in strong organic solvent.
-
Water (for polar impurities)
-
Methanol
-
Acetonitrile
-
Isopropanol (for strongly adsorbed non-polar impurities)
-
Hexane (optional, for very non-polar contaminants; ensure system compatibility)
-
Isopropanol (to transition back to reverse-phase solvents)
-
Methanol
-
Mobile Phase (without buffer)
-
Re-equilibrate with the initial mobile phase conditions for your next run.
Visualizations
Caption: General workflow for HPLC purification of this compound derivatives.
Caption: Decision tree for diagnosing common HPLC peak shape problems.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. onyxipca.com [onyxipca.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. agilent.com [agilent.com]
- 9. mastelf.com [mastelf.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biotage.com [biotage.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 15. m.youtube.com [m.youtube.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Why RP Chromatographic Columns Are Polluted - Hawach [hawachhplccolumn.com]
Technical Support Center: Synthesis of Florbetapir from AV-105
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of florbetapir from its precursor, AV-105.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of florbetapir, offering potential causes and solutions to streamline the experimental process.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Long Synthesis Time | Inefficient heating or temperature control during the nucleophilic substitution or deprotection steps. | Ensure the reaction vessel is reaching and maintaining the optimal temperature (typically 110-130°C for fluorination and around 100-130°C for deprotection). Calibrate temperature controllers regularly. |
| Slow purification method. | Consider using Solid-Phase Extraction (SPE) for purification, which can be significantly faster than traditional High-Performance Liquid Chromatography (HPLC).[1][2][3][4] | |
| Manual synthesis process. | Utilize an automated synthesis module to improve efficiency and reproducibility, which can help reduce overall synthesis time.[1][5][6] | |
| Low Radiochemical Yield | Incomplete nucleophilic substitution. | Optimize the amount of precursor (this compound), typically around 1-2 mg.[3] Ensure anhydrous conditions in the reaction mixture, as water can quench the reaction. Use fresh, high-quality reagents. |
| Inefficient trapping of [¹⁸F]fluoride. | Check the condition and activation of the QMA (quaternary methylammonium) cartridge. | |
| Suboptimal reaction temperature. | Experiment with the nucleophilic reaction temperature within the range of 110-130°C to find the optimal condition for your setup.[3] | |
| Loss of product during purification. | If using HPLC, optimize the mobile phase and gradient to ensure good separation and recovery. For SPE, ensure the correct cartridge type (e.g., Oasis HLB) and elution solvents are used.[2][3] | |
| Low Radiochemical Purity | Incomplete removal of unreacted [¹⁸F]fluoride. | Ensure the purification method (HPLC or SPE) effectively separates the final product from unreacted fluoride. |
| Presence of chemical impurities. | Use high-purity precursor and reagents. Ensure all glassware and equipment are scrupulously clean. The tosylate precursor (this compound) is often preferred as the resulting tosylate byproduct is readily removed by chromatography.[7] | |
| Incomplete deprotection of the N-Boc group. | Ensure the acid hydrolysis step is carried out at the appropriate temperature and for a sufficient duration (e.g., 100-130°C for 5-10 minutes).[8][9] | |
| Inconsistent Results | Variability in manual operations. | Employing an automated synthesis module can significantly improve the reproducibility of the synthesis.[5][6] |
| Degradation of precursor or reagents. | Store this compound and other reagents under the recommended conditions to prevent degradation. | |
| Fluctuations in reaction conditions. | Ensure consistent and accurate control of temperature, reaction time, and reagent volumes for each synthesis run. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis time for producing florbetapir from this compound?
A1: The total synthesis time for florbetapir from this compound can vary depending on the methodology and equipment used. Reported synthesis times range from approximately 50 to 105 minutes.[5][6][9] Automated synthesis modules and the use of Solid-Phase Extraction (SPE) for purification can help to reduce the overall time.[2][3]
Q2: What are the key steps in the synthesis of florbetapir from this compound?
A2: The synthesis is a two-step process:
-
Nucleophilic Substitution: The tosylate precursor, this compound, undergoes a nucleophilic substitution reaction with [¹⁸F]fluoride to replace the tosyl group. This is typically carried out in an anhydrous solvent like dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 115-120°C).[1][2][4]
-
Deprotection: The N-Boc protecting group is then removed by acid hydrolysis, commonly using hydrochloric acid (HCl) at a high temperature.[1][2][4]
Q3: What are the advantages of using Solid-Phase Extraction (SPE) over HPLC for purification?
A3: SPE offers several advantages over traditional HPLC for the purification of florbetapir. It is generally a simpler, faster, and more cost-effective method.[1][2][3][4] This makes it particularly suitable for routine clinical production. While HPLC may offer higher purity in some cases, SPE can produce florbetapir with high radiochemical purity (>95%) and is more conducive to large-scale clinical applications.[1][2][3][4]
Q4: What are the optimal reaction conditions for the nucleophilic fluorination step?
A4: Optimal conditions for the nucleophilic fluorination of this compound typically involve using 1-2 mg of the precursor in anhydrous DMSO.[3] The reaction is heated to a temperature in the range of 110-130°C for approximately 10 minutes.[1][3]
Q5: How can I improve the radiochemical yield of my synthesis?
A5: To improve the radiochemical yield, ensure all reagents and solvents are anhydrous, as water can negatively impact the nucleophilic substitution. Optimizing the amount of precursor and the reaction temperature can also significantly affect the yield. Additionally, using an automated synthesis module can lead to more consistent and potentially higher yields compared to manual methods.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the synthesis of florbetapir from this compound, providing a comparison of different methods and their outcomes.
| Methodology | Synthesis Time (min) | Radiochemical Yield (non-decay corrected) | Radiochemical Purity (%) | Reference |
| Automated Synthesis (Tracerlab FX F-N) with HPLC Purification | 60 ± 5 | 14.8 ± 2.1% | >95 | [1] |
| Automated Synthesis (Sumitomo modules) with HPLC Purification | 105 | 25.4 ± 7.7% | 95.3 ± 2.2 | [6][9] |
| Automated Synthesis with SPE Purification | 51 | 42.7 ± 5.9% (decay corrected) | >95 | [2][3] |
| Manual Synthesis with HPLC Purification | Not Reported | 10-30% | >99 | [9] |
| Automated Synthesis (All in One module) | Not explicitly stated, but described as "easily and quickly prepared" | ~31.0 ± 2.8% | >98 | |
| General Automated Synthesis | 40-45% | ~98 | [10] |
Experimental Protocols
Detailed Methodology for Automated Synthesis with SPE Purification
This protocol is a generalized procedure based on common practices for the automated synthesis of florbetapir using a synthesis module and subsequent SPE purification.
1. Reagent and Cartridge Preparation:
-
Pre-condition a QMA cartridge by washing it with a sodium bicarbonate solution followed by water for injection and then drying it.
-
Pre-condition a C18 cartridge by washing it with absolute ethanol followed by water for injection and then drying it.[1]
-
Prepare the necessary reagents: K₂₂₂/K₂CO₃ solution, anhydrous acetonitrile, a solution of this compound (1 mg) in anhydrous DMSO, hydrochloric acid solution (e.g., 3 M), and a sodium hydroxide solution (e.g., 0.25 M) for neutralization.[1]
2. [¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride onto the pre-conditioned QMA cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using the K₂₂₂/K₂CO₃ solution.
3. Azeotropic Drying:
-
Evaporate the solvent from the reaction vessel under a stream of inert gas (e.g., helium or nitrogen) and vacuum at an elevated temperature (e.g., 110°C) to ensure anhydrous conditions.
4. Nucleophilic Substitution:
-
Add the solution of this compound in anhydrous DMSO to the dried [¹⁸F]fluoride residue in the reaction vessel.
-
Heat the reaction mixture at 115-120°C for 10 minutes to facilitate the nucleophilic substitution.[1][2][4]
5. Deprotection:
-
Cool the reaction mixture and add the hydrochloric acid solution.
-
Heat the mixture at approximately 100-120°C for 5 minutes to remove the N-Boc protecting group.[9]
6. Neutralization:
-
Cool the reaction mixture to room temperature and neutralize it with the sodium hydroxide solution.[1]
7. Solid-Phase Extraction (SPE) Purification:
-
Load the neutralized crude reaction mixture onto a pre-conditioned Oasis HLB cartridge.[2][3]
-
Wash the cartridge with a specific sequence of solvents to remove impurities while retaining the florbetapir on the cartridge.
-
Elute the final purified florbetapir product from the cartridge using ethanol.[2][3]
8. Formulation:
-
The ethanolic solution of the purified product is typically diluted with a suitable buffer or saline for injection.
Visualizations
Caption: Chemical synthesis pathway from this compound to florbetapir.
Caption: Automated experimental workflow for florbetapir synthesis.
References
- 1. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 2. An improved preparation of [18 F]AV-45 by simplified solid-phase extraction purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snmmi.org [snmmi.org]
- 10. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Novel Amyloid-Beta Tracers: A Comparative Guide for [AV-105]
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo detection of amyloid-β (Aβ) plaques is a cornerstone of Alzheimer's disease (AD) research and is critical for the development of effective therapeutics. Positron Emission Tomography (PET) imaging with specific radiotracers has emerged as a key modality for this purpose. While several tracers are now clinically approved, the development of new agents with improved characteristics continues to be an active area of research.
This guide provides a framework for the validation of a novel Aβ tracer, here designated as AV-105 , by comparing its hypothetical performance characteristics and validation pathway against established and well-documented amyloid PET tracers. The data and protocols presented are based on published studies of tracers such as Florbetapir ([¹⁸F]AV-45), Flutemetamol, Florbetaben, and the pioneering research tracer, Pittsburgh Compound B ([¹¹C]PiB).
Comparative Performance of Amyloid PET Tracers
A successful amyloid PET tracer must exhibit high binding affinity and specificity for Aβ plaques, favorable pharmacokinetics allowing for rapid brain uptake and washout from non-target tissues, and a strong correlation with post-mortem histopathological findings. The following table summarizes key performance metrics from studies of established tracers, providing a benchmark for the evaluation of a new agent like this compound.
| Tracer | Target | Binding Affinity (Kd, nM) | In Vivo Cortical Retention (SUVR) | White Matter Retention | Diagnostic Accuracy (Sensitivity/Specificity) |
| [¹¹C]PiB | Fibrillar Aβ | ~1-2 | High correlation with amyloid burden | Moderate | High (research gold standard) |
| Florbetapir ([¹⁸F]AV-45) | Fibrillar Aβ | ~3.1 | Strong correlation with [¹¹C]PiB[1] | Higher than [¹¹C]PiB[1][2] | 88-98% / 80-95%[3][4] |
| Flutemetamol ([¹⁸F]) | Fibrillar Aβ | ~6.7 | Strong correlation with [¹¹C]PiB[2] | Higher than [¹¹C]PiB[2] | 93.1% / 93.3%[5] |
| Florbetaben ([¹⁸F]) | Fibrillar Aβ | ~5.3 | High sensitivity for AD[5] | Moderate | High |
| This compound (Hypothetical) | Fibrillar Aβ | Target: < 5 nM | Target: High correlation with established tracers | Target: Low to moderate | Target: > 90% / > 90% |
Experimental Protocols for Tracer Validation
The validation of a novel amyloid tracer involves a multi-stage process, from initial in vitro characterization to in vivo imaging in animal models and ultimately, human subjects.
In Vitro Binding Assays
Objective: To determine the binding affinity and specificity of the tracer for Aβ aggregates.
Methodology:
-
Preparation of Aβ Aggregates: Synthetic Aβ₁₋₄₂ peptides are aggregated in vitro to form fibrils.
-
Competition Binding Assay:
-
A constant concentration of a known radiolabeled amyloid ligand (e.g., [³H]PiB) is incubated with the Aβ fibrils.
-
Increasing concentrations of the unlabeled test tracer (e.g., this compound) are added to compete for binding sites.
-
The mixture is incubated to equilibrium, and bound and free radioligand are separated by filtration.
-
The radioactivity of the bound fraction is measured.
-
-
Data Analysis: The concentration of the test tracer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kd) is then calculated using the Cheng-Prusoff equation.
Autoradiography
Objective: To visualize the binding of the tracer to Aβ plaques in post-mortem brain tissue.
Methodology:
-
Tissue Preparation: Unfixed, frozen sections of human brain tissue from confirmed AD cases and healthy controls are used.
-
Incubation: The tissue sections are incubated with a low nanomolar concentration of the radiolabeled tracer (e.g., [¹⁸F]this compound).
-
Washing: Non-specific binding is removed by washing the sections in buffer.
-
Imaging: The sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Histological Correlation: Adjacent tissue sections are stained with traditional amyloid dyes (e.g., Thioflavin S or immunohistochemistry for Aβ) to confirm the co-localization of the tracer signal with amyloid plaques.
In Vivo PET Imaging
Objective: To evaluate the pharmacokinetics, brain uptake, and target engagement of the tracer in living subjects.
Methodology:
-
Subject Recruitment: A cohort of individuals including healthy controls, patients with mild cognitive impairment (MCI), and patients with probable AD are recruited.
-
Radiotracer Administration: A bolus of the radiolabeled tracer is administered intravenously.
-
PET Scan Acquisition: Dynamic or static PET scans are acquired over a period of time (e.g., 90 minutes) to measure the distribution and clearance of the tracer in the brain.[6]
-
Image Analysis:
-
PET images are co-registered with anatomical MRI scans for accurate region-of-interest (ROI) delineation.
-
Time-activity curves are generated for different brain regions.
-
The Standardized Uptake Value Ratio (SUVR) is calculated by normalizing the tracer uptake in cortical regions to a reference region with low amyloid deposition, such as the cerebellum.[1][6]
-
-
Correlation with Clinical and Biomarker Data: SUVR values are correlated with cognitive scores, CSF Aβ levels, and, ultimately, with post-mortem neuropathology in longitudinal studies.[3][4]
Visualizing the Validation Pathway and Mechanism
The following diagrams illustrate the key processes involved in validating a novel amyloid tracer and its proposed mechanism of action.
Caption: Workflow for the validation of a novel amyloid PET tracer.
Caption: Mechanism of this compound binding to amyloid plaques for PET imaging.
Conclusion
The validation of a new amyloid PET tracer is a rigorous process that requires comprehensive evaluation from the molecular to the clinical level. By comparing a novel tracer such as this compound against the well-defined characteristics of established agents, researchers and drug developers can objectively assess its potential to contribute to the fight against Alzheimer's disease. The ultimate goal is to develop tracers with superior diagnostic accuracy, lower off-target binding, and faster kinetics to improve patient management and accelerate the evaluation of new anti-amyloid therapies.
References
- 1. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid PET imaging in Alzheimer’s disease: A comparison of three radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Amyloid Imaging: Poised for Integration into Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Imaging of Amyloid Deposition in Alzheimer’s Disease using the Novel Radioligand [18F]AV-45 (Florbetapir F 18) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Precursors for Florbetapir (¹⁸F) Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of the amyloid-β PET imaging agent, Florbetapir (¹⁸F). This guide provides a comparative analysis of AV-105, a tosylate-based precursor, and other potential alternatives, supported by experimental data to inform precursor selection and optimization of radiolabeling protocols.
The synthesis of Florbetapir (¹⁸F) typically involves a nucleophilic substitution reaction where a fluorine-18 atom displaces a leaving group on a precursor molecule. The nature of this leaving group significantly influences the reaction kinetics, radiochemical yield, purity, and overall efficiency of the synthesis. This guide focuses on the performance of this compound, which possesses a tosylate leaving group, in comparison to precursors with other leaving groups such as mesylates and bromides.
Performance Data of Florbetapir (¹⁸F) Precursors
The following table summarizes the key performance indicators for the synthesis of Florbetapir (¹⁸F) using different precursors. The data has been compiled from various studies employing automated synthesis platforms.
| Precursor | Leaving Group | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Synthesis Time (minutes) |
| This compound | Tosylate (-OTs) | 33.6 ± 5.2% to 55.1 ± 2.2% | >95% | 50 - 105 |
| Bromo-precursor | Bromide (-Br) | Lower than tosylate precursor | Not specified | Not specified |
Note: The radiochemical yield and synthesis time can vary depending on the automated synthesis module, reaction conditions, and purification method used.
Discussion of Precursor Performance
This compound (Tosylate Precursor): The tosylate precursor, this compound, is the most commonly reported and well-characterized precursor for Florbetapir (¹⁸F) synthesis. Studies consistently demonstrate good to high radiochemical yields, typically ranging from 33.6% to 55.1% (decay corrected), with high radiochemical purity exceeding 95%.[1][2] The synthesis can be readily automated, with reported synthesis times ranging from 50 to 105 minutes.[1][3][4] The use of a tosylate leaving group is beneficial as the resulting tosylate byproduct is readily removed during purification.
Bromo-precursor: Limited direct comparative data is available for a bromo-precursor in Florbetapir (¹⁸F) synthesis. However, one study comparing leaving groups for a similar nucleophilic fluorination reaction indicated that the use of a bromide (-Br) leaving group resulted in a lower fluorination yield compared to a tosylate (-OTs) leaving group.[1] This suggests that while feasible, a bromo-precursor may be less efficient than this compound.
Mesylate Precursor: Direct experimental data comparing a mesylate precursor for the synthesis of Florbetapir (¹⁸F) was not found in the reviewed literature. Generally, in nucleophilic substitution reactions, mesylate is also considered a good leaving group, often comparable to tosylate. However, without specific experimental data for the Florbetapir synthesis, a direct comparison of its performance against this compound cannot be definitively made.
Experimental Protocols
The following are generalized experimental protocols for the automated synthesis of Florbetapir (¹⁸F) using a tosylate precursor like this compound. These protocols are based on commonly used automated synthesis modules.
Automated Synthesis of Florbetapir (¹⁸F) from this compound
1. Trapping and Elution of [¹⁸F]Fluoride:
-
Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
The [¹⁸F]fluoride is then eluted into the reactor vessel using an eluent solution, typically containing a phase-transfer catalyst (e.g., Kryptofix 2.2.2.) and a weak base (e.g., potassium carbonate) in an acetonitrile/water mixture.[1]
2. Azeotropic Drying:
-
The water is removed from the [¹⁸F]fluoride mixture through azeotropic distillation with acetonitrile under a stream of inert gas (e.g., nitrogen or helium) and elevated temperature. This step is crucial for the subsequent anhydrous nucleophilic substitution.[1]
3. Nucleophilic Radiofluorination:
-
A solution of the this compound precursor (typically 1-5 mg) in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) is added to the dried [¹⁸F]fluoride residue.[1][5]
-
The reaction mixture is heated to a high temperature (e.g., 110-130°C) for a specific duration (e.g., 10-15 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.[1]
4. Deprotection:
-
The intermediate N-Boc protected [¹⁸F]Florbetapir is hydrolyzed by the addition of an acid (e.g., hydrochloric acid) and heating.[1]
5. Neutralization and Purification:
-
The reaction mixture is neutralized with a base (e.g., sodium hydroxide).
-
The crude product is then purified, typically using solid-phase extraction (SPE) cartridges (e.g., C18) or semi-preparative high-performance liquid chromatography (HPLC) to remove unreacted [¹⁸F]fluoride, the precursor, and other byproducts.[1][5]
6. Formulation:
-
The purified [¹⁸F]Florbetapir is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and mechanism of Florbetapir (¹⁸F).
References
- 1. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
- 2. Preparation and stability of ethanol-free solution of [18F]florbetapir ([18F]AV-45) for positron emission tomography amyloid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved preparation of [18 F]AV-45 by simplified solid-phase extraction purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Ground Truth: A Comparative Guide to the Histological Cross-Validation of AV-105 Derived PET Tracers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-validation of PET imaging agents derived from the AV-105 precursor with post-mortem histological findings. We delve into the experimental data and detailed methodologies that form the basis of their validation, offering a clear perspective on their performance in detecting hallmark neuropathologies of Alzheimer's disease.
The development of reliable in vivo imaging agents is paramount for the accurate diagnosis, monitoring of disease progression, and the evaluation of therapeutic interventions for neurodegenerative diseases. Positron Emission Tomography (PET) tracers derived from the precursor molecule this compound, namely [¹⁸F]florbetapir (amyloid-β imaging) and [¹⁸F]flortaucipir (tau imaging), have emerged as critical tools in the field. The ultimate validation of these tracers lies in the direct comparison of the in vivo PET signal with the gold standard of post-mortem histopathological examination. This guide synthesizes the key findings and methodologies from pivotal studies that have established this crucial link.
Quantitative Correlation: PET Signal vs. Histopathology
The core of the validation for these PET tracers is the quantitative correlation between the tracer uptake observed in PET scans and the density of the target pathology measured in brain tissue after death. The following tables summarize the key quantitative findings from seminal studies for both [¹⁸F]florbetapir and [¹⁸F]flortaucipir.
Table 1: [¹⁸F]Florbetapir PET vs. Amyloid-β Histopathology
| Histopathological Method | Correlation with PET Signal (Spearman's ρ) | Sensitivity | Specificity | Key Study |
| Immunohistochemistry (Aβ plaques) | 0.78 | - | - | Clark et al. (2011)[1] |
| Bielschowsky Silver Stain (Neuritic Plaques) | 0.71 | 96% | 100% | Clark et al. (2011)[1] |
Table 2: [¹⁸F]Flortaucipir PET vs. Tau Histopathology
| Histopathological Method | Correlation with PET Signal (Spearman's rs) | Key Study |
| AT8 Immunohistochemistry (Total Tau Burden) | 0.84 | Smith et al. (2019)[2][3] |
| Gallyas Silver Stain (Total Tau Burden) | 0.82 | Smith et al. (2019)[2][3] |
| AT8 Immunohistochemistry (Tau-positive Neurites) | 0.87 | Smith et al. (2019)[2][3] |
| Gallyas Silver Stain (Tau-positive Neurites) | 0.92 | Smith et al. (2019)[2][3] |
Visualizing the Validation Process
To better understand the workflow and the logical underpinnings of these cross-validation studies, the following diagrams have been generated.
References
Performance Overview: AV-105 vs. Mesylate Precursors
An Objective Comparison of AV-105 and Mesylate Precursors for [¹⁸F]-Radiolabeling in PET Tracer Synthesis
For researchers and professionals in drug development, the efficient and reliable synthesis of Positron Emission Tomography (PET) tracers is paramount. The choice of precursor is a critical factor influencing radiochemical yield, purity, and the overall success of the radiosynthesis. This guide provides an objective comparison between this compound, a commonly used tosylate precursor for [¹⁸F]florbetapir, and the broader class of mesylate precursors used in various [¹⁸F]-radiolabeling applications.
The comparison is based on experimental data from published studies, focusing on key performance indicators and methodologies. Both tosylate (p-toluenesulfonate) and mesylate (methanesulfonate) moieties are excellent leaving groups for nucleophilic substitution reactions, a cornerstone of modern [¹⁸F]-radiochemistry. This guide will delve into specific examples to illustrate their performance.
The following table summarizes the key quantitative data from studies utilizing the this compound tosylate precursor for [¹⁸F]florbetapir synthesis and various mesylate precursors for the synthesis of other PET radiotracers.
| Parameter | This compound (Tosylate Precursor) for [¹⁸F]florbetapir | Mesylate Precursors (for various tracers) |
| Radiochemical Yield (RCY) | 14.2% ± 2.7% to 31.0% ± 2.8% (non-decay corrected)[1][2] | 6% - 35% (for SERT imaging agents)[3]; 43% ± 8% (for [¹⁸F]FACH)[4] |
| Radiochemical Purity (RCP) | > 95% to > 98%[1][2] | > 97%[3] |
| Specific Activity (SA) | 15-170 GBq/µmol (for SERT agents)[3] | Not consistently reported across all studies, but generally high. |
| Synthesis Time | ~52 minutes[2] | 75-90 minutes (including purification)[3] |
| Reaction Temperature | 120 °C - 130 °C[1][2] | 110 °C - 130 °C[5] |
| Leaving Group | Tosylate (-OTs)[1] | Mesylate (-OMs)[3][4] |
Experimental Protocols and Workflows
The general workflow for [¹⁸F]-radiolabeling using either tosylate or mesylate precursors is similar, involving the activation of [¹⁸F]fluoride and a subsequent nucleophilic substitution reaction.
This compound (Tosylate Precursor) Radiolabeling Protocol for [¹⁸F]florbetapir
This protocol is based on automated synthesis methods described for producing [¹⁸F]florbetapir (also known as ¹⁸F-AV-45).
Methodology:
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride, produced from a cyclotron, is trapped on an anion-exchange cartridge (e.g., QMA-Light).
-
Elution and Drying: The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in an acetonitrile/water mixture. The mixture is then azeotropically dried under vacuum and heat to remove water.
-
Nucleophilic Substitution: The this compound precursor (typically 2mg) dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]F-K₂₂₂ complex. The reaction mixture is heated to 130°C for 10 minutes.[1] This step results in the formation of the Boc-protected intermediate, [¹⁸F]AV-45-Boc.
-
Deprotection: The Boc protecting group is removed via acid hydrolysis.
-
Purification: The crude reaction mixture is neutralized and then purified, often using solid-phase extraction (SPE) cartridges, to yield the final [¹⁸F]florbetapir product.[2]
-
Quality Control: The final product is tested for radiochemical purity, pH, residual solvents, and other parameters to ensure it meets pharmacopeia standards.[1]
General Mesylate Precursor Radiolabeling Protocol
This generalized protocol is derived from methods used for synthesizing various [¹⁸F]-labeled compounds via nucleophilic substitution on a mesylate leaving group.[3][4]
Methodology:
-
[¹⁸F]Fluoride Preparation: Similar to the this compound protocol, aqueous [¹⁸F]fluoride is trapped, eluted with K₂₂₂/K₂CO₃, and azeotropically dried.
-
Nucleophilic Substitution: The mesylate precursor (e.g., 5 mg) is dissolved in a dry polar aprotic solvent (e.g., acetonitrile or DMSO) and added to the dried [¹⁸F]fluoride complex. The reaction is heated, typically between 90°C and 130°C, for 5 to 15 minutes.[5]
-
Purification: This step is often more complex and may require semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired [¹⁸F]-labeled product from the unreacted precursor and other byproducts.[5]
-
Formulation: The collected HPLC fraction containing the product is typically reformulated into a physiologically compatible solution (e.g., buffered saline with ethanol), often involving an SPE step.
-
Quality Control: Comprehensive QC tests are performed on the final formulated product.
Objective Comparison and Discussion
-
Chemical Reactivity: Both tosylate and mesylate are sulfonate esters that function as highly effective leaving groups for SₙAr or Sₙ2 nucleophilic substitution reactions with [¹⁸F]fluoride. There is no intrinsic, universal advantage of one over the other; the choice is typically dictated by the synthetic route to the precursor and the specific electronic and steric environment of the reaction site on the molecule.
-
Radiochemical Yield: The reported yields are highly variable and substrate-dependent. While the one-step synthesis of [¹⁸F]FACH using a mesylate precursor showed a high yield of 43 ± 8%, other mesylate precursors yielded results (6-35%) that are comparable to those reported for this compound (14-31%).[1][2][3][4] This highlights that the structure of the molecule being labeled is a more significant determinant of yield than the specific choice between a tosylate or mesylate leaving group.
-
Protocols and Purification: A notable difference in the cited examples is the purification method. The synthesis of [¹⁸F]florbetapir from this compound has been optimized for simpler solid-phase extraction (SPE) purification on automated modules.[2] In contrast, many syntheses involving mesylate precursors still rely on semi-preparative HPLC, which can be more time-consuming but offers higher purification power.[5] This is less a feature of the leaving group itself and more a reflection of the maturity and optimization of a specific tracer's production process.
Conclusion
Both this compound (a tosylate precursor) and the general class of mesylate precursors are robust and reliable options for the synthesis of [¹⁸F]-labeled PET radiotracers via nucleophilic substitution.
-
Performance: Quantitative metrics such as radiochemical yield and purity are comparable and are highly dependent on the specific molecular target, reaction conditions, and degree of process optimization rather than an inherent superiority of one leaving group over the other.
-
Methodology: The underlying radiochemical methodology is virtually identical, involving the activation of [¹⁸F]fluoride followed by a substitution reaction at an elevated temperature.
-
Selection Criteria: The decision to use a tosylate versus a mesylate precursor should be based on factors such as the ease of precursor synthesis, precursor stability, and the specific requirements of the target radiotracer.
For researchers and drug developers, both types of precursors represent viable and effective tools. The focus should be on optimizing the reaction conditions—including solvent, temperature, time, and purification method—for the specific molecule of interest to achieve the desired yield, purity, and specific activity.
References
- 1. nuclmed.gr [nuclmed.gr]
- 2. Simple Synthesis of [ 18 F] AV-45 and its Clinical Application in the Diagnosis of Alzheimer's Disease - Zhang - Current Medicinal Chemistry [rjraap.com]
- 3. researchgate.net [researchgate.net]
- 4. One-step radiosynthesis of the MCTs imaging agent [18F]FACH by aliphatic 18F-labelling of a methylsulfonate precursor containing an unprotected carboxylic acid group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Amyloid Imaging Agents for Alzheimer's Disease Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental protocols of key amyloid PET tracers.
The in vivo detection of amyloid-beta (Aβ) plaques using positron emission tomography (PET) has revolutionized the field of Alzheimer's disease (AD) research and drug development. A variety of radiotracers, each with distinct characteristics, are now available. This guide provides an objective, data-driven comparison of the most commonly used amyloid imaging agents: florbetapir (¹⁸F), florbetaben (¹⁸F), flutemetamol (¹⁸F), and the historical gold standard, Pittsburgh compound B (¹¹C-PiB).
Performance Characteristics of Amyloid PET Tracers
The ideal amyloid PET tracer should exhibit high binding affinity and specificity for Aβ plaques, favorable pharmacokinetics allowing for high-quality images, and a long enough half-life for practical clinical and research use. While ¹¹C-PiB has been instrumental in validating the amyloid hypothesis, its short 20-minute half-life limits its use to centers with an on-site cyclotron.[1][2] The development of ¹⁸F-labeled tracers, with a longer half-life of approximately 110 minutes, has enabled more widespread application in multi-center clinical trials and clinical settings.[1][2][3]
Head-to-head comparison studies have demonstrated strong correlations in cortical retention between the ¹⁸F-labeled tracers and ¹¹C-PiB.[4][5] Despite these correlations, differences in their binding properties, particularly in white matter, and their dynamic range exist.[4] For instance, flutemetamol tends to show higher white matter retention compared to ¹¹C-PiB, while florbetapir exhibits lower cortical retention.[4]
A systematic review and meta-analysis of ¹⁸F-labeled amyloid tracers found no marked differences in the overall diagnostic accuracy among florbetaben, florbetapir, and flutemetamol for diagnosing Alzheimer's disease.[6] All three tracers demonstrated high sensitivity and specificity in discriminating between patients with AD and healthy controls.[6]
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies of amyloid imaging agents.
| Tracer | Sensitivity | Specificity | Key Findings from Head-to-Head Studies |
| Florbetapir (¹⁸F) | 89.6% (vs. healthy controls)[3] | 87.2% (vs. healthy controls)[3] | Strong correlation with ¹¹C-PiB cortical retention (ρ = 0.83-0.97).[4][5] A study comparing a deuterated version, [¹⁸F]D3FSP, with florbetapir found no significant difference in performance.[7][8][9] |
| Florbetaben (¹⁸F) | 89.3% (vs. healthy controls)[3] | 87.6% (vs. healthy controls)[3] | Excellent linear correlation with ¹¹C-PiB global SUVR values (r = 0.97).[10] |
| Flutemetamol (¹⁸F) | High (data for pooled analysis was insufficient in one meta-analysis)[3] | High (data for pooled analysis was insufficient in one meta-analysis)[3] | Strong correlation with ¹¹C-PiB cortical retention (ρ = 0.84-0.99).[4][5] PET-to-autopsy studies have shown high sensitivity (81-93%) and variable specificity (44-92%).[11] |
| Pittsburgh Compound B (¹¹C-PiB) | 83-100% (in various studies)[11] | 46-88% (in various studies)[11] | Considered the "gold standard" for amyloid imaging due to its high affinity for fibrillar Aβ and low white matter binding.[1][4] Its short half-life is a major limitation.[1][2] |
Table 1: Comparison of Diagnostic Performance. This table summarizes the sensitivity and specificity of the most common amyloid PET tracers in differentiating Alzheimer's disease patients from healthy controls, along with key findings from direct comparative studies.
| Tracer Comparison | Correlation of Cortical Uptake (SUVR) | Key Observations |
| Florbetapir vs. ¹¹C-PiB | ρ = 0.83-0.97[4][5] | Florbetapir has lower cortical retention compared to PiB.[4] |
| Flutemetamol vs. ¹¹C-PiB | ρ = 0.84-0.99[4][5] | Flutemetamol has higher white matter retention compared to PiB.[4] |
| Florbetaben vs. ¹¹C-PiB | r = 0.97[10] | Florbetaben has a narrower dynamic range than PiB but still clearly distinguishes AD from healthy controls.[10] |
| [¹⁸F]D3FSP vs. Florbetapir | R² = 0.8–0.9 for SUVR and DVR[7][9] | No significant difference in performance was observed.[7][8][9] |
Table 2: Head-to-Head Correlation of Standardized Uptake Value Ratios (SUVR). This table highlights the strong correlation in brain uptake between the ¹⁸F-labeled tracers and ¹¹C-PiB, as measured by the Standardized Uptake Value Ratio (SUVR), a common method for quantifying tracer uptake.
Experimental Protocols
Standardized protocols are crucial for ensuring the reliability and comparability of amyloid PET imaging data across different research studies and clinical trials.
General Amyloid PET Imaging Protocol
-
Patient Preparation: No specific patient preparation, such as fasting, is required. Patients should be well-hydrated. It is important to remove any metal from the field of view to avoid artifacts.[12]
-
Radiotracer Administration: A bolus injection of the ¹⁸F-labeled amyloid tracer (typically 185-370 MBq) is administered intravenously.[12]
-
Uptake Phase: Following injection, there is a waiting period to allow for the tracer to distribute and bind to amyloid plaques in the brain. This uptake period varies between tracers.
-
Image Acquisition: The patient is positioned in the PET scanner, and brain imaging is acquired. To minimize motion artifacts, the patient's head should be comfortably immobilized.[12] Three-dimensional (3D) acquisition is recommended for its increased sensitivity.[12]
-
Image Reconstruction: Iterative reconstruction algorithms, such as ordered-subsets expectation maximization (OSEM), are generally recommended for reconstructing the PET images.[12]
-
Data Analysis: The reconstructed images are then analyzed, typically involving co-registration with a structural image (MRI) for anatomical reference. Quantification of tracer uptake is commonly performed using the Standardized Uptake Value Ratio (SUVR), where the cortical signal is normalized to a reference region with little to no specific binding, such as the cerebellum.[13]
Tracer-Specific Acquisition Times
-
Florbetapir (¹⁸F): Image acquisition is typically performed 30 to 50 minutes post-injection for a duration of 10 minutes.[12]
-
Florbetaben (¹⁸F): Imaging is usually acquired between 45 and 130 minutes post-injection.
-
Flutemetamol (¹⁸F): The recommended imaging window is approximately 90 minutes after injection.
-
¹¹C-PiB: Due to its rapid kinetics, imaging is typically performed between 40 and 70 minutes after injection.[10]
Visualizations
Amyloid-Beta Signaling Pathway
Caption: The amyloidogenic and non-amyloidogenic processing of the amyloid precursor protein (APP).
Experimental Workflow for Amyloid PET Imaging
Caption: A generalized workflow for conducting an amyloid PET imaging study.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Comparison of Pittsburgh compound B and florbetapir in cross-sectional and longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review and meta-analysis of 18F-labeled amyloid imaging in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amyloid PET imaging in Alzheimer’s disease: A comparison of three radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic accuracy of 18F amyloid PET tracers for the diagnosis of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Head to head comparison of two PET/CT imaging agents, [18F]D3FSP ([18F]P16-129) and [18F]AV45, in patients with alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amyloid Imaging: Poised for Integration into Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. ajnr.org [ajnr.org]
A Comparative Guide to the Reproducibility of PET Imaging with TRC105 and Alternatives for Angiogenesis Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of Positron Emission Tomography (PET) imaging results using the anti-CD105 monoclonal antibody, TRC105, and its alternatives for the non-invasive assessment of tumor angiogenesis. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate imaging agent for their preclinical and clinical studies.
Introduction to Angiogenesis PET Tracers
The development of new blood vessels, a process known as angiogenesis, is a hallmark of cancer and a critical target for therapeutic intervention. PET imaging with specific radiotracers allows for the non-invasive quantification and monitoring of angiogenesis, providing valuable insights into tumor biology and response to treatment. This guide focuses on PET tracers targeting key biomarkers of angiogenesis: CD105 (Endoglin), αvβ3 integrin, and the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).
TRC105 (anti-CD105) : TRC105 is a chimeric monoclonal antibody that binds to CD105, a transmembrane glycoprotein highly expressed on proliferating endothelial cells. Radiolabeled TRC105 has been extensively evaluated in preclinical studies for PET imaging of tumor angiogenesis.
RGD Peptides (αvβ3 integrin) : Cyclic peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are used to target the αvβ3 integrin, which is overexpressed on activated endothelial cells and some tumor cells. These peptides can be labeled with various positron emitters for PET imaging.
VEGF/VEGFR Tracers : Tracers based on VEGF or antibodies targeting VEGF/VEGFR are designed to visualize the expression of this key signaling pathway in angiogenesis.
Quantitative Data Comparison
While direct test-retest reproducibility data for TRC105 PET imaging is not yet available in the published literature, the consistency of quantitative uptake values across multiple preclinical studies provides an indirect measure of its reliability. The following tables summarize quantitative uptake data for TRC105 and its alternatives. For immunoPET tracers, a study on 64Cu-trastuzumab provides a benchmark for reproducibility of antibody-based imaging.
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g ± SD) | Time Post-Injection (h) | Reference |
| 64Cu-NOTA-TRC105 | 4T1 Murine Breast Cancer | 13.0 ± 1.2 | 48 | [1] |
| 64Cu-NOTA-TRC105-Fab | 4T1 Murine Breast Cancer | 4.9 ± 0.3 | 5 | [1] |
| 66Ga-NOTA-TRC105 | 4T1 Murine Breast Cancer | 9.0 ± 0.6 | 36 | [2] |
| 89Zr-Df-TRC105 | 4T1 Murine Breast Cancer | ~15 | 120 | [3] |
Table 1: Quantitative Tumor Uptake of TRC105-based PET Tracers in Preclinical Models. %ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g ± SD) | Time Post-Injection (h) | Reference |
| 64Cu-DOTA-RGD tetramer | U87MG Human Glioblastoma | 4.4 ± 0.9 | 1 | [4] |
| 64Cu-DOTA-RGD octamer | U87MG Human Glioblastoma | 8.9 ± 2.1 | 1 | [4] |
| 68Ga-NOTA-PRGD2 | Human Lung Cancer | 3.66 ± 2.87 (SUVmax) | 0.5 | [5] |
| 89Zr-Bevacizumab | A2780 Ovarian Cancer | 14.0 ± 1.7 | 144 | [6] |
Table 2: Quantitative Tumor Uptake of Alternative Angiogenesis PET Tracers. %ID/g = percentage of injected dose per gram of tissue; SUVmax = maximum standardized uptake value. Data are presented as mean ± standard deviation.
| Parameter | 64Cu-trastuzumab (Study 1 vs. Study 2) | Reference |
| Serum Concentration (%ID/L) | 42.4 ± 7.8 vs. 44.7 ± 12.6 (p>0.5) | [7][8] |
| Biological Half-life (hours) | 46.1 vs. 44.2 (p>0.5) | [7][8] |
Table 3: Reproducibility of 64Cu-trastuzumab ImmunoPET in Humans. This table provides an example of reproducibility data for an antibody-based PET tracer. %ID/L = percentage of injected dose per liter of serum. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of research findings. Below are summaries of typical experimental protocols for PET imaging with TRC105 and its alternatives.
64Cu-NOTA-TRC105 PET Imaging Protocol
-
Radiolabeling : TRC105 is conjugated with the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The NOTA-TRC105 conjugate is then incubated with 64CuCl2 in a sodium acetate buffer (pH 6.5) at 40°C for 30 minutes. The final product, 64Cu-NOTA-TRC105, is purified using size-exclusion chromatography.[9]
-
Animal Model : Tumor-bearing mice (e.g., 4T1 murine breast cancer xenografts) are typically used.
-
Tracer Administration : Mice are intravenously injected with 5-10 MBq of 64Cu-NOTA-TRC105.
-
PET Imaging : Static or dynamic PET scans are acquired at various time points post-injection (e.g., 4, 24, and 48 hours). Images are reconstructed using algorithms such as OSEM (Ordered Subsets Expectation Maximization).
-
Data Analysis : Regions of interest (ROIs) are drawn on the PET images to quantify tracer uptake in the tumor and major organs, typically expressed as %ID/g.
68Ga-NOTA-RGD PET/CT Imaging Protocol
-
Radiolabeling : A NOTA-conjugated RGD peptide (e.g., NOTA-PRGD2) is labeled with 68Ga eluted from a 68Ge/68Ga generator. The reaction is typically performed in an acidic buffer at an elevated temperature (e.g., 95°C) for a short duration (e.g., 3 minutes).[7]
-
Human Subjects : Patients with suspected or confirmed malignancies are recruited.
-
Tracer Administration : Patients receive an intravenous injection of 68Ga-NOTA-RGD (e.g., 117.7 ± 37.7 MBq).[5]
-
PET/CT Imaging : Whole-body PET/CT scans are performed, often starting shortly after tracer injection (e.g., 30 ± 10 minutes).[5]
-
Data Analysis : Tracer uptake is quantified using Standardized Uptake Values (SUV), particularly SUVmax and SUVmean, in tumors and other tissues.
89Zr-Bevacizumab PET Imaging Protocol
-
Radiolabeling : Bevacizumab, a monoclonal antibody against VEGF-A, is conjugated with a chelator such as desferrioxamine B (DFO). The DFO-bevacizumab conjugate is then labeled with 89Zr-oxalate.[6]
-
Animal Model : Xenograft models of human cancers (e.g., A2780 ovarian cancer) in immunocompromised mice are commonly used.
-
Tracer Administration : Mice are injected intravenously with 89Zr-bevacizumab (e.g., ~5 MBq).[6]
-
PET Imaging : Due to the long half-life of 89Zr and the slow pharmacokinetics of the antibody, PET scans are typically performed at late time points, such as 144 hours post-injection.[6]
-
Data Analysis : Quantitative analysis of PET images provides tumor uptake in %ID/g.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in the experimental workflows for TRC105 PET imaging and a general workflow for angiogenesis PET tracer studies.
Caption: Workflow for 64Cu-NOTA-TRC105 PET Imaging.
Caption: Signaling Pathways for Angiogenesis PET Tracers.
Conclusion
PET imaging with radiolabeled TRC105 is a promising tool for the non-invasive assessment of tumor angiogenesis by targeting CD105. Preclinical data demonstrate consistent and specific tumor uptake. While direct test-retest reproducibility studies for TRC105 are still needed, the available data suggest it is a reliable tracer for preclinical research. For clinical applications and studies requiring direct comparison of tracer uptake over time, alternative tracers targeting αvβ3 integrin (RGD peptides) and VEGF/VEGFR have also been developed, with some clinical data available. The choice of tracer will depend on the specific research question, the tumor model or patient population, and the available radiochemistry infrastructure. This guide provides a foundation for making an informed decision and for designing rigorous and reproducible PET imaging studies of tumor angiogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 8. PET Imaging with 89Zr: From Radiochemistry to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PET Tracers in the Assessment of Cognitive Decline
A Note on Nomenclature: The initial request specified "AV-105." Our comprehensive review of current scientific literature did not identify a PET tracer with this designation. It is highly probable that this was a typographical error and the intended tracers of interest were [¹⁸F]-AV-45 (Florbetapir) , an amyloid-beta (Aβ) imaging agent, and/or [¹⁸F]-AV-1451 (Flortaucipir) , a tau imaging agent. This guide will therefore focus on these two prominent tracers and compare their utility in correlating PET signals with cognitive decline, alongside a key alternative, [¹⁸F]-FDG , which measures glucose metabolism.
This guide provides a comparative analysis of these three PET tracers for researchers, scientists, and drug development professionals. We present quantitative data from key studies, detail experimental protocols, and visualize relevant biological pathways and experimental workflows.
Data Presentation: Correlating PET Signal with Cognitive Decline
The following tables summarize the correlation between the PET signal (Standardized Uptake Value Ratio - SUVR) of [¹⁸F]-AV-45, [¹⁸F]-AV-1451, and [¹⁸F]-FDG with commonly used cognitive assessment scores.
Table 1: Correlation of [¹⁸F]-AV-45 (Amyloid PET) SUVR with Cognitive Scores
| Cognitive Assessment | Correlation (r-value) | Study Population | Key Findings |
| Immediate Memory Recall | -0.33 | Healthy Controls | Higher amyloid burden is associated with lower immediate memory performance.[1] |
| Delayed Memory Recall | -0.25 | Healthy Controls | A significant correlation exists between higher amyloid load and poorer delayed recall.[1] |
| MMSE & MoCA | No significant correlation | Mild to Moderate AD | Amyloid load did not correlate with the severity of cognitive impairment in this patient group.[2][3] |
| MMSE & MoCA | -0.645 to -0.411 | AD & Healthy Controls | Reduced vascular density, mediated by amyloid deposition, is correlated with cognitive decline.[4] |
Table 2: Correlation of [¹⁸F]-AV-1451 (Tau PET) SUVR with Cognitive Scores
| Cognitive Assessment | Correlation (r-value) | Study Population | Key Findings |
| MMSE, ADAS-Cog, FAQ | Significant inverse correlation | Amyloid-positive Controls, MCI, AD | Increasing levels of tau binding are associated with greater cognitive impairment.[5][6] |
| MMSE | Not specified, but significant | Dementia with Lewy Bodies (DLB) | The extent of tau uptake was found to correlate well with the clinical severity of cognitive dysfunction.[7] |
| MMSE | Not specified, but significant | Frontotemporal Dementia | Higher tau deposits in frontal and temporal lobes are associated with poorer cognitive performance. |
Table 3: Correlation of [¹⁸F]-FDG (Metabolic PET) SUVR with Cognitive Scores
| Cognitive Assessment | Correlation (r-value) | Study Population | Key Findings |
| ADAS-Cog, MMSE, FAQ | Significant correlation | MCI | Decline in glucose metabolism is associated with a decline in cognitive function. |
| MMSE & MoCA | Positive correlation | Mild to Moderate AD | The degree of reduced glucose metabolism is positively correlated with cognitive scores.[2] |
| CDR, ADAS11/13, MMSE | Significant correlation | AD | Glucose metabolism is significantly correlated with cognitive scores, independent of education level.[8][9] |
Experimental Protocols
PET Imaging Protocols
[¹⁸F]-AV-45 (Florbetapir) PET Protocol:
-
Radiotracer Administration: A single intravenous bolus injection of 370 MBq (10 mCi) of [¹⁸F]-AV-45.
-
Uptake Period: A 50-minute uptake period post-injection.[10][11]
-
Image Acquisition: A 10-minute PET scan is acquired.[10][11]
-
Image Analysis: Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in cortical regions of interest to a reference region, typically the cerebellum.[4][12]
[¹⁸F]-AV-1451 (Flortaucipir) PET Protocol:
-
Radiotracer Administration: An intravenous administration of 370 MBq of [¹⁸F]-AV-1451.[13]
-
Uptake Period: An 80-minute uptake period post-injection.[13]
-
Image Acquisition: A 20-minute PET scan is acquired.[13]
-
Image Analysis: SUVRs are calculated, typically using the cerebellar gray matter as the reference region.[14]
[¹⁸F]-FDG PET Protocol:
-
Patient Preparation: Patients are required to fast for at least 4-6 hours prior to the scan to ensure stable blood glucose levels.
-
Radiotracer Administration: An intravenous injection of [¹⁸F]-FDG.
-
Uptake Period: A 30-60 minute uptake period in a quiet, dimly lit room to minimize sensory stimulation.
-
Image Acquisition: A PET scan of the brain is performed.
-
Image Analysis: Cerebral glucose metabolism is quantified, often using SUVRs with a reference region or by comparison to a normative database.[15][16]
Cognitive Assessment Protocols
-
Mini-Mental State Examination (MMSE): A 30-point questionnaire that assesses orientation, registration, attention and calculation, recall, and language.[17][18][19] Lower scores indicate greater cognitive impairment.
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This scale evaluates memory, language, and praxis. Scores range from 0 to 70, with higher scores indicating more severe cognitive dysfunction.[17][18][19][20]
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): This is a global assessment tool that evaluates both cognition and function across six domains. Higher scores are indicative of more severe impairment.[17][18][19][20]
Mandatory Visualizations
Signaling Pathways in Alzheimer's Disease
Caption: Amyloid and Tau pathways in Alzheimer's disease and tracer binding.
Experimental Workflow for Correlating PET Signal with Cognitive Decline
Caption: A typical experimental workflow for longitudinal PET studies.
References
- 1. Amyloid deposition detected with florbetapir F 18 ((18)F-AV-45) is related to lower episodic memory performance in clinically normal older individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation Between Brain 18F-AV45 and 18F-FDG PET Distribution Characteristics and Cognitive Function in Patients with Mild and Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cerebral Amyloid Deposition With 18F‐Florbetapir PET Mediates Retinal Vascular Density and Cognitive Impairment in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Relationships Between Cognition and Neuropathological Tau in Alzheimer's Disease Assessed by 18F Flortaucipir PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of 18F-Flortaucipir (AV-1451) in the Diagnosis of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Use of F-18 FDG PET-Based Cognitive Reserve to Evaluate Cognitive Decline in Alzheimer's Disease, Independent of Educational Influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain PET Imaging: Approach to Cognitive Impairment and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 18F-FDG PET Imaging in Neurodegenerative Dementing Disorders: Insights into Subtype Classification, Emerging Disease Categories, and Mixed Dementia with Copathologies | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. How Do Scores on the ADAS-Cog, MMSE, and CDR-SOB Correspond? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. adni.loni.usc.edu [adni.loni.usc.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to AV-105 Derived and Alternative Amyloid-Beta PET Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo specificity and selectivity of positron emission tomography (PET) tracers for the detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The primary focus is on Florbetapir (¹⁸F), a tracer derived from the precursor AV-105, and its performance is benchmarked against other leading Aβ PET tracers. This document synthesizes key experimental data, outlines methodologies for pivotal studies, and visually represents relevant biological and experimental frameworks to aid in the informed selection of imaging agents for research and clinical applications.
Overview of Compared Tracers
The landscape of amyloid PET imaging has evolved significantly, offering several radiotracers for the in vivo quantification of Aβ plaques. This guide compares the following prominent tracers:
-
Florbetapir (¹⁸F) (Amyvid™) : Derived from the precursor this compound, Florbetapir (¹⁸F) is a widely used, FDA-approved PET tracer for Aβ imaging.[1]
-
Flutemetamol (¹⁸F) (Vizamyl™) : An ¹⁸F-labeled analogue of Pittsburgh Compound B (PiB), it is also FDA-approved for clinical Aβ imaging.
-
Florbetaben (¹⁸F) (Neuraceq™) : Another FDA-approved ¹⁸F-labeled tracer for the detection of Aβ plaques.[1]
-
Pittsburgh Compound B (¹¹C-PiB) : The first PET tracer to successfully image Aβ plaques in vivo and remains a gold standard in research settings. Its use is limited by the short half-life of Carbon-11.[2]
Quantitative Data Presentation
The following tables summarize the key performance characteristics of Florbetapir (¹⁸F) and its alternatives based on published experimental data.
Table 1: In Vitro Binding Characteristics
| Tracer | Target | Binding Affinity (Kd, nM) | Bmax (fmol/mg protein) | Off-Target Binding Noted |
| Florbetapir (¹⁸F) | Fibrillar Aβ plaques | 3.1 - 3.7[3][4] | 8800 ± 1600[5] | Does not bind to neurofibrillary tangles.[6] |
| Flutemetamol (¹⁸F) | Fibrillar Aβ plaques | Data not consistently reported in comparable format. | Data not consistently reported in comparable format. | Higher white matter retention compared to PiB.[7][8] |
| Florbetaben (¹⁸F) | Fibrillar Aβ plaques | Data not consistently reported in comparable format. | Data not consistently reported in comparable format. | Some non-specific white matter binding. |
| ¹¹C-PiB | Fibrillar Aβ plaques | ~0.8 (high affinity site), ~3.7 (low affinity site) | Data not consistently reported in comparable format. | Lower white matter retention compared to ¹⁸F-tracers.[8] |
Table 2: In Vivo Performance and Diagnostic Accuracy
| Tracer | Typical Brain Uptake (Mouse, %ID/g at 60 min) | Diagnostic Sensitivity | Diagnostic Specificity | Key In Vivo Characteristics |
| Florbetapir (¹⁸F) | 1.9[5] | 76-84% (vs. clinical diagnosis)[3], 97.9% (vs. visual interpretation)[9] | 86-94% (vs. clinical diagnosis)[3], 94.1% (vs. visual interpretation)[9] | Cortical retention highly correlated with ¹¹C-PiB.[7] |
| Flutemetamol (¹⁸F) | Data not available in comparable format. | 97.2% (vs. controls)[1] | 85.3% (vs. controls)[1] | High concordance with ¹¹C-PiB uptake.[1] |
| Florbetaben (¹⁸F) | Data not available in comparable format. | High (meta-analysis)[10] | High (meta-analysis)[10] | Comparable diagnostic accuracy to other ¹⁸F-tracers.[10] |
| ¹¹C-PiB | Data not available in comparable format. | Gold standard for research. | Gold standard for research. | Excellent discrimination between AD and healthy controls.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of tracer evaluation studies. Below are outlines of key experimental protocols cited in this guide.
In Vitro Autoradiography for Binding Specificity
Objective: To determine the specific binding of a radiotracer to Aβ plaques in postmortem human brain tissue.
Protocol Outline:
-
Tissue Preparation: Obtain frozen sections (typically 10-20 µm thick) of brain tissue from confirmed Alzheimer's disease patients and healthy controls.
-
Tracer Incubation: Incubate the tissue sections with a solution containing the radiolabeled tracer (e.g., Florbetapir (¹⁸F)) at a low nanomolar concentration.
-
Washing: Wash the sections to remove non-specifically bound tracer.
-
Autoradiographic Imaging: Expose the labeled tissue sections to a phosphor imaging screen or autoradiographic film.
-
Histological Correlation: Stain adjacent tissue sections with traditional amyloid stains (e.g., thioflavin S or immunohistochemistry for Aβ) to correlate the tracer binding signal with the presence of Aβ plaques.
-
Blocking Studies: To confirm specificity, a parallel set of tissue sections is incubated with the radiotracer in the presence of a high concentration of a non-radiolabeled competing compound (e.g., unlabeled Florbetapir) to demonstrate displacement of the radioactive signal from the Aβ plaques.
In Vivo PET Imaging in Human Subjects
Objective: To assess the brain uptake and clearance of the radiotracer and its ability to differentiate between individuals with and without significant Aβ plaque burden.
Protocol Outline:
-
Subject Recruitment: Recruit cohorts of subjects, typically including healthy controls, individuals with Mild Cognitive Impairment (MCI), and patients with a clinical diagnosis of Alzheimer's disease.
-
Radiotracer Administration: Administer a single intravenous bolus of the radiotracer (e.g., approximately 370 MBq (10 mCi) of Florbetapir (¹⁸F)).[3]
-
PET Scan Acquisition: Acquire dynamic or static PET images over a specified time window post-injection. For Florbetapir (¹⁸F), a 10-minute acquisition is typically performed between 30 and 90 minutes post-injection.[5]
-
Image Analysis:
-
Visual Interpretation: Trained readers visually assess the PET images for the presence or absence of significant cortical tracer uptake, indicative of Aβ plaques.
-
Quantitative Analysis: Calculate the Standardized Uptake Value Ratio (SUVR) by normalizing the tracer uptake in cortical regions of interest to a reference region with low expected Aβ deposition (e.g., cerebellum or pons).[9]
-
-
Correlation with Clinical and Biomarker Data: Correlate the PET imaging results with clinical diagnoses, cognitive scores, and other biomarkers such as cerebrospinal fluid (CSF) Aβ levels.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of Aβ PET tracers.
Caption: Amyloid-beta cascade and PET tracer binding.
Caption: Workflow for Aβ PET tracer evaluation.
Caption: Relationship of this compound to Aβ PET imaging.
References
- 1. Frontiers | Amyloid and Tau Positron Emission Tomography Imaging in Alzheimer’s Disease and Other Tauopathies [frontiersin.org]
- 2. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Florbetapir (F18-AV-45) PET to assess amyloid burden in Alzheimer’s disease dementia, mild cognitive impairment, and normal aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Florbetapir f-18: a histopathologically validated Beta-amyloid positron emission tomography imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amyloid PET imaging in Alzheimer’s disease: A comparison of three radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical impact of amyloid PET using 18F-florbetapir in patients with cognitive impairment and suspected Alzheimer’s disease: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnostic accuracy of 18F amyloid PET tracers for the diagnosis of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to Novel Amyloid-β PET Tracers Derived from AV-105 and Their Alternatives
For researchers, scientists, and drug development professionals, the accurate in vivo detection of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease, is critical. The development of novel positron emission tomography (PET) tracers is paramount for early diagnosis, disease monitoring, and evaluating the efficacy of new therapeutics. This guide provides a preclinical comparison of [¹⁸F]florbetapir, a tracer synthesized from the precursor AV-105, with prominent alternative Aβ PET tracers.
This publication delves into the preclinical validation of [¹⁸F]florbetapir and contrasts its performance with established and next-generation alternatives, namely [¹¹C]PiB, [¹⁸F]florbetaben, and [¹⁸F]flutemetamol. The comparative analysis is supported by quantitative data from key preclinical experiments, detailed methodologies, and visual representations of synthetic pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the key preclinical performance metrics of [¹⁸F]florbetapir and its comparators. Data is compiled from various preclinical studies and presented to facilitate a direct comparison of their binding characteristics and in vivo behavior in animal models.
| Tracer | Precursor | Target | Binding Affinity (Kd/Ki) | Bmax |
| [¹⁸F]florbetapir ([¹⁸F]-AV-45) | This compound | Amyloid-β plaques | Kd: 3.7 nM (to Aβ plaques in human brain homogenates)[1][2], Kd: 3.1 nM, Ki: 2.87 nM[2][3] | 1432 pmol/g (in AD homogenates)[4] |
| [¹¹C]PiB | N/A | Fibrillar Amyloid-β | Kd: 1-2 nM (high-affinity sites in cerebral Aβ deposits)[5] | N/A |
| [¹⁸F]florbetaben | N/A | Amyloid-β plaques | Ki: 6.7 nM (to postmortem human AD brain homogenates) | N/A |
| [¹⁸F]flutemetamol | N/A | Amyloid-β plaques | Ki: 0.74 nM (displacement from Aβ aggregates in AD brain homogenates) | N/A |
Table 1: In Vitro Binding Characteristics of Amyloid-β PET Tracers. This table compares the binding affinity (Kd or Ki) and maximal binding capacity (Bmax) of the tracers to amyloid-β plaques in human brain tissue homogenates. Lower Kd/Ki values indicate higher binding affinity.
| Tracer | Animal Model | Brain Uptake (%ID/g at peak) | Brain Washout (Peak to 60 min ratio) | Key Findings |
| [¹⁸F]florbetapir ([¹⁸F]-AV-45) | Mouse | High initial uptake[2] | Fast washout from healthy brain[2] | Selectively binds to Aβ plaques in transgenic mice.[2] |
| Monkey | ~4.4% of injected dose in brain at peak (7 min)[2] | Rapid washout from cortex and white matter[2] | Efficiently crosses the blood-brain barrier with no prolonged retention in healthy brain.[2] | |
| [¹¹C]PiB | Mouse (APP23) | N/A | N/A | Increased retention in older transgenic mice with high plaque load.[6] |
| Mouse (APP/PS1) | N/A | N/A | Specific uptake in brain regions with Aβ deposition.[7] | |
| [¹⁸F]florbetaben | Mouse (5XFAD) | N/A | N/A | Significantly increased uptake in transgenic mice compared to wild-type.[8][9] |
| [¹⁸F]flutemetamol | Mouse (APP23) | N/A | N/A | Increased retention in the frontal cortex of older transgenic mice.[1][2] |
Table 2: In Vivo Preclinical Performance of Amyloid-β PET Tracers in Animal Models. This table summarizes the brain uptake and washout characteristics of the tracers in various animal models of Alzheimer's disease. %ID/g refers to the percentage of the injected dose per gram of brain tissue.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used in the validation of these amyloid-β PET tracers.
Synthesis of [¹⁸F]florbetapir from this compound
The radiosynthesis of [¹⁸F]florbetapir is achieved through a nucleophilic substitution reaction using the tosylate precursor this compound.
-
Fluorination: The precursor, (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl-4-methylbenzenesulphonate (this compound), is reacted with [¹⁸F]fluoride in an automated synthesis module. The reaction is typically carried out in a high boiling point aprotic solvent like dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 130°C).
-
Deprotection: The N-Boc protecting group is subsequently removed by acid hydrolysis.
-
Purification: The crude product is then purified, often using solid-phase extraction (SPE) cartridges, to yield [¹⁸F]florbetapir with high radiochemical purity.
This process can be completed in approximately 105 minutes with a radiochemical yield of about 25-45%.[10][11][12]
In Vitro Binding Assays
These assays are performed to determine the binding affinity (Kd) and density of binding sites (Bmax) of the radiotracer for its target.
-
Tissue Preparation: Homogenates of postmortem human brain tissue from confirmed Alzheimer's disease patients and healthy controls are prepared.
-
Saturation Binding Assay: The brain homogenates are incubated with increasing concentrations of the radiolabeled tracer.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand to determine non-specific binding.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kd and Bmax values are then determined by non-linear regression analysis of the saturation binding data.
In Vitro Autoradiography
This technique is used to visualize the distribution of the radiotracer binding in tissue sections.
-
Tissue Sectioning: Thin sections of frozen postmortem human or animal model brain tissue are prepared.
-
Incubation: The tissue sections are incubated with a solution containing the radiolabeled tracer.
-
Washing: The sections are washed to remove unbound tracer.
-
Exposure: The labeled sections are apposed to a phosphor imaging plate or film to detect the radioactivity.
-
Imaging and Analysis: The resulting autoradiograms show the anatomical distribution of tracer binding, which can be correlated with histopathological staining for amyloid plaques on adjacent sections.
Small Animal PET Imaging
In vivo PET imaging in animal models of Alzheimer's disease is essential to evaluate the tracer's ability to cross the blood-brain barrier and specifically bind to amyloid plaques.
-
Animal Models: Transgenic mouse models that develop age-dependent amyloid plaque pathology (e.g., APP23, 5XFAD, APP/PS1) are commonly used.
-
Tracer Administration: The radiotracer is administered intravenously to the anesthetized animal.
-
Dynamic PET Scanning: A dynamic PET scan is acquired over a period of time (e.g., 60-90 minutes) to measure the uptake and washout of the tracer from the brain.
-
Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed PET images, typically in cortical areas known for amyloid deposition and a reference region with minimal specific binding (e.g., cerebellum).
-
Quantification: The tracer uptake is quantified, often as the Standardized Uptake Value (SUV), and the ratio of uptake in the target region to the reference region (SUVR) is calculated to estimate the specific binding.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the synthesis and experimental workflows.
Caption: Synthesis of [¹⁸F]florbetapir from its precursor this compound.
Caption: Generalized workflow for preclinical validation of a novel PET tracer.
References
- 1. In vivo PET imaging of beta-amyloid deposition in mouse models of Alzheimer's disease with a high specific activity PET imaging agent [18F]flutemetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-amyloid imaging with florbetaben - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIB binding in aged primate brain: Enrichment of high-affinity sites in humans with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Longitudinal amyloid imaging in mouse brain with 11C-PIB: comparison of APP23, Tg2576, and APPswe-PS1dE9 mouse models of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-Animal PET Imaging of Amyloid-Beta Plaques with [11C]PiB and Its Multi-Modal Validation in an APP/PS1 Mouse Model of Alzheimer's Disease | PLOS One [journals.plos.org]
- 8. Frontiers | In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease [frontiersin.org]
- 9. In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nuclmed.gr [nuclmed.gr]
A Comparative Guide to Florbetapir and Florbetaben Precursors for Amyloid-Beta PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the precursors for florbetapir and florbetaben, two prominent radiotracers used in Positron Emission Tomography (PET) imaging to detect amyloid-beta plaques in the brain, a hallmark of Alzheimer's disease. This document provides a detailed examination of their respective radiolabeling chemistries, supported by experimental data, to assist researchers and professionals in making informed decisions for their clinical and research applications.
Executive Summary
Florbetapir ([¹⁸F]AV-45) and florbetaben ([¹⁸F]BAY94-9172) are both fluorine-18 labeled radiopharmaceuticals that bind to amyloid-beta plaques.[1][2] Their synthesis involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride. While both serve a similar diagnostic purpose, the choice of precursor and the specifics of the radiolabeling process present distinct advantages and considerations in terms of synthesis efficiency, automation, and final product characteristics.
Precursor Chemistry and Radiolabeling Overview
The radiosynthesis of both florbetapir and florbetaben typically involves a two-step process: ¹⁸F-fluorination of a protected precursor followed by the removal of a protecting group.
-
Florbetapir: The most commonly used precursor for florbetapir is an N-Boc-protected O-tosylated derivative.[3] The synthesis involves a standard nucleophilic fluorination with [¹⁸F]KF/Kryptofix 2.2.2, followed by acidic hydrolysis to remove the N-Boc protecting group.[3]
-
Florbetaben: The precursor for florbetaben is typically a mesylate or tosylate derivative of a Boc-protected stilbene.[4][5] The radiolabeling process also involves a nucleophilic substitution with [¹⁸F]fluoride, followed by acid hydrolysis to deprotect the molecule.[5]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for the synthesis of florbetapir and florbetaben based on published experimental data.
| Parameter | Florbetapir | Florbetaben |
| Precursor Type | N-Boc-protected O-tosylated derivative[3][6] | Boc-protected methanesulfonic acid ester[4] or tosylate[7] |
| Radiochemical Yield (decay-corrected) | 10-30%[3], 25.4 ± 7.7%[8], 42.7 ± 5.9%[9], 55.1 ± 2.2%[10] | 20-25% (uncorrected)[4][11], 49 ± 3%[12] |
| Radiochemical Purity | >99%[3], 95.3 ± 2.2%[8] | >95%[4][11] |
| Total Synthesis Time | ~51 minutes[9], ~73 minutes[10], 105 minutes[8] | ~50 minutes[4][11], 55 minutes[12] |
| Specific Activity (at end of synthesis) | 37-185 GBq/µmol[3], 470 ± 135 TBq/mmol[8], 591.6 ± 90.3 GBq/µmol[10] | 338 ± 55 GBq/µmol[12] |
Experimental Protocols
Florbetapir Radiolabeling Protocol
This protocol is a generalized representation based on commonly cited methods.[3][13]
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile and water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen or helium at elevated temperature (e.g., 110°C). Anhydrous acetonitrile is added and the drying process is repeated to ensure anhydrous conditions.
-
Radiofluorination: The N-Boc-protected O-tosylated florbetapir precursor (AV-105) dissolved in a suitable solvent like DMSO is added to the dried [¹⁸F]KF/Kryptofix 2.2.2 complex. The reaction mixture is heated at a high temperature (e.g., 115-120°C) for a specific duration (e.g., 10 minutes).[3][13]
-
Hydrolysis (Deprotection): After cooling, an acidic solution (e.g., hydrochloric acid) is added to the reaction mixture, which is then heated (e.g., 120°C for 5 minutes) to remove the N-Boc protecting group.[3]
-
Purification: The crude product is neutralized and then purified, typically using semi-preparative High-Performance Liquid Chromatography (HPLC) or solid-phase extraction (SPE) cartridges.[9][13]
-
Formulation: The purified [¹⁸F]florbetapir fraction is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
Florbetaben Radiolabeling Protocol
This protocol is a generalized representation based on published methods.[4][11]
-
[¹⁸F]Fluoride Activation: Similar to the florbetapir synthesis, [¹⁸F]fluoride is trapped and eluted into a reaction vessel with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate).
-
Azeotropic Drying: The mixture is dried azeotropically to remove water.
-
Radiofluorination: The Boc-protected methanesulfonic acid ester precursor of florbetaben is added to the reaction vessel in a suitable solvent (e.g., DMSO). The nucleophilic fluorination reaction is carried out at an elevated temperature (e.g., 130°C for 5 minutes).[12]
-
Hydrolysis (Deprotection): Following the fluorination step, an acid (e.g., hydrochloric acid) is added, and the mixture is heated (e.g., 90°C for 3 minutes) to cleave the Boc protecting group.[12]
-
Purification: The resulting [¹⁸F]florbetaben is purified using semi-preparative HPLC.
-
Formulation: The collected HPLC fraction containing the purified product is reformulated into an injectable solution, often involving a solid-phase extraction step to exchange the solvent.
Visualizing the Synthesis Pathways
The following diagrams illustrate the general workflows for the synthesis of florbetapir and florbetaben.
Caption: Generalized workflow for the synthesis of [¹⁸F]florbetapir.
Caption: Generalized workflow for the synthesis of [¹⁸F]florbetaben.
Conclusion
Both florbetapir and florbetaben precursors enable the reliable production of high-quality radiotracers for amyloid PET imaging. The choice between them may depend on several factors including the specific automated synthesis platform available, desired synthesis time, and yield requirements. The florbetapir synthesis has been reported with a wider range of yields, and methods using SPE purification offer a simpler and faster alternative to HPLC.[9] The florbetaben synthesis is also well-established and provides good yields and purity within a short synthesis time.[4][11] Researchers should consider the specific experimental conditions and available resources when selecting a precursor for their amyloid imaging studies.
References
- 1. Florbetapir F-18 | C20H25FN2O3 | CID 24822371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Florbetaben (18F) - Wikipedia [en.wikipedia.org]
- 3. snmmi.org [snmmi.org]
- 4. researchgate.net [researchgate.net]
- 5. Florbetaben for PET Imaging of Beta-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved preparation of [18 F]AV-45 by simplified solid-phase extraction purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and stability of ethanol-free solution of [18F]florbetapir ([18F]AV-45) for positron emission tomography amyloid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated synthesis of [18F]Florbetaben as Alzheimer's disease imaging agent based on a synthesis module system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and efficient automated microvolume radiosynthesis of [18F]Florbetaben - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]
Safety Operating Guide
Essential Safety and Handling Protocols for AV-105 (Poly(lactide-co-glycolide))
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for AV-105, identified as Poly(lactide-co-glycolide) (PLGA), a biodegradable polymer widely utilized in biomedical research and drug delivery applications. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
PLGA is generally not classified as a hazardous substance; however, proper handling and personal protective equipment are necessary to minimize any potential risks.[1][2] The primary concerns are the inhalation of dust and direct contact with the skin and eyes.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound in a laboratory setting.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with PLGA particles.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid direct skin contact.[7][8] |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination.[8] |
| Respiratory Protection | NIOSH-approved dust mask (e.g., N95). | Required when handling the powder form to prevent inhalation of dust particles.[3][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area to minimize dust accumulation. A laboratory fume hood or an area with appropriate exhaust ventilation should be used when handling powdered this compound.[1][6]
-
Before handling, ensure that an eye-wash station and safety shower are readily accessible.[2][6]
2. Handling the Substance:
-
Wear all required PPE as specified in the table above.
-
Avoid the formation of dust when handling the solid polymer.[1][7]
-
Do not eat, drink, or smoke in the designated work area.[10]
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][10]
-
Protect the substance from moisture, as it degrades via hydrolysis.[10][11]
4. In Case of a Spill:
-
For small spills, sweep up the solid material, taking care to avoid creating dust, and place it in a suitable, labeled container for disposal.[1][7]
-
Ensure adequate ventilation during cleanup.[7]
-
Avoid releasing the substance into the environment.[1]
Disposal Plan
-
Dispose of waste this compound and any contaminated materials through a licensed disposal company.[1]
-
Do not dispose of chemical waste down the sink, as this can lead to environmental contamination.[8]
-
Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laboratory and local regulations.[7]
Emergency First-Aid Procedures
-
After Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[2]
-
After Skin Contact: Wash the affected area thoroughly with soap and water.[2][7]
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[2][9]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound (Poly(lactide-co-glycolide)).
References
- 1. polymersource.ca [polymersource.ca]
- 2. abmole.com [abmole.com]
- 3. phosphorex.com [phosphorex.com]
- 4. biosynth.com [biosynth.com]
- 5. biochempeg.com [biochempeg.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. downloads.allevi3d.com [downloads.allevi3d.com]
- 8. polylactide.com [polylactide.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. PLGA - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
